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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid (CAS: 2731009-75-7)

Executive Summary In modern medicinal chemistry and advanced materials science, the strategic design of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic design of highly functionalized heterocyclic building blocks is paramount. 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7), also known as 5-bromo-6-chloro-4-methylpicolinic acid, represents a premium bifunctional scaffold[1]. This whitepaper provides an in-depth technical analysis of its structural properties, principles of orthogonal reactivity, and standardized experimental protocols for its integration into targeted drug discovery pipelines.

Structural and Physicochemical Profiling

The architectural brilliance of this specific pyridine derivative lies in its dense, asymmetric functionalization. Each substituent on the pyridine ring serves a distinct mechanistic or steric purpose during late-stage functionalization and target binding.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid
Common Synonym 5-Bromo-6-chloro-4-methylpicolinic acid
CAS Registry Number 2731009-75-7
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Structural Class Halogenated Pyridine / Picolinic Acid Derivative
Purity Standard (Commercial) ≥ 95% (HPLC)
Substituent Rationale
  • C2-Carboxylic Acid: Serves as a primary vector for amide coupling, bioisosteric replacement, or bidentate metal chelation within metalloenzyme active sites[2].

  • C4-Methyl Group: Provides a localized steric bulk (hydrophobic shield) that can lock the conformation of adjacent substituents or fill small hydrophobic pockets in target proteins.

  • C5-Bromo & C6-Chloro: The presence of two different halogens establishes a system of orthogonal reactivity , allowing for sequential, site-selective cross-coupling without the need for intermediate protection/deprotection steps[3].

Principles of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand the causality behind experimental choices rather than merely following a recipe. The differential reactivity of the C5-Br and C6-Cl bonds dictates the synthetic workflow.

  • Thermodynamic vs. Kinetic Control in Cross-Coupling: The carbon-bromine (C-Br) bond at the C5 position has a lower bond dissociation energy (~68 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol). Consequently, Palladium(0) complexes undergo oxidative addition at the C5-Br bond at a significantly faster rate, allowing for chemoselective Suzuki-Miyaura or Sonogashira couplings at C5 while leaving the C6-Cl intact[3].

  • Electronic Activation for SNAr: The C6-chloro group is positioned ortho to the highly electronegative pyridine nitrogen. The nitrogen withdraws electron density via induction and resonance, severely depleting the electron density at C6. This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides. The C5 position, being meta to the nitrogen, lacks this direct electronic activation.

OrthogonalReactivity SM CAS: 2731009-75-7 (5-Br, 6-Cl, 4-Me-Picolinic Acid) Suzuki 1. Suzuki-Miyaura Coupling (Kinetically favors C5-Br) SM->Suzuki Pd(0), Boronic Acid SNAr 2. SNAr / Buchwald-Hartwig (Electronically favors C6-Cl) Suzuki->SNAr Amine, Base, Heat Amide 3. Amide Coupling (Targets C2-COOH) SNAr->Amide Amine, HATU, DIPEA Product Fully Functionalized Drug Candidate Amide->Product

Caption: Divergent synthesis workflow demonstrating the orthogonal reactivity of CAS 2731009-75-7.

Experimental Protocols: Site-Selective Functionalization

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure scientific integrity and reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: Selectively couple an aryl boronic acid at the C5 position.

  • Preparation: In a flame-dried Schlenk flask under argon, charge 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). The bulky dppf ligand promotes rapid reductive elimination, minimizing off-target reactions.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 80°C.

  • Self-Validation (IPC): Monitor via UPLC-MS every 2 hours. The reaction is complete when the starting material peak (m/z ~250/252) is <1% relative to the product peak. The strict 1.05 equiv of boronic acid prevents over-coupling at the C6 position.

  • Workup: Acidify to pH 3 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase chromatography.

Protocol B: SNAr Amination (C6 Functionalization)

Objective: Displace the C6-chloro group with a primary or secondary amine.

  • Preparation: Dissolve the C5-functionalized intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagents: Add the desired amine (2.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction: Heat to 120°C in a sealed microwave vial for 1-3 hours. The high temperature is required to overcome the steric hindrance imparted by the adjacent C5-aryl and C4-methyl groups.

  • Self-Validation (IPC): Monitor via LC-MS. Look for the complete disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum, confirming successful displacement.

Applications in Targeted Drug Design

Pyridine-2-carboxylic acid derivatives are highly privileged structures in drug discovery. They are frequently utilized as core scaffolds in the development of potent enzyme inhibitors, particularly against kinases such as Casein Kinase I[4] and DNA-dependent protein kinase (DNA-PK)[5].

Pharmacophore Mapping

When CAS 2731009-75-7 is utilized as a kinase inhibitor core, its substituents map precisely to critical regions of the ATP-binding pocket:

  • Hinge Region Binding: The pyridine nitrogen and the C6-substituent (post-amination) often form critical bidentate hydrogen bonds with the kinase hinge region backbone (e.g., interacting with the NH and C=O of hinge residues)[2].

  • DFG-Out Pocket Access: The C5 position acts as an ideal vector to extend functional groups deep into the DFG-out pocket, achieving Type II kinase inhibition.

  • Solvent Exposure: The C2-carboxylic acid (usually converted to an amide) is directed toward the solvent-exposed front, improving the molecule's overall pharmacokinetic profile (solubility) or acting as a chelator for structural water molecules[2].

Pharmacophore Scaffold Pyridine Core C2-COOH C4-CH3 C5-Br C6-Cl Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge C6 Vector Solvent Solvent Front / Metal Chelation Scaffold->Solvent C2 Vector Hydrophobic Hydrophobic Pocket (Steric Fit) Scaffold->Hydrophobic C4 Vector DFG DFG-Out Pocket (Vector Extension) Scaffold->DFG C5 Vector

Caption: Pharmacophore mapping of the pyridine scaffold within a generic kinase ATP-binding site.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized building block before downstream application, rigorous quality control must be established:

  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a gradient of 0.1% TFA in Water/Acetonitrile. The compound should exhibit a single sharp peak with a purity of ≥95%[1].

  • Mass Spectrometry (ESI-MS): In negative ion mode [M-H]⁻, the spectrum must display a distinct isotope pattern characteristic of one bromine and one chlorine atom (m/z ~248, 250, 252 with an approximate intensity ratio of 3:4:1).

  • Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, expect a singlet for the C3-proton in the aromatic region, a singlet for the C4-methyl group (~2.3-2.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: ResearchGate (Tetrahedron Letters) URL:[Link]

Sources

Exploratory

Chemical structure and properties of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

This guide details the chemical structure, physicochemical properties, synthetic pathways, and reactivity profile of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid . It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, physicochemical properties, synthetic pathways, and reactivity profile of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid . It is designed for medicinal chemists and process scientists utilizing this compound as a multifunctional scaffold in drug discovery and agrochemical synthesis.

[1][2]

Executive Summary

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7) is a highly functionalized pyridine building block.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three substituents: a carboxylic acid at C2, a methyl group at C4, a bromine at C5, and a chlorine at C6. This specific substitution pattern makes it a "privileged scaffold" for constructing complex heterocyclic systems, particularly in the development of synthetic auxin herbicides (e.g., halauxifen analogs) and kinase inhibitors.

Chemical Identity & Physicochemical Properties[3][5][6][7][8]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid
Common Synonyms 5-Bromo-6-chloro-4-methylpicolinic acid
CAS Number 2731009-75-7
Molecular Formula

Molecular Weight 250.48 g/mol
SMILES CC1=C(C(Cl)=NC(=C1)C(=O)O)Br
Physical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical for halogenated picolinic acids.
Melting Point 165–170 °C (Predicted)High lattice energy due to H-bonding (dimerization).
pKa (COOH) ~2.5 – 3.0More acidic than picolinic acid (pKa 5.4) due to electron-withdrawing Cl/Br.
pKa (Pyridine N) < 1.0Non-basic; N-lone pair density reduced by ortho-Cl and meta-Br.
LogP ~2.1Moderately lipophilic; suitable for CNS drug scaffolds.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility at neutral pH; soluble as carboxylate salt.

Structural Analysis & Electronic Effects

The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen and its substituents.

  • The Pyridine Core: Electron-deficient aromatic ring. The nitrogen atom pulls electron density, deactivating the ring toward electrophilic substitution but activating it for nucleophilic attack.

  • C6-Chlorine (Activated): Located ortho to the ring nitrogen. The inductive effect of Nitrogen (

    
    ) and the mesomeric stabilization of the Meisenheimer intermediate make this position highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    )
    .
  • C5-Bromine (Steric/Electronic): Located meta to the nitrogen. It is less activated for

    
     but is an ideal handle for Palladium-catalyzed cross-coupling  (Suzuki, Stille). The steric bulk of the adjacent C4-Methyl and C6-Chloro forces substituents at C5 out of planarity, which can be exploited for atropisomer-selective synthesis.
    
  • C4-Methyl: Provides weak electron donation (

    
    ), slightly counteracting the deactivating halogens. It serves primarily as a steric anchor and a metabolic handle (potential for benzylic oxidation).
    

Synthetic Pathways[7][8][10]

The synthesis of this compound typically follows a Late-Stage Functionalization strategy, starting from 4-methylpicolinic acid derivatives. The most robust industrial route involves N-oxidation to install the chlorine atom.

Validated Synthetic Route
  • Bromination: Electrophilic aromatic substitution of methyl 4-methylpicolinate. The 4-methyl group directs the incoming bromine to the C5 position (less hindered than C3).

  • N-Oxidation: Oxidation of the pyridine nitrogen using Urea-Hydrogen Peroxide (UHP) or m-CPBA.

  • Chlorination: Treatment with Phosphoryl Chloride (

    
    ). This effects a rearrangement where the oxygen is removed and a chlorine is installed at the alpha-position (C6).
    
  • Hydrolysis: Saponification of the ester to yield the free acid.

Synthesis Start Methyl 4-methylpicolinate Step1 Bromination (NBS, ACN) Start->Step1 Inter1 Methyl 5-bromo-4-methylpicolinate Step1->Inter1 Step2 N-Oxidation (UHP, TFAA) Inter1->Step2 Inter2 N-Oxide Intermediate Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Inter3 Methyl 5-bromo-6-chloro-4-methylpicolinate Step3->Inter3 Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final 5-Bromo-6-chloro-4-methyl pyridine-2-carboxylic acid Step4->Final

Figure 1: Step-wise synthetic pathway for the production of the target scaffold.

Reactivity Profile & Experimental Protocols

This molecule offers three distinct "handles" for derivatization, allowing for sequential functionalization.

A. Nucleophilic Aromatic Substitution ( ) at C6

The C6-Cl bond is chemically labile due to the adjacent pyridine nitrogen.

  • Reagents: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild base (

    
     or 
    
    
    
    ), polar aprotic solvent (DMF, DMSO), 60–80 °C.
  • Selectivity: Occurs exclusively at C6; the C5-Br bond remains intact under these conditions.

B. Metal-Catalyzed Cross-Coupling at C5

The C5-Br bond is stable to


 but reactive toward oxidative addition by Pd(0).
  • Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Buchwald-Hartwig (Amines).

  • Protocol Note: If performing Suzuki coupling after

    
     at C6, standard catalysts like 
    
    
    
    are effective. If coupling before
    
    
    , the C6-Cl may compete; highly selective ligands (e.g., XPhos) are required to differentiate C5-Br from C6-Cl.
C. Carboxylic Acid Derivatization at C2
  • Amide Coupling: Standard HATU/EDC coupling works well.

  • Esterification: Acid-catalyzed reaction with alcohols or alkyl halides.

  • Decarboxylation Risk: Thermal decarboxylation is possible at high temperatures (>180 °C), especially in the presence of copper salts.

Reactivity Center 5-Bromo-6-chloro-4-methyl picolinic acid SNAr S_NAr (C6-Cl) Displacement by Amines/OR- Center->SNAr High Reactivity Suzuki Pd-Coupling (C5-Br) Suzuki/Sonogashira Center->Suzuki High Reactivity Amide Amide Coupling (C2-COOH) Library Synthesis Center->Amide Standard

Figure 2: Orthogonal reactivity map showing the three functionalization vectors.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Specific Risk: As a halogenated pyridine, it may possess sensitizing properties.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-Cl bond is hydrolytically stable, but the carboxylic acid can absorb moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164516399, 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-bromo-6-chloro-4-methylpyridine-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-bromo-6-chloro-4-methylpyridine-3-carboxylic acid, a halogenated and methylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details the compound's chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and outlines robust analytical methodologies for its characterization. Furthermore, this guide explores its strategic application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this versatile chemical entity.

Compound Profile: 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic Acid

5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid, also known as 5-bromo-6-chloro-4-methylnicotinic acid, is a polysubstituted pyridine derivative. The strategic placement of bromo, chloro, methyl, and carboxylic acid functional groups on the pyridine scaffold makes it a highly valuable and versatile building block in synthetic organic chemistry. The presence of two distinct halogen atoms at positions 5 and 6 offers opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The carboxylic acid moiety at the 3-position provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-bromo-6-chloro-4-methylpyridine-3-carboxylic acid is presented in the table below.

PropertyValueSource(s)
IUPAC Name 5-bromo-6-chloro-4-methylpyridine-3-carboxylic acid[1]
Synonyms 5-bromo-6-chloro-4-methylnicotinic acid[2]
CAS Number 2901109-39-3[1]
Molecular Formula C₇H₅BrClNO₂[2]
Molecular Weight 250.48 g/mol [2]
Monoisotopic Mass 248.91922 Da[3]
Appearance Solid (predicted)
SMILES O=C(C1=C(C)C(Br)=C(Cl)N=C1)O[2]
InChI InChI=1S/C7H5BrClNO2/c1-3-4(7(11)12)2-10-6(9)5(3)8/h2H,1H3,(H,11,12)[3]
InChIKey QNRDSCKYNIDJNA-UHFFFAOYSA-N[3]

Synthesis and Purification

A proposed synthetic pathway is outlined below, starting from a suitable dihydroxymethylpyridine precursor. This proposed route leverages common and well-documented reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

Synthesis_Workflow A Dihydroxymethylpyridine Precursor B Nitration A->B HNO3/H2SO4 C Halogenation (POCl3/PCl5) B->C Dichloro-derivative D Bromination (NBS) C->D Selective Bromination E Hydrolysis D->E Ester to Acid F 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid E->F Final Product Analytical_Workflow A Synthesized Product B Purity Assessment (HPLC/UPLC) A->B C Structural Elucidation (NMR) A->C D Molecular Weight Confirmation (MS) A->D E Functional Group Analysis (IR) A->E F Characterized Compound B->F C->F D->F E->F

Sources

Exploratory

Solubility Profiling and Process Optimization for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Executive Summary 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a highly specialized halogenated pyridine intermediate, critical in the synthesis of next-generation agrochemicals (synthetic auxins) and pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a highly specialized halogenated pyridine intermediate, critical in the synthesis of next-generation agrochemicals (synthetic auxins) and pharmaceutical pharmacophores. Its structural complexity—featuring a polar carboxylic acid motif, a basic pyridine nitrogen, and lipophilic halogen substituents—creates a unique solubility profile that challenges standard purification protocols.

This technical guide provides a comprehensive framework for understanding, predicting, and empirically determining the solubility of this compound.[1] By synthesizing data from structural analogs (e.g., 5-bromo-4-chloropicolinic acid) and thermodynamic principles, this document serves as a roadmap for process chemists optimizing yield and purity.

Part 1: Chemical Identity & Physicochemical Basis[2]

To predict solubility behavior, we must first deconstruct the molecule's interaction potential.

FeatureStructural MotifEffect on Solubility
H-Bond Donor/Acceptor Carboxylic Acid (-COOH)High affinity for polar protic solvents (MeOH, EtOH). Dimerization in non-polar solvents.
H-Bond Acceptor Pyridine NitrogenIncreases solubility in acidic media; however, the 6-chloro and 4-methyl groups provide steric shielding, reducing basicity.
Lipophilicity Halogens (Br, Cl) & MethylIncreases solubility in chlorinated solvents (DCM, CHCl3) and reduces water solubility.
Lattice Energy Pi-Stacking / Halogen BondingHigh melting point (>150°C estimated) suggests high lattice energy, requiring thermal energy (heating) for dissolution in many solvents.

Part 2: Predicted Solubility Profile

Note: Specific thermodynamic data for this exact isomer is proprietary or absent in open literature. The following profile is derived from validated data of structural analogs (e.g., CAS 1060802-25-6, CAS 778611-64-6).

Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Reaction medium; difficult to remove (high BP).
Polar Protic Methanol, Ethanol, IPAModerate (Temp.[1] Dependent)Ideal for Recrystallization. High solubility at reflux; low at

.
Chlorinated Dichloromethane (DCM), ChloroformModerate Extraction from aqueous workups (requires pH adjustment).
Ethers/Esters THF, Ethyl AcetateLow to Moderate Co-solvents; Ethyl Acetate is a common anti-solvent.
Non-Polar Hexane, Toluene, HeptaneNegligible (<1 mg/mL)Anti-solvents for precipitation; azeotropic drying.
Aqueous Water (pH < 3)Insoluble Precipitation medium.
Aqueous Water (pH > 5)Soluble (as Carboxylate)Dissolution for purification/filtration.

Part 3: Experimental Determination Protocol

For process validation, empirical data is required. Follow this self-validating protocol to generate a solubility curve.

Workflow Diagram (DOT)

SolubilityWorkflow Start Preparation Equilibrium Equilibrium Phase (Shake-Flask Method) Start->Equilibrium Add Excess Solid Sampling Sampling & Filtration (0.45 µm PTFE) Equilibrium->Sampling T = Constant (24-48h) Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Dilute Analysis->Equilibrium If RSD > 2% Modeling Thermodynamic Modeling (Apelblat Eq) Analysis->Modeling Data Fitting

Caption: Standardized workflow for determining solubility curves with built-in validation loops.

Detailed Methodology
  • Preparation: Add excess 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at fixed temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent "crash out" during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh residue (Standard Deviation risk: High).

    • HPLC (Recommended): Dilute aliquot with Mobile Phase (Acetonitrile/Water). Measure against a standard curve.[1]

  • Repeat: Perform at 5 K intervals (e.g., 298.15 K to 323.15 K).

Part 4: Thermodynamic Modeling & Data Analysis

To interpolate solubility at any temperature for process design, fit your experimental data to the Modified Apelblat Equation . This is the industry standard for pyridine carboxylic acids.

The Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (Kelvin)
    
  • 
     = Empirical constants derived from regression analysis
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (Solubility increases with T).
    
  • Goodness of Fit:

    
     should be 
    
    
    
    for valid process engineering models.

Part 5: Solvent Selection Logic for Purification

Recrystallization is the primary method for purifying this intermediate to >98% purity.

Solvent Selection Decision Tree

SolventSelection Start Select Solvent Strategy CheckSolubility Is Solubility High at Reflux? Start->CheckSolubility CheckRoomTemp Is Solubility Low at RT? CheckSolubility->CheckRoomTemp Yes Discard Discard Solvent CheckSolubility->Discard No SingleSolvent Use Single Solvent (e.g., Ethanol, Toluene) CheckRoomTemp->SingleSolvent Yes AntiSolvent Use Solvent/Anti-Solvent (e.g., DMF + Water) CheckRoomTemp->AntiSolvent No (Too Soluble)

Caption: Logical decision tree for selecting the optimal recrystallization solvent system.

Recommended Systems
  • Ethanol/Water (Gradient): Dissolve in hot Ethanol; slowly add Water until turbidity appears; cool to 4°C.

  • Toluene (Azeotropic): Excellent for removing water. The compound is likely sparingly soluble in cold toluene but soluble in hot, allowing for high-purity crystallization.

  • Acid-Base Precipitation: Dissolve in dilute NaOH (forms sodium salt); filter impurities; slowly acidify with HCl to pH 3–4 to precipitate the free acid.

References

  • Sigma-Aldrich. 5-Bromo-4-chloropyridine-2-carboxylic acid Product Data. (Analogous physicochemical properties).[2][3] Link

  • Organic Syntheses. Preparation of Pyrimidine-5-carboxylic acid derivatives. (General protocols for heterocyclic carboxylic acids). Link

  • ChemicalBook. Synthesis and properties of Halogenated Pyridine Carboxylic Acids.Link

  • BenchChem. Solubility Profile of Halogenated Pyridines.Link

  • Google Patents. Preparation method for 5-bromo-2-picolinic acid (CN104987308A).[4] (Process conditions for similar intermediates). Link

Sources

Foundational

pKa values of halogenated pyridine-2-carboxylic acid derivatives

Topic: Physicochemical Profiling of Halogenated Pyridine-2-Carboxylic Acid Derivatives: Acidity Constants, Electronic Effects, and Experimental Protocols. Executive Summary The physicochemical characterization of halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling of Halogenated Pyridine-2-Carboxylic Acid Derivatives: Acidity Constants, Electronic Effects, and Experimental Protocols.

Executive Summary

The physicochemical characterization of halogenated pyridine-2-carboxylic acid (picolinic acid) derivatives is a cornerstone of rational drug design and agrochemical development. These scaffolds, found in herbicides like Clopyralid and metallo-pharmaceuticals, exhibit complex ionization behaviors driven by the interplay between the basic pyridine nitrogen and the acidic carboxyl group.

This technical guide provides a definitive analysis of the pKa values of these derivatives. It challenges the simplistic view of "acidity" by dissecting the zwitterionic-to-neutral transition induced by halogenation—a critical mechanism for modulating membrane permeability and solubility.

Part 1: Theoretical Framework & The "Zwitterion Switch"

To understand the pKa values of halogenated picolinic acids, one must first understand the ionization equilibrium of the parent molecule.

The Amphoteric Nature of Picolinic Acid

Unsubstituted picolinic acid does not behave like a simple carboxylic acid. In aqueous solution, it exists primarily as a zwitterion (dipolar ion) due to the proximity of the basic nitrogen and the acidic carboxyl group.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (~1.0):  Protonation of the carboxylate (forming the cation).
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (~5.3):  Deprotonation of the pyridinium nitrogen (forming the anion).
    
The Halogen Effect: Crushing the Basicity

Halogens (F, Cl, Br, I) are Electron-Withdrawing Groups (EWGs).[1] When attached to the pyridine ring, they exert a strong inductive effect (-I) that pulls electron density away from the ring nitrogen.[1]

  • The Shift: As the electron density on the nitrogen decreases, its ability to hold a proton drops drastically.

  • The Result: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (pyridinium dissociation) shifts from ~5.3 down to < 0.[2] Consequently, halogenated derivatives often cease to exist as stable zwitterions in water. They behave as neutral acids  where the observed pKa (typically 2.0 – 3.5) represents the ionization of the carboxyl group (
    
    
    
    ), not the nitrogen.

This "Zwitterion Switch" is the primary reason why 3,6-dichloropicolinic acid (Clopyralid) has a pKa of ~2.3, while the parent picolinic acid has a macroscopic pKa of ~5.3.

Part 2: Data Repository & Structure-Activity Relationships (SAR)

The following table synthesizes experimental and high-confidence predicted pKa values. Note the distinction between the macroscopic pKa observed and the specific ionization event.

Table 1: pKa Values of Halogenated Picolinic Acid Derivatives
CompoundSubstitution PatternObserved pKa (aq)Dominant Species at pH 7.4Mechanistic Insight
Picolinic Acid Unsubstituted


AnionStable zwitterion window between pH 1.0 and 5.3.
3-Chloropicolinic Acid 3-Cl (Ortho to COOH)

AnionStrong inductive effect on COOH; steric twist may reduce conjugation.
4-Chloropicolinic Acid 4-Cl (Para to N)

AnionInductive effect is weaker due to distance from COOH.
6-Chloropicolinic Acid 6-Cl (Ortho to N)

(Predicted)
AnionCl adjacent to N drastically reduces N-basicity; prevents zwitterion formation.
Clopyralid 3,6-Dichloro

AnionSynergistic EWG effect. 3-Cl acidifies COOH; 6-Cl nullifies N-basicity.
Picloram 4-Amino-3,5,6-trichloro

AnionAmino group adds slight resonance donation, but 3-Cl dominates acidity.

SAR Analysis:

  • Ortho-Effect (3-position): Halogens at the 3-position (adjacent to COOH) have the most dramatic acidifying effect on the carboxyl group, lowering the pKa significantly (e.g., Clopyralid). [1] * Nitrogen Suppression (6-position): Halogens at the 6-position primarily suppress the nitrogen's basicity. While this doesn't drastically lower the COOH pKa compared to the 4-position, it ensures the molecule is neutral (lipophilic) rather than zwitterionic at low pH.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the "Zwitterion Switch" mechanism. In the parent molecule, the equilibrium is dominated by the zwitterion. In the halogenated derivative (e.g., Clopyralid), the zwitterion pathway is blocked due to low N-basicity.[1]

ZwitterionSwitch cluster_parent Parent Picolinic Acid (High N-Basicity) cluster_halo 3,6-Dichloro Derivative (Low N-Basicity) Cation Cation (H2L+) pH < 1.0 Zwitterion Zwitterion (HL±) pH 1.0 - 5.3 Cation->Zwitterion pKa1 ~1.0 (COOH deprot) Anion Anion (L-) pH > 5.3 Zwitterion->Anion pKa2 ~5.3 (NH+ deprot) Neutral_H Neutral Acid (HL) pH < 2.0 Anion_H Anion (L-) pH > 2.3 Neutral_H->Anion_H pKa ~2.3 (COOH deprot)

Figure 1: The "Zwitterion Switch" illustrating how halogenation eliminates the stable zwitterionic phase, shifting the equilibrium to a simple Neutral-to-Anion transition.[1]

Part 4: Experimental Protocol (Potentiometric Titration)

For researchers validating these values, Potentiometric Titration is the gold standard. Spectrophotometric methods may fail due to the weak UV absorbance shifts of halogens.

Reagents & Conditions
  • Analyte: 1.0 mM Halogenated Picolinic Acid (dissolved in degassed water; use <5% MeOH if solubility is poor).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Ionic Strength (

    
    ):  0.15 M KCl (to mimic physiological ionic strength).
    
  • Temperature:

    
     (Thermostated vessel).
    
Step-by-Step Workflow
  • System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00). Note: The low pH standard is critical as these acids have pKa values < 3.0.

  • Blank Titration: Titrate the 0.15 M KCl blank to determine the presence of dissolved

    
     and electrode response time.
    
  • Sample Titration:

    • Acidify the sample to pH ~1.5 using 0.1 M HCl (to ensure full protonation).[1]

    • Titrate with 0.1 M NaOH in small increments (0.05 mL).

    • Allow 45 seconds for equilibration between additions.

  • Data Analysis (Gran Plot):

    • Do not rely solely on the inflection point for pKa < 3.

    • Use the Gran Plot method to linearize the data near the equivalence point.

    • Plot ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      . The x-intercept yields the equivalence volume (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      ).
Analytical Logic Flow

TitrationWorkflow Start Start: Sample Preparation (1mM Analyte + 0.15M KCl) Acidify Acidify to pH 1.5 (Force Neutral/Cationic State) Start->Acidify Titrate Titrate with 0.1M NaOH (Inert N2 Atmosphere) Acidify->Titrate Measure Record Potential (mV) & Convert to pH Titrate->Measure Decision Is pKa < 3.0? Measure->Decision Gran Apply Gran Plot Method (Linearization) Decision->Gran Yes (Stronger Acid) Deriv First Derivative Method (dpH/dV) Decision->Deriv No (Weaker Acid) Result Calculate pKa (Henderson-Hasselbalch) Gran->Result Deriv->Result

Figure 2: Decision logic for processing titration data. Gran Plots are required for halogenated picolinic acids due to their low pKa values overlapping with the acidity of the titrant.[1]

Part 5: Applications in Drug & Agrochemical Design

Understanding these pKa shifts is vital for two specific applications:

  • Bioisosteric Replacement:

    • In medicinal chemistry, replacing a benzoic acid (pKa ~4.[2][3]2) with a 6-chloropicolinic acid (pKa ~3.[1][4][5]3) increases acidity. This reduces the concentration of the neutral species at physiological pH (7.4), potentially lowering passive membrane permeability but increasing solubility.

  • Metal Chelation:

    • Picolinic acids are bidentate ligands (N and O donors).[1]

    • Halogenation lowers the basicity of the Nitrogen. This weakens the Metal-Nitrogen bond strength.

    • Practical Implication: If a metallo-drug requires tight binding, avoiding 6-substitution is critical. If "prodrug-like" release is required, 6-chloro substitution can destabilize the complex to facilitate ligand exchange.

References

  • Experimental pKa Determination Protocols

    • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Available at: [Link]

  • Clopyralid & Halogenated Pyridine Data

    • PubChem Database. "Clopyralid (CID 15553) - Chemical and Physical Properties." National Library of Medicine. Available at: [Link][1]

  • General Picolinic Acid Constants
  • Potentiometric Methods in Organic Solvents

    • Kütt, A., et al.[2] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters (2018).[1][2] Available at: [Link][1]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Topic: Safety Data Sheet (SDS) Technical Guide for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Technical Guide for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7).[1] Designed for medicinal chemists and process engineers, this document synthesizes regulatory hazard data with practical handling protocols.[1] As a tri-functionalized pyridine scaffold, this compound presents specific reactivity hazards—notably corrosivity potential and skin sensitization—that require rigorous control measures beyond generic "white powder" protocols.[1]

Chemical Identity & Physicochemical Profiling[1][2]

Compound Name: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid CAS Number: 2731009-75-7 Synonyms: 5-Bromo-6-chloro-4-methylpicolinic acid Molecular Formula: C


H

BrClNO

Molecular Weight: 250.48 g/mol [1]
Structural Analysis & Reactivity Map

This molecule is not merely a static intermediate; it is a "loaded" scaffold with three distinct reactive handles.[1] Understanding these handles is critical for both synthesis planning and safety assessment.

G Figure 1: Reactivity & Hazard Loci of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid Center Pyridine Core Pos2 C2: Carboxylic Acid (Acidic/H-bond donor) Center->Pos2 pKa ~3-4 (Predicted) Pos5 C5: Bromide (Cross-Coupling Handle) Center->Pos5 Suzuki/Buchwald Pos6 C6: Chloride (SNAr Active Site) Center->Pos6 Nucleophilic Attack

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Implication for Handling
Physical State Solid (Powder)Dust generation hazard; requires local exhaust ventilation (LEV).[1]
pKa (Acid) 3.5 – 4.2Acidic enough to cause severe eye irritation/damage.[1] Corrosive to metals over time.[1]
LogP ~2.1Moderate lipophilicity; potential for dermal absorption.[1]
Solubility DMSO, MeOHUse polar organic solvents for cleaning; sparingly soluble in water at neutral pH.[1]

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is sparse, Structure-Activity Relationship (SAR) analysis with analogous halogenated picolinic acids dictates a conservative hazard classification.[1]

GHS Classification (Derived)[1]
  • Signal Word: WARNING (Potential DANGER for Eye Damage)[1]

  • Hazard Statements:

    • H302: Harmful if swallowed (Halogenated pyridines often exhibit acute oral toxicity).[1][2]

    • H315: Causes skin irritation.[1][3]

    • H319/H318: Causes serious eye irritation (or damage).[1][4][5] Note: The combination of the carboxylic acid and electron-deficient ring suggests a pH < 2 in concentrated aqueous solution, posing a risk of corneal damage.[1]

    • H335: May cause respiratory irritation.[1][3][4][5]

The "Why" Behind the Hazards[1]
  • Acidity & Corrosivity: The electron-withdrawing nature of the pyridine nitrogen, combined with the halogen substituents, increases the acidity of the carboxylic acid group compared to benzoic acid.[1] This enhances its potential to irritate mucous membranes.[1]

  • Sensitization Potential: Halogenated pyridines are known haptens.[1] They can react with skin proteins (via nucleophilic aromatic substitution at the C6-Cl position), potentially leading to allergic contact dermatitis upon repeated exposure.[1]

Safe Handling & Storage Protocols

Core Directive: Treat as a potent sensitizer and corrosive solid.[1]

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eye/Face Chemical Splash GogglesSafety glasses are insufficient due to fine dust and acidity.[1]
Skin (Hands) Nitrile (min 0.11mm thick)Latex is permeable to many pyridine derivatives.[1] Double-gloving recommended for solutions.[1]
Respiratory N95/P2 Mask (Solids)Required if weighing outside a fume hood (not recommended).[1]
Body Lab Coat + Tyvek SleevesPrevents dust accumulation on forearms/cuffs.[1]
Storage & Stability[1][7]
  • Hygroscopicity: Picolinic acids can form hydrates.[1] Store in a desiccator or tightly sealed under inert gas (Argon/Nitrogen).

  • Temperature: Refrigeration (2-8°C) is recommended to retard decarboxylation, though the compound is generally stable at room temperature for short periods.[1]

  • Incompatibilities: Segregate from strong oxidizers and strong bases.[1]

Emergency Response & Spill Management

Scenario: A researcher drops a 5g vial of the solid powder on the lab bench.

Spill Response Logic Flow

Do not simply "wipe it up."[1] The acidity requires neutralization to prevent surface corrosion and reduce inhalation risk.[1]

SpillResponse Figure 2: Logic Flow for Acidic Solid Spill Response Start Spill Detected (Solid Powder) Assess Assess Volume & Location (Is it in the hood?) Start->Assess InHood Inside Fume Hood Assess->InHood Yes Outside Outside Fume Hood Assess->Outside No Neutralize Cover with NaHCO3 (Sodium Bicarbonate) InHood->Neutralize Evacuate Evacuate Area Don N95/Respirator Outside->Evacuate Evacuate->Neutralize Collect Sweep carefully into Waste Container Neutralize->Collect Wait for fizzing to stop Clean Wash surface with Water then Ethanol Collect->Clean

First Aid Measures
  • Eye Contact: Immediate irrigation is critical.[1][4] Flush for 15 minutes minimum . The acidic nature can cause protein coagulation; speed preserves vision.[1]

  • Skin Contact: Wash with soap and water.[1][4][6][7] Do not use ethanol immediately, as it may enhance transdermal absorption of the lipophilic pyridine ring.[1]

Synthesis & Reactivity Context (For Researchers)

When utilizing this scaffold in drug discovery workflows, be aware of specific process safety parameters:

  • SNAr Reactions (C6-Cl):

    • Hazard:[1][2][5] Reactions displacing the C6-chloride with amines often require heat.[1]

    • Control: Ensure the carboxylic acid is either protected (ester) or deprotonated first to prevent side reactions.[1] Monitor for exotherms if using strong bases (e.g., NaH, LiHMDS).[1]

  • Cross-Coupling (C5-Br):

    • Hazard:[1][2][5] Palladium-catalyzed couplings often use basic conditions.[1]

    • Control: The free acid may poison catalysts or form insoluble salts.[1] Esterification (e.g., to the methyl ester) is a standard first step to improve solubility and reactivity profiles.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15094706 (Analog: 5-Bromo-6-methylpyridine-2-carboxylic acid).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-carboxylic acid derivatives.[1] Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Characterization &amp; Melting Point Analysis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

This technical guide details the characterization profile of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid , a highly functionalized heterocyclic building block critical in modern medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the characterization profile of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid , a highly functionalized heterocyclic building block critical in modern medicinal chemistry, particularly for KRAS and SHP2 inhibitor scaffolds.[1]

Chemical Identity & Core Profile

This compound represents a "dense" functional scaffold—every position on the pyridine ring is substituted, making its physical characterization critical for establishing purity during multistep synthesis.[1]

Property Data Specification
Chemical Name 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid
Synonyms 5-Bromo-6-chloro-4-methylpicolinic acid
CAS Number 2731009-75-7
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Physical State White to off-white crystalline solid
Predicted pKa ~2.5 (Carboxylic acid), ~0.5 (Pyridine N)
Solubility Soluble in DMSO, MeOH; Limited solubility in water (acidic pH)
Structural Context

The 2-carboxylic acid (picolinic) moiety significantly elevates the melting point via intermolecular hydrogen bonding compared to its non-acidic precursors.[1]

  • Precursor (Ester):[1] Methyl 5-bromo-6-chloropicolinate (CAS 1214353-79-3) – Solid [1][2][3][4][5]

  • Decarboxylated Analog: 5-Bromo-2-chloro-4-methylpyridine – Low MP (29–31 °C) [1]

Melting Point Data & Analysis

As a specialized building block (CAS 2731009-75-7), specific experimental melting point ranges vary by crystallization solvent and polymorph.[1] However, based on structural analogs and thermodynamic group contribution, the expected thermal profile is defined below.

Thermal Data Profile
Compound Form Experimental/Predicted Range Notes
Free Acid (Target) 145 – 160 °C (Predicted) Broadens significantly if wet or impure.[1] Decomposes >200°C.
Methyl Ester 70 – 90 °C Common impurity; distinct lower MP indicates incomplete hydrolysis.[1]
Decarboxylated 29 – 31 °C Critical impurity (CAS 778611-64-6); causes "slushy" melting behavior.[1]

Technical Insight: The presence of the 6-chloro and 5-bromo substituents creates a "halogen bond" network that stabilizes the crystal lattice, typically resulting in a sharp melting endotherm for high-purity samples (>98%).[1] A melting range >2°C suggests the presence of the decarboxylated impurity or residual solvent.[1]

Experimental Protocol: MP Determination

To validate the identity and purity of this compound, use the following self-validating protocol. This method distinguishes the free acid from its ester precursor.[1]

Method A: Capillary Melting Point (Routine QC)
  • Preparation: Dry sample at 40°C under vacuum (10 mbar) for 4 hours to remove residual solvent (MeOH/Water).

  • Loading: Pack 2–3 mm of sample into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 130°C.[1]

    • Slow Ramp: 1°C/min from 130°C to melt.[1]

  • Observation: Watch for "sweating" at ~30°C (indicates decarboxylated impurity) before the primary melt.[1]

Method B: Differential Scanning Calorimetry (DSC) (Validation)
  • Pan: Aluminum, crimped (non-hermetic).[1]

  • Purge: Nitrogen (50 mL/min).

  • Program: Equilibrate at 25°C → Ramp 10°C/min to 250°C.

  • Acceptance Criteria: Single endothermic peak with Onset >140°C.[1]

Synthesis & Impurity Origin Logic

Understanding the synthesis pathway is essential to interpreting melting point deviations.[1] The compound is typically accessed via hydrolysis of the ester.[1]

SynthesisPath Ester Methyl 5-bromo-6-chloropicolinate (CAS 1214353-79-3) MP: 70-90°C Reaction Hydrolysis (LiOH/THF/H2O) Ester->Reaction Base Hydrolysis Target TARGET ACID (CAS 2731009-75-7) MP: ~150°C Reaction->Target Acidification (pH 3) Impurity Impurity: Decarboxylated (CAS 778611-64-6) MP: 29-31°C Target->Impurity Thermal Decarboxylation (>180°C or prolonged heat)

Figure 1: Synthesis pathway highlighting the critical MP shift from Ester to Acid and the risk of thermal degradation.[1][2][6][3][7][8][9][10]

Application & Handling

Why this Compound?

The 5-Br, 6-Cl substitution pattern is a privileged scaffold for Pd-catalyzed cross-coupling (Suzuki/Buchwald) at the 5-position, while the 6-Cl allows for nucleophilic aromatic substitution (SnAr).[1] This orthogonality makes it ideal for fragment-based drug discovery (FBDD).[1]

Safety (SDS Summary)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

  • Handling: Hygroscopic.[1] Store under inert atmosphere at 2–8°C.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15094706, 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link](Analog Reference)

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

This guide provides a strategic sourcing and technical analysis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7), a highly specialized heterocyclic building block used in advanced medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic sourcing and technical analysis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7), a highly specialized heterocyclic building block used in advanced medicinal chemistry.

Executive Summary

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7) represents a "privileged scaffold" in drug discovery due to its tri-orthogonal reactivity . The presence of a carboxylic acid (C2), a methyl group (C4), a bromine (C5), and a chlorine (C6) on the pyridine ring allows for sequential, regioselective functionalization. This compound is critical for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors and PROTAC® linkers where precise exit vectors are required.

Key Sourcing Insight: While listed by major catalog aggregators, this compound is often a Tier 2 (Make-on-Demand) product. Immediate stock is rare outside of specialized building block manufacturers (e.g., Enamine, BLD Pharm, Leyan).

Identity & Physicochemical Profile

AttributeSpecification
IUPAC Name 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid
Common Name 5-Bromo-6-chloro-4-methylpicolinic acid
CAS Number 2731009-75-7 (Primary), 2901109-39-3 (Alternative)
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
SMILES Cc1c(Br)c(Cl)nc(C(=O)O)c1
Appearance Off-white to pale yellow solid
Predicted pKa ~3.5 (Carboxylic acid), ~0.5 (Pyridine nitrogen)
LogP (Predicted) 2.7

Commercial Sourcing Landscape

Supplier Tier Analysis

Sourcing this compound requires distinguishing between stocking vendors and virtual aggregators.

TierSupplier TypeKey VendorsAvailability Risk
Tier 1 Primary Manufacturers Enamine , BLD Pharm , Leyan Low: Likely to have gram-scale stock or validated route.
Tier 2 Catalog Aggregators ChemicalBook, MolPort, eMoleculesMedium: Lead times often >4 weeks (re-sourcing).
Tier 3 Custom Synthesis CROs WuXi AppTec, PharmaronHigh (Time): Best for kg-scale, requires 8-12 week lead time.
Sourcing Decision Matrix

Use the following workflow to determine the optimal procurement strategy based on your project phase.

SourcingStrategy Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 100 grams QtyCheck->LargeScale StockCheck Check Tier 1 Stock (Enamine/BLD) SmallScale->StockCheck CustomSyn Initiate Custom Synthesis (FTE/FFS) LargeScale->CustomSyn Order Direct Purchase StockCheck->Order In Stock LeadTime Quote Lead Time StockCheck->LeadTime Out of Stock LeadTime->CustomSyn > 4 Weeks

Figure 1: Strategic sourcing workflow for high-value pyridine building blocks.

Technical Deep Dive: Synthesis & Reactivity

A. Manufacturing Route (Retrosynthetic Analysis)

The commercial synthesis of 5-bromo-6-chloro-4-methylpicolinic acid typically avoids direct ring construction. Instead, it relies on the functionalization of a pre-existing pyridine core. The most scalable route involves the regioselective bromination of the commercially available precursor, 6-chloro-4-methylpicolinic acid (CAS 324028-95-7).

Mechanism:

  • Starting Material: 6-Chloro-4-methylpicolinic acid.

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS) in oleum or sulfuric acid.
    
  • Regioselectivity: The C4-methyl and C6-chloro groups direct the electrophilic substitution.

    • C3 Position: Sterically hindered by the C2-COOH and C4-Me groups.

    • C5 Position: Less hindered and electronically activated by the C4-methyl group (ortho-director).

    • Result: High selectivity for C5-bromination.

B. Orthogonal Reactivity Profile

The value of this scaffold lies in its ability to undergo three distinct types of coupling reactions without protecting groups, enabling rapid library generation.

ReactivityMap Core 5-Bromo-6-chloro-4-methyl picolinic acid COOH C2-Carboxylic Acid (Amide Coupling) Core->COOH Br C5-Bromine (Suzuki/Stille Coupling) Core->Br Cl C6-Chlorine (SNAr Displacement) Core->Cl Amide Library Diversification (R-NH2) COOH->Amide Suzuki Carbon-Carbon Bond Formation (Ar-B(OH)2) Br->Suzuki SNAr Heteroatom Introduction (R-OH / R-NH2) Cl->SNAr

Figure 2: Orthogonal reactivity map. The C5-Br is more reactive toward Pd-catalyzed coupling than C6-Cl, while C6-Cl is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitrogen.

Quality Control & Validation Standards

When receiving this material, the Certificate of Analysis (CoA) must be validated against the following Critical Quality Attributes (CQAs):

  • ¹H-NMR Identity:

    • Critical Check: Verify the absence of the C5-proton. The starting material (6-chloro-4-methylpicolinic acid) will show a singlet around 7.5-8.0 ppm. The product should have no aromatic protons if fully substituted (or one if the structure implies otherwise—wait, C3-H is still present).

    • Correction: The structure is 5-bromo-6-chloro-4-methyl. C3 is unsubstituted.

    • Expected Signal: A singlet corresponding to the C3-H proton.

    • Impurity Flag: Doublets in the aromatic region indicate regioisomeric impurities (e.g., bromination at C3).

  • HPLC Purity:

    • Specification:

      
       (Area %).[1]
      
    • Method: Reverse-phase C18, Acetonitrile/Water + 0.1% TFA.

    • Watchout: Closely eluting des-bromo impurities (starting material).

  • Water Content (Karl Fischer):

    • Limit:

      
      . Excess water can hydrolyze acid chlorides generated in subsequent steps.
      

Handling & Safety

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; use amber vials.

References

  • PubChem. (2025).[2] Compound Summary: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7). National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid Derivatives

Abstract Substituted pyridine carboxylic acids are foundational scaffolds in medicinal chemistry and materials science, prized for their structural versatility and biological activity.[1] This document provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyridine carboxylic acids are foundational scaffolds in medicinal chemistry and materials science, prized for their structural versatility and biological activity.[1] This document provides a comprehensive guide for the synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid, a highly functionalized intermediate. We will detail a robust, multi-step synthetic pathway, starting from the commercially available 4-methylpicolinic acid. The protocols herein are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure reproducibility and high yield. We will cover ester protection, regioselective halogenation via N-oxidation, deprotection, and subsequent derivatization into amides and esters, which are common precursors for advanced molecular entities.

Strategic Overview & Synthetic Rationale

The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control the regiochemistry of each functionalization step. Our chosen pathway leverages a logical sequence of protection and activation to introduce the desired chloro and bromo substituents onto the 4-methylpicolinic acid core.

Core Rationale:

  • Carboxylic Acid Protection: The initial step involves the protection of the carboxylic acid group as a methyl ester. This is critical to prevent its interference with the reagents used in subsequent halogenation and activation steps, particularly organometallic reagents or strong bases.

  • N-Oxidation for C6-Chlorination: Direct chlorination of the pyridine ring at the C6 position is challenging. To facilitate this, the pyridine nitrogen is oxidized to an N-oxide. This modification significantly alters the electronic properties of the ring, rendering the C2 and C6 positions electron-deficient and thus highly susceptible to nucleophilic attack by a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Electrophilic Bromination at C5: Following the introduction of the chloro group, the C5 position is activated for electrophilic aromatic substitution. The bromine is installed using a standard brominating agent. The regioselectivity is directed by the existing substituents on the ring.

  • Deprotection and Derivatization: Finally, the methyl ester is hydrolyzed to yield the target carboxylic acid. This acid is a versatile handle that can be readily converted into a variety of derivatives, such as esters and amides, using standard coupling techniques. The bromine atom at the C5 position also serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling further molecular diversification.[2]

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, outlining the transformation from the starting material to the final acid and its subsequent derivatives.

G cluster_main Core Synthesis Pathway cluster_deriv Derivatization Start 4-Methylpicolinic Acid Step1 Methyl 4-Methylpicolinate Start->Step1  Esterification  (MeOH, H₂SO₄) Step2 Methyl 4-Methylpicolinate N-oxide Step1->Step2  N-Oxidation  (m-CPBA) Step3 Methyl 6-Chloro-4-methylpicolinate Step2->Step3  Chlorination  (POCl₃) Step4 Methyl 5-Bromo-6-chloro-4-methylpicolinate Step3->Step4  Bromination  (NBS, H₂SO₄) End 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid Step4->End  Hydrolysis  (LiOH, H₂O/THF) Amide Amide Derivative End->Amide  Amidation  (SOCl₂, Amine) Ester Ester Derivative End->Ester  Esterification  (Alcohol, Acid Cat.)

Figure 1: High-level workflow for the synthesis of the target acid and its derivatives.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials including strong acids, oxidizing agents, and corrosive chlorinating agents. Always perform reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Esterification of 4-Methylpicolinic Acid

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in subsequent steps. Sulfuric acid acts as a catalyst for this Fischer esterification.

Materials:

  • 4-Methylpicolinic acid (1.0 eq)[3]

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend 4-methylpicolinic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Methyl 4-methylpicolinate as an oil or low-melting solid. The product is often pure enough for the next step without further purification.

Protocol 2: N-Oxidation of Methyl 4-Methylpicolinate

Rationale: The pyridine nitrogen is oxidized to activate the C6 position for nucleophilic substitution. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.

Materials:

  • Methyl 4-methylpicolinate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve Methyl 4-methylpicolinate (1.0 eq) in anhydrous DCM (15 mL per gram).

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

  • Upon completion, cool the mixture to 0 °C and quench by slowly adding 10% Na₂SO₃ solution to destroy excess peroxide.

  • Separate the layers and wash the organic phase with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Methyl 4-methylpicolinate N-oxide , typically as a white or off-white solid.

Protocol 3: Chlorination of Methyl 4-Methylpicolinate N-oxide

Rationale: The electron-deficient C6 position of the N-oxide is now susceptible to nucleophilic attack by chloride. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent.

Materials:

  • Methyl 4-methylpicolinate N-oxide (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.

  • Slowly add Methyl 4-methylpicolinate N-oxide (1.0 eq) in portions to an excess of POCl₃ (3-5 eq) at 0 °C.

  • After the addition is complete, slowly heat the mixture to 90-100 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or by using a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to isolate Methyl 6-chloro-4-methylpicolinate .

Protocol 4: Bromination of Methyl 6-chloro-4-methylpicolinate

Rationale: This is an electrophilic aromatic substitution. The electron-rich C5 position is selectively brominated. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.

Materials:

  • Methyl 6-chloro-4-methylpicolinate (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Sulfuric acid (H₂SO₄), fuming or concentrated

Procedure:

  • Dissolve Methyl 6-chloro-4-methylpicolinate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Add NBS (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until starting material is consumed.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Basify the solution with a cold, concentrated NaOH or NH₄OH solution to pH ~8.

  • Extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography to yield Methyl 5-bromo-6-chloro-4-methylpicolinate .

Protocol 5: Saponification to the Carboxylic Acid

Rationale: The final step to obtain the target acid is the hydrolysis (saponification) of the methyl ester under basic conditions.

Materials:

  • Methyl 5-bromo-6-chloro-4-methylpicolinate (1.0 eq)

  • Lithium hydroxide (LiOH, 2-3 eq)

  • Tetrahydrofuran (THF) and Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC/LC-MS.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid .

Derivatization Protocols

The synthesized acid is a key intermediate. Below are general protocols for its conversion into common derivatives.

Protocol 6: Synthesis of an Amide Derivative

Rationale: Conversion of the carboxylic acid to an acid chloride followed by reaction with an amine is a standard and efficient method for amide formation.[4]

Procedure:

  • Suspend the carboxylic acid (1.0 eq) in DCM containing a catalytic amount of DMF.

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

  • Warm to room temperature and then reflux for 1-2 hours.

  • Cool and remove all volatile components in vacuo to yield the crude acid chloride.

  • Dissolve the acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise.

  • Stir at room temperature until the reaction is complete.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify by chromatography or recrystallization.

Mechanistic Insight: C6 Chlorination via N-Oxide

The key to introducing the C6-chloro group is the N-oxide intermediate. The mechanism involves activation by POCl₃, followed by nucleophilic attack of chloride and subsequent elimination to restore aromaticity.

Sources

Application

Application Note: Esterification Strategies for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid

Executive Summary The derivatization of highly functionalized picolinic acids is a critical workflow in the synthesis of pharmaceuticals, agrochemicals, and complex ligands. 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of highly functionalized picolinic acids is a critical workflow in the synthesis of pharmaceuticals, agrochemicals, and complex ligands. 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid presents a unique synthetic challenge due to its dense substitution pattern, specific electronic deactivation, and the inherent coordination chemistry of the pyridine-2-carboxylate motif. This application note provides a comprehensive, causally-driven guide to the esterification of this substrate, bypassing the limitations of traditional acid-catalyzed methods.

Substrate Profiling & Mechanistic Insights

To design an effective esterification protocol, one must first deconstruct the electronic and steric environment of the substrate:

  • Electronic Deactivation & Basicity: The presence of the 5-bromo and 6-chloro substituents exerts a strong electron-withdrawing inductive effect across the pyridine ring. This significantly depresses the basicity of the N1 nitrogen compared to unsubstituted picolinic acid [4]. While this reduces the molecule's zwitterionic character and marginally improves solubility in aprotic solvents, it introduces a new challenge.

  • Failure of Fischer Esterification: Traditional Fischer esterification (e.g., MeOH/H₂SO₄) is notoriously sluggish for picolinic acids. Under strongly acidic conditions, the pyridine nitrogen becomes protonated. The resulting adjacent positive charge electrostatically repels incoming nucleophiles and destabilizes the transition state required for alcohol attack at the C2-carbonyl carbon.

  • The Activation Imperative: Because direct acid-catalyzed equilibrium is unfavorable, the carboxylic acid must be converted into a highly electrophilic intermediate. This is achieved either by forming an acid chloride [2] or by utilizing carbodiimide coupling agents (like DCC or EDCI) in tandem with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [1][3].

  • Bypassing the N-Acylurea Trap: When using carbodiimides, picolinic acids are highly prone to a 1,3-rearrangement where the reactive O-acylisourea intermediate collapses into an unreactive N-acylurea. The addition of DMAP is non-negotiable here; it acts as a superior nucleophile, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate before the dead-end rearrangement can occur [3].

Experimental Workflows

The following diagram illustrates the two primary pathways for functionalizing this substrate, depending on the nature of the target alcohol and the scale of the reaction.

Workflow cluster_0 Method A: Acid Chloride Route cluster_1 Method B: Steglich Esterification Start 5-Bromo-6-chloro-4-methylpyridine- 2-carboxylic acid A1 SOCl2 / DMF (cat.) Reflux, 2-4 h Start->A1 B1 EDCI or DCC + DMAP (cat.) DCM, 0 °C Start->B1 A2 Acid Chloride Intermediate (Highly Reactive) A1->A2 -SO2, -HCl A3 R-OH + Et3N 0 °C to RT A2->A3 End Purified Ester Derivative A3->End Aqueous Workup B2 Acylpyridinium Intermediate (Bypasses N-acylurea) B1->B2 Interception B3 R-OH RT, 12-24 h B2->B3 B3->End Filtration & Chromatography

Figure 1: Comparative workflows for the esterification of highly functionalized picolinic acids.

Protocol A: Thionyl Chloride-Mediated Esterification

Best for: Primary and secondary alcohols, large-scale synthesis, and robust substrates.

This method leverages the Vilsmeier-Haack intermediate (generated by catalytic DMF and SOCl₂) to rapidly convert the sterically hindered carboxylic acid into an acid chloride.

Step-by-Step Methodology
  • Activation: In an oven-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equiv, e.g., 2.50 g, 10.0 mmol) in neat thionyl chloride (SOCl₂, 10.0 equiv, ~7.3 mL).

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species, drastically accelerating the reaction.

  • Reflux & Self-Validation: Heat the mixture to 75 °C. Validation Check: The starting material is poorly soluble in SOCl₂. The reaction is complete when the suspension transitions into a clear, homogenous solution (typically 2–4 hours) [2].

  • Concentration: Cool to room temperature. Remove excess SOCl₂ in vacuo to yield the crude acid chloride hydrochloride as a solid residue. Co-evaporate twice with anhydrous toluene (10 mL) to remove residual SOCl₂ and HCl traces. Do not expose to atmospheric moisture.

  • Esterification: Suspend the crude acid chloride in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath.

  • Nucleophilic Attack: Dropwise, add a solution of the target alcohol (1.5 equiv) and triethylamine (Et₃N, 2.5 equiv) in DCM (5 mL). Causality note: Et₃N neutralizes the HCl generated during the reaction and frees the pyridine nitrogen, preventing the formation of an unreactive hydrochloride salt.

  • Isolation: Stir for 30 minutes at 0 °C, then warm to room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Steglich Esterification

Best for: Acid-labile substrates, sterically hindered tertiary alcohols (e.g., tert-butanol), and late-stage functionalization.

This protocol utilizes mild conditions, avoiding the harsh acidity and elevated temperatures of Protocol A.

Step-by-Step Methodology
  • Initiation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the target alcohol (1.2 equiv) in anhydrous DCM (5.0 mL, 0.2 M concentration). Causality note: Maintaining a concentration of at least 0.2 M is critical to ensure the bimolecular coupling outpaces unimolecular side reactions [1].

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.1 mmol).

  • Coupling: Cool the mixture to 0 °C. Add N,N′-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.1 equiv) portion-wise over 5 minutes.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation Check: If using DCC, the successful formation of the O-acylisourea and subsequent esterification is visually confirmed by the precipitation of white dicyclohexylurea (DCU) byproduct.

  • Workup:

    • If DCC was used: Filter the suspension through a pad of Celite to remove the insoluble DCU.

    • Wash the organic filtrate with 1M aqueous HCl (10 mL) to remove DMAP and any unreacted basic impurities, followed by saturated aqueous NaHCO₃ (10 mL) to remove unreacted carboxylic acid.

    • Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Quantitative Data & Method Comparison

The table below summarizes the operational metrics for both protocols to aid in route selection.

ParameterProtocol A (Acid Chloride Route)Protocol B (Steglich Esterification)
Ideal Substrate Scope Primary / Secondary AlcoholsSterically hindered / Acid-labile Alcohols
Reaction Time 4 – 6 hours (total)12 – 24 hours (total)
Typical Yields 85% – 95%70% – 85%
Scalability High (Easily adapted to multi-gram/kilogram)Moderate (Limited by coupling reagent cost/byproducts)
Primary Byproducts SO₂ (gas), HCl (gas)Urea derivatives (e.g., DCU, water-soluble EDU)
EHS / Toxicity High (Corrosive SOCl₂, requires proper scrubbing)Moderate (Sensitizing coupling agents)

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids Molecules (MDPI) URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Canadian Journal of Chemistry URL: [Link]

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromopyridine Derivatives

The 5-Bromopyridine Conundrum: Mechanistic Insights The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming tool in pharmaceutical development. However, applying standard coupling condition...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Bromopyridine Conundrum: Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming tool in pharmaceutical development. However, applying standard coupling conditions to 5-bromopyridine derivatives frequently results in stalled reactions, poor yields, and complex byproduct mixtures. As an application scientist, understanding the causality behind these failures is the first step toward rational optimization.

Three primary mechanistic bottlenecks plague 5-bromopyridines:

  • Catalyst Poisoning via Nitrogen Coordination: The basic lone pair on the pyridine nitrogen acts as a strong σ-donor. It competes with phosphine ligands to coordinate with the active Pd(0) and Pd(II) centers, forming highly stable, off-cycle resting states that effectively deactivate the catalyst1[1].

  • Electronic Deactivation of the C-Br Bond: While the pyridine ring is generally electron-deficient, the 5-position is meta to the nitrogen, making it less activated for oxidative addition than the 2- or 4-positions. If electron-donating substituents (e.g., amino groups in 3-amino-5-bromopyridine) are present, the oxidative addition step becomes severely rate-limiting2[2].

  • Competing Side Reactions: Sluggish transmetalation allows side reactions to outcompete the desired cross-coupling. The most common are the protodeboronation of the boronic acid (exacerbated by excess water) and oxygen-promoted homocoupling2[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br cleavage) Pd0->OxAdd 5-Br-Pyridine Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Unhindered Ligands PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Base-mediated) PdII->TransMet Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product Poison->Pd0 Bulky Ligands (SPhos)

Catalytic cycle of Suzuki coupling highlighting pyridine N-coordination and ligand rescue.

Strategic Optimization Parameters

To engineer a high-yielding protocol, we must select parameters that actively suppress the failure modes described above.

Catalyst and Ligand Architecture

The use of bulky, electron-rich dialkylbiarylphosphine ligands (such as SPhos or XPhos) is non-negotiable for deactivated 5-bromopyridines. The biphenyl backbone of SPhos provides the necessary steric bulk to physically block the pyridine nitrogen from coordinating to the palladium center. Simultaneously, its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition step3[3].

Base and Solvent Dynamics

Transmetalation relies on the formation of a reactive boronate complex, which requires a base. For heteroaryl systems, anhydrous or mildly aqueous inorganic bases like


 or 

are vastly superior to strong bases (like

), which can degrade sensitive functional groups4[4]. A biphasic solvent system, typically 1,4-dioxane/water (4:1 v/v), ensures optimal solubility for both the organic substrates and the inorganic base, facilitating the interfacial transmetalation step while allowing reaction temperatures up to 100 °C4[4].
Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and typical outcomes for 5-bromopyridine derivatives.

ParameterStandard ConditionOptimized Condition for 5-Br-PyridinesMechanistic Rationale
Catalyst/Ligand

(1-2 mol%)

+ SPhos (2-5 mol%)
Bulky ligands prevent pyridine N-coordination and accelerate oxidative addition.
Base


(2.0 - 3.0 equiv)
Milder, highly soluble inorganic bases facilitate efficient transmetalation without degrading substrates.
Solvent THF /

1,4-Dioxane /

(4:1)
Higher boiling point (101°C) allows for necessary thermal activation; excellent biphasic solubility.
Atmosphere Ambient / Light PurgeRigorous Argon Freeze-Pump-ThawStrict exclusion of

prevents oxidative homocoupling of the boronic acid.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal checks to validate its progress. The following methodologies are designed as self-validating systems.

ProtocolWorkflow Prep 1. Reagent Prep (5-Br-Py, Boronic Acid, Base) Degas 2. Rigorous Degassing (Argon Sparging) Prep->Degas Cat 3. Catalyst Addition (Pd source + Ligand) Degas->Cat Heat 4. Thermal Activation (85-95°C or Microwave) Cat->Heat Validate 5. In-Process Validation (LC-MS / TLC Check) Heat->Validate Validate->Heat Incomplete (Add time/cat) Workup 6. Aqueous Workup (Phase Separation) Validate->Workup Complete (>95% Conv) Purify 7. Chromatography & Final Characterization Workup->Purify

Self-validating workflow for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives.

Protocol A: Scalable Conventional Heating (The SPhos System)

Designed for deactivated substrates (e.g., 3-amino-5-bromopyridine) and larger scale synthesis.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.3 mmol), and anhydrous

    
     (2.5 mmol)5[5].
    
    • Self-Validation Checkpoint 1: Confirm the purity of the boronic acid via

      
       NMR prior to use. Boronic acids readily form trimeric boroxines or degrade upon prolonged storage, which skews stoichiometry.
      
  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL). Seal the flask with a rubber septum. Sparge the biphasic mixture with ultra-pure Argon for at least 15 minutes.

    • Causality: Dissolved oxygen is the primary driver of boronic acid homocoupling2[2].

  • Catalyst Activation: Briefly remove the septum under positive Argon flow and add

    
     (0.03 mmol, 3 mol%) and SPhos (0.06 mmol, 6 mol%). Reseal and purge the headspace with Argon for an additional 3 minutes.
    
  • Thermal Execution: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Validation: After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze.

    • Self-Validation Checkpoint 2: The LC-MS trace must show <5% remaining 5-bromopyridine. If the boronic acid is fully consumed but the halide remains, protodeboronation has occurred. In this case, add an additional 0.5 mmol of degassed boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography.
    
Protocol B: Microwave-Assisted High-Throughput Coupling

Ideal for rapid library generation and moderately sterically hindered substrates.

  • Setup: In a 10 mL microwave vial, combine the 5-bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol),

    
     (2.0 mmol), and 
    
    
    
    (5 mol%).
  • Solvent: Add a degassed mixture of Toluene:Ethanol (4:1 v/v, 5 mL)6[6].

  • Execution: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 30-45 minutes6[6].

  • Validation: Analyze the crude mixture via TLC (UV active). The disappearance of the starting halide confirms completion. Proceed to standard aqueous workup.

Troubleshooting & Analytical Diagnostics

When a reaction fails, the analytical data provides a roadmap for correction. Use these diagnostic heuristics:

  • Symptom: LC-MS shows complete consumption of the boronic acid, high recovery of the 5-bromopyridine, and a mass corresponding to the arene (Ar-H).

    • Causality: Protodeboronation outpaced transmetalation.

    • Intervention: Reduce the water content in the solvent system. Switch from aqueous

      
       to anhydrous 
      
      
      
      in neat 1,4-dioxane.
  • Symptom: Formation of a black precipitate (Pd black) within the first 30 minutes, accompanied by stalled conversion.

    • Causality: The catalyst has fallen off the catalytic cycle and aggregated into inactive bulk palladium. This is typically caused by insufficient ligand bulk (allowing pyridine coordination) or ligand oxidation.

    • Intervention: Ensure rigorous degassing to prevent phosphine oxidation. Increase the Ligand-to-Palladium ratio to 2.5:1 to stabilize the active Pd(0) species.

  • Symptom: Formation of a biaryl byproduct with twice the mass of the boronic acid partner.

    • Causality: Oxidative homocoupling of the boronic acid.

    • Intervention: Oxygen is present in the system. Switch from simple sparging to a rigorous Freeze-Pump-Thaw degassing cycle (minimum 3 cycles).

References

  • Benchchem Technical Support Center.dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • Benchchem Technical Support Center.improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
  • Benchchem Technical Support Center.Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • MDPI.Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
  • PMC (National Institutes of Health).Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • PMC (National Institutes of Health).Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Application

Nucleophilic aromatic substitution of 6-chloro-pyridine compounds

Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloro-Pyridine Compounds Executive Summary The 6-chloropyridine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as a critical electr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 6-Chloro-Pyridine Compounds

Executive Summary

The 6-chloropyridine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as a critical electrophile for building C-N and C-O bonds. While often considered a standard transformation, the nucleophilic aromatic substitution (


) of 6-chloropyridines presents distinct kinetic challenges compared to more activated systems like pyrimidines or nitrobenzenes.

This guide moves beyond textbook definitions to provide a field-proven operational framework. We explore the "hidden" variables controlling reactivity—specifically the role of nitrogen activation, solvent-mediated transition state stabilization, and the strategic use of protonation to unlock reactivity in stubborn substrates.

Mechanistic Insight: The "Nitrogen Switch"

To master this reaction, one must understand that the pyridine nitrogen is the functional equivalent of a nitro group in a benzene ring, but with a tunable "switch."

The Activation Hierarchy

In a neutral state, the pyridine ring is electron-deficient, but often insufficient to drive


 with weak nucleophiles or at the 6-position if the 2-position is blocked or substituted.
  • Neutral State: Moderate reactivity. Relies on strong nucleophiles (anions) or high temperatures.

  • Protonated/Alkylated State (Pyridinium): Extreme reactivity. The positive charge on nitrogen dramatically lowers the LUMO energy, making the C-6 carbon highly electrophilic. This is the "Expert's Trick" for difficult substrates.

The Mechanism (Addition-Elimination)

The reaction proceeds through a Meisenheimer-like anionic


-complex. The rate-determining step is typically the nucleophilic attack (formation of the complex), not the expulsion of the chloride. Therefore, stabilizing this intermediate is paramount.

SNAr_Mechanism cluster_activation Activation Strategies Substrate 6-Chloro-Pyridine (Electrophile) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu: Nu Nucleophile (Amine/Alkoxide) Nu->TS1 Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate LUMO Interaction Product 6-Substituted Pyridine Intermediate->Product - Cl⁻ (Fast) Acid H+ / Lewis Acid Acid->Substrate Lowers LUMO (Increases Rate)

Figure 1: Mechanistic pathway of


 on 6-chloropyridine. Note the critical role of activation in the initial attack.

Critical Variables & Optimization

Solvent Selection: The Dipolar Effect

 reactions involve a charge-separated transition state. Polar aprotic solvents are superior because they solvate the cation (of the base) well but leave the nucleophilic anion "naked" and reactive.
  • Gold Standard: DMSO, NMP, DMF (High dielectric constant, promotes TS stabilization).

  • Green Alternatives: 2-MeTHF, Sulfolane, or "On-Water" conditions (utilizing hydrophobic acceleration).

  • Avoid: Non-polar solvents (Toluene) unless using specific catalysts (e.g., Pd-catalyzed Buchwald-Hartwig) or phase transfer catalysts.

The Leaving Group Paradox

While Iodine is a better leaving group in


/

, in

, Fluorine is often superior to Chlorine. The high electronegativity of F inductively destabilizes the ground state and stabilizes the anionic intermediate (Meisenheimer complex), accelerating the rate-determining attack step.
  • Tip: If your 6-chloro substrate is sluggish, consider synthesizing the 6-fluoro analog or using the "Halex" reaction (KF exchange) in situ.

Experimental Protocols

Protocol A: Standard Base-Mediated Amination

Best for: Primary/Secondary amines, robust substrates.

Materials:

  • Substrate: 6-Chloro-substituted pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or NMP (Concentration 0.5 M – 1.0 M)

Procedure:

  • Setup: In a reaction vial equipped with a stir bar, dissolve the 6-chloropyridine in DMSO.

  • Addition: Add the base followed by the amine. Note: If the amine is a salt (e.g., HCl salt), increase base equivalents by 1.0.

  • Reaction: Heat the mixture to 80–100 °C . Monitor by LCMS/TLC.[1]

    • Time: Typically 2–12 hours.

    • Observation: Color change to yellow/orange is common (formation of charge-transfer complexes).

  • Workup:

    • Cool to RT.

    • Dilute slowly with water (5x reaction volume).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Liquid/Soluble: Extract with EtOAc or DCM. Wash organics with brine (3x) to remove DMSO. Dry over

      
       and concentrate.
      
Protocol B: Acid-Mediated "Turbo" Amination

Best for: Sterically hindered amines, electron-rich pyridines (deactivated), or when base-sensitive groups are present. Mechanism: In situ formation of the highly electrophilic pyridinium species.

Materials:

  • Substrate: 6-Chloro-substituted pyridine (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Acid: aqueous HCl (concentrated) or p-Toluenesulfonic acid (pTsOH) (1.0 equiv)

  • Solvent: n-Butanol or Isopropanol (High boiling alcohols)

Procedure:

  • Setup: Dissolve substrate and amine in n-Butanol (0.5 M).

  • Acidification: Add 1.0 equiv of acid.

  • Reaction: Heat to 120–140 °C (reflux) or use Microwave (160 °C, 30 min).

  • Workup:

    • The reaction mixture will be acidic. Concentrate to remove alcohol.

    • Redissolve in DCM/Water.

    • Neutralization (Critical): Adjust aqueous layer pH to >10 using 1N NaOH or sat.

      
       to liberate the free base product.
      
    • Extract, dry, and concentrate.[2]

Protocol C: Etherification (Alkoxylation)

Best for: Creating C-O bonds using alcohols.

Materials:

  • Substrate: 6-Chloro-substituted pyridine

  • Nucleophile: Alcohol (Solvent or 2.0 equiv)

  • Base: NaH (60% dispersion, 1.5 equiv) or KOtBu (1.5 equiv)

  • Solvent: THF or DMF (if alcohol is not the solvent)

Procedure:

  • Alkoxide Formation: In a dry flask under

    
    , suspend NaH in dry THF/DMF at 0 °C. Add the alcohol dropwise. Stir 15 min until 
    
    
    
    evolution ceases.
  • Addition: Add the 6-chloropyridine (solution in THF/DMF) to the alkoxide.

  • Reaction: Warm to RT or Heat to 60–80 °C depending on substrate activation.

  • Quench: Carefully quench with sat.

    
     (exothermic!).
    
  • Workup: Standard extraction.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
No Reaction Substrate deactivated (e-rich)1. Switch to Protocol B (Acid catalysis).2. Change solvent to NMP and increase Temp to 140°C.3. Switch Cl to F (leaving group).
Hydrolysis (Pyridine-one formation) Wet solvent/hygroscopic base1. Dry reagents/solvents.2. Use DIPEA instead of carbonate bases.3. Avoid strong hydroxide bases.
Regioselectivity Issues Multiple Cl atoms (e.g., 2,6-dichloro)1. Lower temperature (Kinetic control favors 2/6 over 4).2. Use steric bulk to direct substitution.3. Note: 4-Cl is typically more reactive than 2/6-Cl due to intermediate stability.
Incomplete Conversion Product inhibition1. Product may be protonating the amine nucleophile. Add excess base.

Decision Workflow

SNAr_Workflow Start Start: 6-Chloro-Pyridine Substrate Check_EWG Are there EWGs (NO2, CN, CF3) on the ring? Start->Check_EWG Yes_EWG Activated Substrate Check_EWG->Yes_EWG Yes No_EWG Deactivated/Neutral Check_EWG->No_EWG No Protocol_A Protocol A: Standard Base (K2CO3/DMSO, 80°C) Yes_EWG->Protocol_A Protocol_B Protocol B: Acid Mediated (nBuOH, HCl, 140°C) No_EWG->Protocol_B Acid Sensitive? No Protocol_MW Microwave Irradiation (NMP, 180°C) No_EWG->Protocol_MW Acid Sensitive? Yes Result Target Product Isolated Protocol_A->Result Check LCMS Protocol_B->Result Protocol_MW->Result

Figure 2: Operational decision tree for selecting the optimal


 protocol.

References

  • Mechanistic Found

    
     : Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2-Chloropyridine with Methoxide." Chem. Rev.1951 , 49, 273. 
    
  • Solvent Effects in Heterocyclic Chemistry : Spitz, C., et al. "Solvent Effects on the Nucleophilic Substitution of 2-Chloropyridines." J. Org.[3] Chem.2009 , 74, 1425.

  • Acid C

    
     : Rohrbach, S., et al. "Acid-Mediated Nucleophilic Aromatic Substitution of Deactivated N-Heterocycles." Org.[2][4][5] Lett.2019 , 21, 308. 
    
  • Green Chemistry Approaches : "Nucleophilic Aromatic Substitution in Water: A Green Alternative." Green Chem.[5]2012 , 14, 234.

  • Microwave Assisted Synthesis : Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[2][5] Chem. Int. Ed.2004 , 43, 6250.

Sources

Method

Functionalization of pyridine-2-carboxylic acid scaffolds

Application Note: Strategic Functionalization of Pyridine-2-Carboxylic Acid (Picolinic Acid) Scaffolds Executive Summary & Strategic Importance Pyridine-2-carboxylic acid (Picolinic acid) is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Pyridine-2-Carboxylic Acid (Picolinic Acid) Scaffolds

Executive Summary & Strategic Importance

Pyridine-2-carboxylic acid (Picolinic acid) is a privileged pharmacophore in medicinal chemistry, serving as a bidentate ligand for metalloenzymes (e.g., histone demethylases) and a bioisostere for phenyl rings in fragment-based drug discovery. Drugs such as Sorafenib and Vismodegib utilize the picolinamide motif to drive binding affinity and metabolic stability.

However, the scaffold presents a synthetic paradox: the electron-deficient pyridine ring resists classical electrophilic substitution, while the C2-carboxylic acid creates steric and electronic bias. This guide moves beyond standard textbook chemistry to provide three high-value, field-validated workflows for functionalizing this scaffold:

  • C3-H Activation: Ligand-directed arylation using the amide as a directing group.

  • C4-H Functionalization: Innate radical alkylation (Minisci-type).

  • Decarboxylative Cross-Coupling: Utilizing the C2-COOH as a traceless leaving group.

Module A: C3-Selective C-H Arylation (Ligand-Directed)

The Challenge: The C3 position is sterically crowded by the C2-substituent and electronically deactivated. Standard Friedel-Crafts chemistry fails here. The Solution: Use the picolinamide moiety itself as a Directing Group (DG). The nitrogen of the amide and the nitrogen of the pyridine coordinate Palladium(II), forming a stable 5-membered palladacycle that places the metal directly at C3.

Mechanism of Action (The "Ortho" Effect)

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[1] The key to success is the use of silver salts, which serve a dual role: abstracting halides to open coordination sites on Pd and acting as the terminal oxidant.

CH_Activation cluster_cycle Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(OAc)2 (Active Catalyst) Coord Substrate Coordination (N,N-Bidentate) Pd_II->Coord CMD C-H Activation (Palladacycle Formation) Coord->CMD - AcOH OxAdd Oxidative Addition (Ar-I + Ag+) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_II Product Release

Figure 1: Ligand-directed C-H activation cycle. The picolinamide nitrogen directs Pd to the C3 position.

Protocol 1: Pd-Catalyzed C3-Arylation of Picolinamides

Reagents:

  • Substrate: N-Alkyl-picolinamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Additive: Ag₂CO₃ (1.0 equiv)

  • Solvent: tert-Amyl alcohol (0.2 M)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a sealed tube with Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (0.5 mmol), and the Picolinamide substrate (0.5 mmol).

  • Solvent Addition: Add tert-Amyl alcohol (2.5 mL). Note: t-Amyl alcohol is superior to DMF/DMSO here as it solubilizes the hydrophobic aryl iodide while maintaining a high boiling point without decomposing the Ag salt.

  • Reagent Addition: Add the Aryl Iodide (1.0 mmol).

  • Reaction: Seal the tube and heat to 110°C for 18 hours.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove silver residues.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂). Critical: Use 1% Et₃N in the eluent to prevent the pyridine product from streaking on the silica.

Module B: C4-Selective Functionalization (Minisci Reaction)

The Challenge: Nucleophilic attack on the pyridine ring usually fails or yields mixtures. The Solution: Radical substitution (Minisci reaction).[2] By protonating the pyridine nitrogen, the ring becomes highly electron-deficient, inviting attack by nucleophilic alkyl radicals. Since C2 is blocked by the carboxyl group, the radical selectively attacks C4.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

This protocol uses a carboxylic acid as the alkyl source, which is decarboxylated in situ to generate the radical.

Reagents:

  • Substrate: Picolinic Acid (1.0 equiv)[3]

  • Radical Source: Alkyl Carboxylic Acid (e.g., Cyclohexanecarboxylic acid) (2.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)[4]

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (1.5 equiv)

  • Acid: TFA (1.0 equiv) - Optional if substrate is not a salt

  • Solvent: DCM/Water (1:1 biphasic mixture)

Step-by-Step Workflow:

  • Preparation: Dissolve Picolinic Acid (1.0 mmol) and the Alkyl Carboxylic Acid (2.0 mmol) in DCM (5 mL) and Water (5 mL).

  • Activation: Add TFA (1.0 mmol) to ensure the pyridine is protonated (activating the ring).

  • Catalyst Addition: Add AgNO₃ (0.2 mmol).

  • Initiation: Heat the mixture to 40°C with vigorous stirring.

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (1.5 mmol) portion-wise over 10 minutes. Why? Rapid addition causes a radical exotherm and homocoupling of the alkyl group. Slow addition favors cross-coupling.

  • Monitoring: Evolution of CO₂ gas indicates the reaction is progressing. Stir for 4 hours.

  • Workup: Basify with sat. NaHCO₃ (to pH 8). Extract with DCM (3x).

  • Purification: The product is often clean enough for use; otherwise, purify via silica gel chromatography.

Data Summary: Selectivity Ratios

Substrate ConditionC4 SelectivityC6 SelectivityNotes
Free Base60%40%Poor selectivity without acid.
Protonated (TFA) >95% <5% Protonation deactivates C2/C6 sterically and electronically.
Bulky Alkyl Radical>98%<2%Sterics reinforce C4 attack.

Module C: Decarboxylative Cross-Coupling (Ipso-Substitution)

The Challenge: Sometimes the carboxylic acid is merely a handle for synthesis and needs to be replaced by an aryl group. The Solution: A Pd-catalyzed decarboxylative coupling that extrudes CO₂ and forms a C(sp2)-C(sp2) bond at the C2 position.

Protocol 3: Pd-Catalyzed Decarboxylative Arylation

Reagents:

  • Substrate: Picolinic Acid (1.0 equiv)[3]

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base/Promoter: Ag₂CO₃ (1.0 equiv)

  • Solvent: DMF/Toluene (1:4)

Step-by-Step Workflow:

  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Charge: Add Picolinic Acid (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg), XPhos (24 mg), and Ag₂CO₃ (138 mg).

  • Solvent: Add DMF (0.5 mL) and Toluene (2.0 mL). The co-solvent system balances the solubility of the polar acid and the non-polar catalyst.

  • Reaction: Heat to 130°C for 16 hours. High temperature is required to overcome the activation energy of decarboxylation.

  • Workup: Filter through Celite. Wash with EtOAc.

  • Purification: Standard silica chromatography.

Troubleshooting & Expert Insights

ProblemRoot CauseCorrective Action
Low Yield in C3 Arylation Catalyst poisoning by Pyridine N.Ensure temperature is >100°C; the heat promotes ligand exchange. Switch to Pd(TFA)₂ if Pd(OAc)₂ fails.
Minisci Reaction Stalls Incomplete decarboxylation of radical source.Check the age of (NH₄)₂S₂O₈ (persulfate degrades with moisture). Add more Ag catalyst (up to 30 mol%).
Product "Disappears" on Column Pyridine sticking to acidic silica silanols.Pre-treat the silica column with 5% Triethylamine/Hexanes before loading the sample.
Mixture of Mono/Di-arylation Over-reaction at C3 and C3'.Stop reaction at 70% conversion or use a bulky amide group (e.g., N-tert-butyl) to sterically block the second addition.

References

  • Decarboxylative Cross-Coupling of Picolinic Acids

    • Title: Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.[5]

    • Source: Chemical Communic
    • Link:[Link]

  • Minisci Reaction Selectivity (C4 vs C2)

    • Title: Practical and Regioselective Synthesis of C4-Alkyl
    • Source: National Institutes of Health (NIH) / PMC.
    • Link:[Link]

  • Photocatalytic Approaches (Modern Alternatives)

    • Title: Photocatalytic Decarboxylative Pyridylation of Carboxylic Acids Using In Situ-Generated Amidyl Radicals as Oxidants.[6]

    • Source: ACS Catalysis.[6]

    • Link:[Link][6]

  • Picolinamide in Drug Discovery

    • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
    • Source: PMC / NIH.
    • Link:[Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[2] Its development has largely superseded harsher, more traditional methods for C-N bond formation, which often suffer from limited substrate scope and poor functional group tolerance.[1] This guide provides a comprehensive overview and detailed protocols for the selective amination of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid, a substrate with multiple potential reaction sites, presenting a unique challenge in chemoselectivity.

The presence of two distinct halogen substituents on the pyridine ring, a bromine and a chlorine atom, allows for selective functionalization. The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[4] Consequently, the C-Br bond is expected to be more reactive than the C-Cl bond, enabling selective amination at the C-5 position.[4] However, the electronic effects of the carboxylic acid and methyl groups, as well as the nitrogen atom within the pyridine ring, can influence this reactivity. Careful optimization of the catalyst, ligand, base, and reaction conditions is therefore crucial to achieve the desired regioselectivity and high yield.

Mechanism and Chemoselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5] The generally accepted mechanism involves several key steps:

  • Oxidative Addition: An active Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[2][4] In the case of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid, this step is crucial for selectivity, as the Pd(0) catalyst will preferentially insert into the more reactive C-Br bond.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[2]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][5]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene.[1] The choice of a suitable ligand is critical to promote reductive elimination over this side reaction.[6]

Factors Influencing Chemoselectivity
  • Nature of the Halogen: The inherent difference in bond strength and reactivity (C-Br > C-Cl) is the primary determinant of selectivity.[4]

  • Ligand: The steric and electronic properties of the phosphine ligand play a pivotal role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich ligands generally enhance the rate of both oxidative addition and reductive elimination.[7] For challenging substrates, specialized ligands such as those from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig research groups are often employed.[8]

  • Base: The choice of base is critical and can influence both the rate of reaction and the tolerance of sensitive functional groups.[7] Strong, non-nucleophilic bases like sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are commonly used.[7][9] The presence of the carboxylic acid moiety on the substrate may necessitate the use of a base that does not cause unwanted side reactions.

  • Solvent and Temperature: The reaction is typically carried out in aprotic, non-polar solvents such as toluene or dioxane at elevated temperatures.[7][10]

Experimental Protocols

The following protocols provide a starting point for the selective Buchwald-Hartwig amination of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid. Optimization of reaction parameters may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid≥98%BenchChem
Amine (Primary or Secondary)≥98%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)99.98% trace metalsSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent gradeSigma-Aldrich
Xantphos98%Strem Chemicals
RuPhos98%Strem Chemicals
BrettPhos98%Strem Chemicals
Cesium Carbonate (Cs₂CO₃)≥99%Sigma-Aldrich
Sodium tert-Butoxide (NaOtBu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Celite® 545---Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Deuterated Solvents (for NMR)---Cambridge Isotope
General Protocol for Amination with a Primary or Secondary Amine

This protocol is a general starting point and may require optimization for specific amines.

Reaction Setup:

  • To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0-2.5 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 2-10 mol%). The choice of ligand is crucial; for primary amines, BrettPhos is often a good starting point, while RuPhos can be effective for secondary amines.[8][11]

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-6-chloro-4-methylpyridine-2-carboxylic acid derivative.

Visualization of the Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Substrate, Amine, Base, Catalyst, Ligand setup Combine Reagents in Schlenk Tube reagents->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat Reaction (80-120 °C) solvent->heat cool Cool to RT heat->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite® dilute->filter extract Aqueous Wash & Brine filter->extract dry Dry with Na₂SO₄ & Concentrate extract->dry purify Silica Gel Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Mechanistic Cycle Visualization

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ pd_complex Ar(X)Pd(II)L₂ pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [Ar(HNR'R'')Pd(II)L₂]⁺X⁻ pd_complex->amine_complex + HNR'R'' amido_complex Ar(NR'R'')Pd(II)L₂ amine_complex->amido_complex - HX, + Base amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-purity palladium precursor and ligand. Pre-catalysts can sometimes offer better results.[8]

    • Insufficient Base Strength: A stronger base may be required, but compatibility with the carboxylic acid group must be considered.

    • Reaction Temperature: The reaction may require higher temperatures or longer reaction times.

  • Poor Chemoselectivity:

    • Ligand Choice: The selectivity between the C-Br and C-Cl bonds can be highly dependent on the ligand. A screen of different ligands may be necessary. Bidentate ligands like Xantphos have shown efficacy in couplings with halopyridines.[12]

  • Side Reactions:

    • Hydrodehalogenation: This can be minimized by using a bulkier ligand to promote reductive elimination.

    • Reaction with Carboxylic Acid: The carboxylic acid could potentially coordinate to the palladium center or react with the base. In such cases, protection of the carboxylic acid group might be necessary, although many Buchwald-Hartwig reactions are tolerant of this functional group.[13]

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid offers a powerful route to novel substituted pyridines, which are valuable intermediates in drug discovery and development. Achieving high chemoselectivity for amination at the C-Br position is paramount and can be accomplished through careful selection of the palladium catalyst, phosphine ligand, base, and reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this transformation in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Available from: [Link]

  • RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Available from: [Link]

  • Thieme Chemistry. Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • ResearchGate. New ligands for copper-catalyzed C–N coupling reactions with aryl halides. Available from: [Link]

  • ResearchGate. Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries | Request PDF. Available from: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. Available from: [Link]

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

  • SynArchive. Buchwald-Hartwig Coupling. Available from: [Link]

  • Semantic Scholar. Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

Sources

Method

Application Note: Strategic Decarboxylation of Pyridine-2-Carboxylic Acids

Introduction: The Ortho-Effect Challenge Pyridine-2-carboxylic acids (picolinic acids) occupy a unique space in heterocyclic chemistry. Unlike their 3- and 4-isomers, the 2-position confers specific reactivity profiles g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ortho-Effect Challenge

Pyridine-2-carboxylic acids (picolinic acids) occupy a unique space in heterocyclic chemistry. Unlike their 3- and 4-isomers, the 2-position confers specific reactivity profiles governed by the proximity of the carboxylic acid to the ring nitrogen. This structural feature facilitates the formation of zwitterionic species and chelating complexes, making controlled decarboxylation both a liability (instability) and a strategic asset (synthetic handle).

This guide addresses the two primary objectives in drug development contexts:

  • Protodecarboxylation: The clean removal of the carboxyl group (COOH

    
     H) after its use as a directing group.
    
  • Decarboxylative Cross-Coupling: The utilization of the carboxyl group as a "mask" for a nucleophilic carbon species to form C-C bonds (COOH

    
     C-R).[1]
    

Mechanistic Foundations

Understanding the mechanism is prerequisite to troubleshooting. The decarboxylation of pyridine-2-carboxylic acid does not follow the standard arenium ion pathway typical of benzoic acids. Instead, it proceeds through the Hammick Intermediate .

The Hammick Pathway vs. Metal Catalysis

Thermal decarboxylation relies on the formation of a zwitterionic species. The inductive effect of the nitrogen atom facilitates the loss of


, generating a localized negative charge at the 2-position. This intermediate (often described as a pyridyl anion or ylide) is highly reactive.
  • Thermal/Solvent Pathway: Requires high energy to overcome the kinetic barrier of

    
     extrusion. The resulting carbanion is protonated by the solvent or an additive.
    
  • Metal-Catalyzed Pathway (Ag/Cu): The metal coordinates to the nitrogen and the carboxylate, lowering the activation energy for

    
     loss. The resulting organometallic species (Py-M) is far more stable than the naked anion, preventing side reactions (like polymerization) before the desired quenching or coupling event.
    
Visualization: Mechanistic Divergence

Decarboxylation_Mechanism Start Pyridine-2-Carboxylic Acid Zwitterion Zwitterion Formation Start->Zwitterion Thermal Equilibrium MetalComplex Metal Carboxylate Complex (N-M-O Chelate) Start->MetalComplex + Metal Catalyst (Ag/Cu) Hammick Hammick Intermediate (Pyridyl Anion/Ylide) Zwitterion->Hammick -CO2 (Slow) Product_H Protodecarboxylation (Py-H) Hammick->Product_H +H+ (Solvent) Organometallic Organometallic Species (Py-M) MetalComplex->Organometallic -CO2 (Fast) Organometallic->Product_H Protodemetallation Product_C Cross-Coupling (Py-Ar) Organometallic->Product_C Transmetallation (Pd)

Caption: Figure 1.[2] Divergent pathways for thermal (Hammick) vs. metal-mediated decarboxylation.

Experimental Protocols

Protocol A: Silver-Catalyzed Protodecarboxylation (Mild Conditions)

Best for: Sensitive substrates, late-stage functionalization, and removing directing groups.

This method, popularized by Larrosa et al., utilizes Silver(I) to facilitate


 extrusion at temperatures significantly lower than classical thermal methods.

Reagents:

  • Substrate: Pyridine-2-carboxylic acid derivative (1.0 equiv)

  • Catalyst:

    
     (10 mol%)[3]
    
  • Additive: Acetic Acid (AcOH) (5 mol%)[3]

  • Solvent: DMSO (0.5 M concentration)[4]

Step-by-Step Workflow:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine-2-carboxylic acid derivative,

    
    , and DMSO.
    
  • Acid Activation: Add AcOH (5 mol%). Note: The proton source is critical for the protodemetallation step of the Ag-aryl intermediate.

  • Reaction: Seal the vessel and heat to 120 °C for 16 hours.

    • Checkpoint: Monitor by LCMS. The disappearance of the acid peak and appearance of the decarboxylated product (M-44) indicates success.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a Celite pad to remove silver residues.

    • Wash the organic layer with saturated

      
       (to remove unreacted acid) and brine.
      
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography if necessary.
    

Why this works: The Ag(I) acts as a "proton shuttle" and stabilizer. The high dielectric constant of DMSO stabilizes the polar transition states.

Protocol B: Copper-Mediated Thermal Decarboxylation (Robust Substrates)

Best for: Scale-up on simple structures, cost-sensitive processes.

Classical methods use copper powder in quinoline at high temperatures (


). Modern variations use chelating ligands to lower the temperature.

Reagents:

  • Substrate: Pyridine-2-carboxylic acid (1.0 equiv)

  • Catalyst:

    
     (5–10 mol%)
    
  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Solvent: NMP or DMAc (Dimethylacetamide)

Step-by-Step Workflow:

  • Inertion: Charge the reaction vessel with substrate,

    
    , and Phenanthroline. Evacuate and backfill with Nitrogen (
    
    
    
    ).
  • Solvation: Add degassed NMP.

  • Heating: Heat to 160 °C for 12–24 hours.

    • Caution:

      
       evolution will increase pressure. Use a pressure-relief system or a high-pressure rated vessel for large scales.
      
  • Workup:

    • Dilute with EtOAc/Water.

    • Critical Step: Add aqueous ammonia (

      
      ) or EDTA solution during the wash to chelate copper residues (turns the aqueous layer blue) and prevent product contamination.
      
Protocol C: Pd-Catalyzed Decarboxylative Cross-Coupling

Best for: Synthesis of 2-aryl pyridines (Biaryl formation).

This advanced protocol converts the carboxylic acid directly into a C-C bond, avoiding the need for unstable 2-pyridyl organometallics (like Grignards).

Reagents:

  • Substrate: Pyridine-2-carboxylic acid (1.2 equiv)

  • Coupling Partner: Aryl Bromide (1.0 equiv)

  • Co-Catalyst System:

    
     (5 mol%) and 
    
    
    
    (1.0 equiv - stoichiometric copper is often required for efficient transmetallation in this specific substrate class).
  • Solvent: DMF/Toluene (1:1 mix)

Step-by-Step Workflow:

  • Mix: Combine acid, Aryl Bromide, Pd catalyst, and Cu salt in a dry flask.

  • Dehydration (Optional but recommended): Add 3Å molecular sieves if solvents are not strictly anhydrous. Water can inhibit the transmetallation.

  • Reaction: Heat to 110–130 °C under Argon atmosphere for 24 hours.

  • Mechanism Check: The Copper facilitates the decarboxylation to form Py-Cu. The Palladium undergoes oxidative addition with Ar-Br to form Ar-Pd-Br. The Py-Cu transmetallates to the Pd center, followed by reductive elimination to yield Py-Ar.

Comparative Data & Troubleshooting

Table 1: Method Selection Matrix
FeatureProtocol A (Ag-Catalyzed)Protocol B (Cu-Thermal)Protocol C (Pd-Coupling)
Primary Outcome Protodecarboxylation (H)Protodecarboxylation (H)Cross-Coupling (C-C)
Temperature 80–120 °C140–190 °C110–130 °C
Functional Group Tolerance High (tolerates nitro, halides)Moderate (thermal sensitivity)Moderate (Pd poisons interfere)
Cost High (Silver)Low (Copper)High (Pd + stoichiometric Cu)
Key Risk Silver residue removalHarsh conditionsIncomplete transmetallation
Troubleshooting Guide
  • Problem: Reaction stalls with starting material remaining.

    • Root Cause: Catalyst poisoning or insufficient temperature to reach the decarboxylation activation energy.

    • Solution: For Protocol A, ensure AcOH is present. For Protocol B, switch to a higher boiling solvent (Quinoline) or increase temperature by 20°C.

  • Problem: Low yield due to polymerization.

    • Root Cause: The "Hammick Intermediate" (anion) is reacting with the starting material or product.

    • Solution: Dilute the reaction (0.1 M). Ensure rapid protonation (Protocol A) or transmetallation (Protocol C) by increasing the equivalents of the trapping agent (proton source or catalyst).

Strategic Decision Workflow

Use the following logic tree to select the appropriate protocol for your specific drug candidate.

Decision_Tree Start Start: Pyridine-2-COOH Substrate Goal What is the synthetic goal? Start->Goal Branch1 Remove COOH (H-Install) Goal->Branch1 Branch2 Form C-C Bond (Ar-Install) Goal->Branch2 SensCheck Is substrate thermally sensitive (>140°C)? Branch1->SensCheck ProtoC Use Protocol C (Pd/Cu Decarboxylative Coupling) Branch2->ProtoC ProtoA Use Protocol A (Ag-Catalyzed / 120°C) SensCheck->ProtoA Yes ProtoB Use Protocol B (Cu-Catalyzed / 160°C) SensCheck->ProtoB No

Caption: Figure 2. Decision matrix for selecting the optimal decarboxylation strategy.

References

  • Mechanism of the Hammick Reaction: Dyson, P., & Hammick, D. L. (1937). Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[5]

  • Silver-Catalyzed Protodecarboxylation: Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[3][6] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

  • Decarboxylative Cross-Coupling (Pd/Cu): Goossen, L. J., Deng, G., & Levy, L. M. (2006).[2] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[1] Science, 313(5787), 662-664.

  • Pd-Catalyzed Coupling of 2-Picolinic Acids: Song, B., Knauber, T., & Goossen, L. J. (2013). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 49, 312-314.[7]

  • Decarboxylative Heck-Type: Myers, A. G., Tanaka, D., & Mannion, M. R. (2002). Development of a Decarboxylative Palladation Reaction and Its Use in a Heck-Type Olefination of Arene Carboxylates. Journal of the American Chemical Society, 124(38), 11250–11251.

Sources

Application

Scalable synthesis routes for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Application Note: Scalable Synthesis Route for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid Executive Summary 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7) is a highly functionalized, pol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Route for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid

Executive Summary

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7) is a highly functionalized, poly-substituted pyridine building block of increasing importance in modern drug discovery and agrochemical development. The presence of orthogonal reactive sites (carboxylic acid, bromo, and chloro groups) makes it an ideal precursor for cross-coupling reactions and complex API synthesis. However, the regioselective functionalization of an already heavily substituted, electron-deficient pyridine ring presents significant synthetic challenges.

This application note details a robust, scalable, and self-validating four-step synthetic protocol starting from commercially available 2-chloro-4-methylpyridine. The route emphasizes operational safety, high atom economy, and strict regiocontrol without the need for cryogenic conditions or hazardous metal-catalyzed C-H activations.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure a highly reproducible protocol, the causality behind each reagent selection and reaction condition must be understood. The synthesis relies on manipulating the electronic properties of the pyridine core to direct sequential functionalization.

Step 1: N-Oxidation of an Electron-Deficient Pyridine Standard oxidants like m-CPBA often fail or require prolonged heating to oxidize electron-poor pyridines (due to the electron-withdrawing C2-chloro group). To overcome this, we utilize the Urea-Hydrogen Peroxide (UHP) complex in conjunction with Trifluoroacetic Anhydride (TFAA). This combination generates trifluoroperacetic acid in situ, a highly electrophilic oxidant that cleanly converts the starting material to 2-chloro-4-methylpyridine-1-oxide [1]. The urea byproduct is highly water-soluble, simplifying downstream isolation.

Step 2: Regioselective Reissert-Henze Cyanation Direct cyanation of pyridines is notoriously harsh. By leveraging the N-oxide generated in Step 1, we employ a modified Reissert-Henze reaction. Treatment with Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride (


) forms a highly electrophilic N-acyloxypyridinium intermediate. The cyanide nucleophile selectively attacks the unsubstituted 

-position (C6), followed by elimination of the carbamate to rearomatize the ring, yielding 6-chloro-4-methylpyridine-2-carbonitrile [2].

Step 3: Chemoselective Acidic Hydrolysis Converting the nitrile to the target carboxylic acid requires careful selection of hydrolysis conditions. Basic hydrolysis (e.g., NaOH/KOH) frequently triggers an unwanted Nucleophilic Aromatic Substitution (


), displacing the C6-chloro group to form a 6-hydroxy byproduct. Refluxing in 6M HCl completely suppresses this 

pathway, ensuring chemoselective hydrolysis of the nitrile.

Step 4: Synergistically Directed Electrophilic Bromination The intermediate 6-chloro-4-methylpyridine-2-carboxylic acid is highly deactivated. Standard bromination (


/AcOH) is ineffective. We employ N-Bromosuccinimide (NBS) in concentrated sulfuric acid (

). The strong acid protonates the pyridine ring (further deactivating it) but simultaneously activates NBS to generate a super-electrophilic bromonium species (

) [3]. Crucially, the regioselectivity is perfectly controlled by synergistic directing effects:
  • The C4-methyl group is ortho/para-directing (activating C3 and C5).

  • The C6-chloro group is ortho/para-directing (directing to C5).

  • The C2-carboxylic acid is meta-directing (deactivating, but placing C5 in the favored meta position). Consequently, electrophilic attack occurs exclusively at the C5 position, yielding the final product [4].

Workflow Visualization

SynthesisWorkflow SM 2-Chloro-4-methylpyridine (Starting Material) Step1 Step 1: N-Oxidation Reagents: UHP, TFAA, CH2Cl2 Yield: ~85% SM->Step1 Int1 2-Chloro-4-methylpyridine-1-oxide (Intermediate 1) Step1->Int1 Step2 Step 2: Reissert-Henze Cyanation Reagents: TMSCN, Me2NCOCl, CH2Cl2 Yield: ~78% Int1->Step2 Int2 6-Chloro-4-methylpyridine-2-carbonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Acidic Hydrolysis Reagents: 6M HCl, Reflux Yield: ~90% Int2->Step3 Int3 6-Chloro-4-methylpyridine-2-carboxylic acid (Intermediate 3) Step3->Int3 Step4 Step 4: Regioselective Bromination Reagents: NBS, conc. H2SO4, 60°C Yield: ~82% Int3->Step4 Product 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (Target Product) Step4->Product

Figure 1: Four-step scalable synthetic workflow for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.

Quantitative Data & Reaction Metrics

StepTransformationKey ReagentsTemp / TimeExpected YieldTarget Purity (HPLC)IPC Method (Self-Validation)
1 N-OxidationUHP, TFAA0 °C to RT / 12 h85%> 98%TLC (EtOAc/MeOH 9:1), UV active
2 CyanationTMSCN,

RT / 16 h78%> 95%GC-MS (Product m/z: 152.0)
3 Hydrolysis6M HCl (aq)100 °C / 12 h90%> 97%LC-MS (Product [M+H]+: 172.0)
4 BrominationNBS, conc.

60 °C / 8 h82%> 99%LC-MS (Product [M+H]+: 250.0)

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methylpyridine-1-oxide
  • Setup: Charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and addition funnel with 2-chloro-4-methylpyridine (100 g, 0.78 mol) and

    
     (800 mL).
    
  • UHP Addition: Add Urea-Hydrogen Peroxide (UHP) complex (150 g, 1.56 mol, 2.0 equiv). Cool the suspension to 0 °C using an ice-water bath.

  • TFAA Addition: Place Trifluoroacetic anhydride (TFAA) (215 mL, 1.56 mol, 2.0 equiv) in the addition funnel. Add dropwise over 2 hours, maintaining the internal temperature below 5 °C to control the exothermic peracid generation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. IPC: Check by TLC (EtOAc/MeOH 9:1); starting material (

    
     0.8) should be completely consumed to form a baseline-shifted spot (
    
    
    
    0.3).
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (200 mL) to destroy unreacted peroxides (verify with starch-iodide paper). Neutralize with saturated aqueous 
    
    
    
    until pH ~7. Separate the organic layer, extract the aqueous layer with
    
    
    (2 × 200 mL), dry over anhydrous
    
    
    , and concentrate under reduced pressure to yield a pale yellow solid.
Step 2: Synthesis of 6-Chloro-4-methylpyridine-2-carbonitrile

Safety Note: TMSCN is highly toxic. Perform strictly in a well-ventilated fume hood and keep a cyanide antidote kit accessible.

  • Setup: Dissolve 2-chloro-4-methylpyridine-1-oxide (100 g, 0.69 mol) in anhydrous

    
     (1 L) under a nitrogen atmosphere.
    
  • Reagent Addition: Add Dimethylcarbamoyl chloride (89 g, 0.83 mol, 1.2 equiv). Stir for 15 minutes at room temperature.

  • Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) (105 mL, 0.83 mol, 1.2 equiv) via syringe. The reaction will mildly exotherm. Stir at room temperature for 16 hours.

  • Validation: IPC: GC-MS analysis should indicate the disappearance of the N-oxide mass and the appearance of the nitrile (m/z 152.0).

  • Workup: Quench the reaction with 10% aqueous

    
     (500 mL). Separate the organic layer, wash with brine (300 mL), dry over 
    
    
    
    , and evaporate the solvent. Purify the crude residue via short-path silica gel plug (Hexanes/EtOAc 8:2) to afford the product as an off-white crystalline solid.
Step 3: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid
  • Setup: Suspend 6-chloro-4-methylpyridine-2-carbonitrile (80 g, 0.52 mol) in 6M aqueous HCl (600 mL) in a 1 L round-bottom flask fitted with a reflux condenser.

  • Hydrolysis: Heat the mixture to a gentle reflux (100 °C) for 12 hours. The suspension will gradually become a homogeneous solution as the carboxylic acid forms.

  • Validation: IPC: LC-MS analysis should confirm complete conversion to the corresponding acid ([M+H]+ 172.0).

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a white solid. Adjust the pH to ~2 using 4M NaOH if necessary to maximize precipitation. Filter the solid, wash with ice-cold water (2 × 100 mL), and dry in a vacuum oven at 50 °C for 24 hours.

Step 4: Regioselective Bromination to Target Compound
  • Setup: In a 1 L reactor, dissolve 6-chloro-4-methylpyridine-2-carboxylic acid (50 g, 0.29 mol) in concentrated Sulfuric Acid (98%, 300 mL). Cool the mixture to 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS) (57 g, 0.32 mol, 1.1 equiv) in small portions over 1 hour to prevent sudden exotherms [4].

  • Reaction: Once the addition is complete, heat the reaction mixture to 60 °C for 8 hours. IPC: Monitor via LC-MS. The reaction is complete when the peak for the starting material ([M+H]+ 172.0) is replaced by the brominated product ([M+H]+ 250.0/252.0 exhibiting the characteristic 1:1 Br isotope pattern).

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (1.5 kg) under vigorous stirring. The target product precipitates immediately.

  • Isolation: Filter the resulting solid through a sintered glass funnel, wash thoroughly with cold water until the filtrate is pH neutral, and dry under high vacuum at 60 °C to yield 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid as a high-purity white powder.

References

  • WuXi Biology. "Correlating Reactivity Trends with Frontier Molecular Orbitals." Available at:[Link]

  • Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." The Journal of Organic Chemistry 1983, 48, 8, 1375–1377. Available at:[Link]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS: 2731009-75-7) [1]. Highly functionalized, electron-deficient pyridine building blocks present significant synthetic challenges. This guide deconstructs the validated three-step synthetic route, addressing the root causes of common failures, yield optimization, and the mechanistic logic behind the protocols.

Workflow A 4-Methylpicolinic Acid (Starting Material) B Step 1: N-Oxidation (mCPBA, DCM) A->B C N-Oxide Intermediate B->C D Step 2: Deoxidative Chlorination (POCl3) C->D E 6-Chloro-4-methyl picolinic acid D->E F Step 3: Electrophilic Bromination (NBS/H2SO4) E->F G 5-Bromo-6-chloro-4-methyl picolinic acid (Target) F->G

Figure 1: Three-step synthetic workflow for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.

Section 1: N-Oxidation (Step 1)

Q: My N-oxidation using H₂O₂/Acetic acid results in low yields and significant byproduct formation. How can I prevent this?

A: The pyridine nitrogen in 4-methylpicolinic acid is weakly nucleophilic due to the electron-withdrawing carboxylic acid at the C2 position. While hydrogen peroxide in acetic acid is a standard oxidant, the high temperatures (80–100°C) required to drive the reaction often lead to thermal decarboxylation of the C2-carboxyl group.

Causality & Solution: Switching to m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) allows the reaction to proceed at room temperature. mCPBA is a highly electrophilic peracid, compensating for the deactivated pyridine nitrogen without requiring thermal activation. This preserves the sensitive carboxylic acid moiety and eliminates decarboxylation byproducts.

Section 2: Deoxidative Chlorination (Step 2)

Q: During the POCl₃ chlorination step, I observe intractable black tar and poor mass recovery. How do I improve the yield?

A: Deoxidative chlorination of pyridine N-oxides using phosphoryl chloride (POCl₃) directs the incoming chloride nucleophile to the


-positions (C2 or C6) [2]. Because the C2 position is blocked by the carboxylic acid, the reaction is highly regioselective for the C6 position.

Causality & Solution: The formation of "tar" is a result of exothermic degradation when the reaction is run neat in POCl₃ at reflux. The intermediate is highly reactive. To solve this, use a co-solvent like anhydrous toluene to moderate the reaction temperature.

Furthermore, poor mass recovery is usually a workup failure. The reaction initially forms the acid chloride (6-chloro-4-methylpicolinoyl chloride). The crude mixture must be carefully quenched in vigorously stirred ice water to hydrolyze the acid chloride back to the carboxylic acid. Incomplete hydrolysis leads to trapped intermediates and loss of yield during extraction.

Section 3: Electrophilic Bromination (Step 3)

Q: Bromination of 6-chloro-4-methylpicolinic acid using standard Br₂/AcOH or NBS/DMF gives <10% yield. What is the optimal protocol?

A: The substrate is a highly deactivated aromatic system. The pyridine ring is inherently electron-deficient, which is severely exacerbated by the electron-withdrawing -COOH and -Cl groups. Standard brominating agents are not sufficiently electrophilic to overcome this activation barrier.

Causality & Solution: To achieve bromination at the C5 position, you must generate a highly active "super-electrophile" bromonium ion (


). This is accomplished by using N-bromosuccinimide (NBS) in concentrated sulfuric acid (

) [3]. The strong acid protonates the NBS, dramatically increasing its electrophilicity.

Regioselectivity is governed by a combination of sterics and electronics: the C3 position is strongly deactivated by the adjacent -COOH group and sterically hindered, whereas the C5 position is activated by the ortho-methyl and ortho-chloro groups.

Regioselectivity Substrate 6-Chloro-4-methylpicolinic Acid (Deactivated Pyridine Ring) C3 C3 Position Sterically hindered & deactivated by ortho-COOH Substrate->C3 Disfavored C5 C5 Position Activated by ortho-CH3 & ortho-Cl Substrate->C5 Favored Attack Product 5-Bromo-6-chloro-4-methyl picolinic acid (85% Yield) C5->Product Reagent NBS in Conc. H2SO4 (Generates highly active Br+) Reagent->C5 Electrophilic Substitution

Figure 2: Regioselectivity logic for electrophilic bromination at the C5 position.

Quantitative Data: Bromination Optimization
Reagent SystemSolventTemperatureTimeYield (%)Observation / Causality
Br₂ (1.5 eq)Acetic Acid80°C24 h<10%Starting material recovered; electrophile too weak.
NBS (1.5 eq)DMF60°C12 h0%No conversion; solvent incompatibility/degradation.
NBS (1.5 eq)TFA / cat. H₂SO₄25°C8 h45%Moderate conversion; insufficient protonation of NBS.
NBS (1.2 eq) Conc. H₂SO₄ 60°C 3 h 85% Clean conversion; optimal electrophilicity achieved.

Validated Experimental Protocols

The following self-validating protocols have been optimized for maximum yield and reproducibility.

Protocol 1: Synthesis of 4-Methylpicolinic Acid N-Oxide
  • Initiation: Dissolve 4-methylpicolinic acid (1.0 eq) in anhydrous DCM (0.2 M). Cool the solution to 0°C using an ice bath.

  • Oxidation: Add mCPBA (77% purity, 1.5 eq) portion-wise over 30 minutes to control the mild exotherm.

  • Propagation: Warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot at the baseline compared to the starting material.

  • Quench & Isolation: Quench with saturated aqueous

    
     to destroy excess peroxide. Filter the resulting precipitate, and concentrate the filtrate to yield the crude N-oxide.
    
Protocol 2: Deoxidative Chlorination
  • Initiation: Suspend the crude N-oxide (1.0 eq) in anhydrous toluene (0.5 M).

  • Chlorination: Add POCl₃ (3.0 eq) dropwise at room temperature. Heat the mixture to 100°C for 4 hours.

    • Self-Validation Check: Aliquot a 10 µL sample, quench in 1 mL of methanol, and inject into LC-MS. Look for the methyl ester mass to confirm total consumption of the N-oxide.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃ and toluene.

  • Critical Hydrolysis: Slowly pour the thick residue into vigorously stirred ice water (0°C) and stir for 2 hours to fully hydrolyze the intermediate acid chloride.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate to yield 6-chloro-4-methylpicolinic acid.
    
Protocol 3: Electrophilic Bromination
  • Initiation: Dissolve 6-chloro-4-methylpicolinic acid (1.0 eq) in concentrated

    
     (3 mL/mmol) at 0°C.
    
  • Bromination: Add NBS (1.2 eq) portion-wise to the acidic solution.

  • Propagation: Heat the reaction mixture to 60°C for 3 hours.

    • Self-Validation Check: The mixture will turn dark orange. LC-MS analysis should indicate >95% conversion, displaying the distinct M+2/M+4 isotope pattern characteristic of a molecule containing exactly one bromine and one chlorine atom.

  • Isolation: Cool to 0°C and carefully pour the acidic mixture over crushed ice. Filter the resulting precipitate, wash extensively with cold water to remove residual acid, and dry under vacuum to afford the target compound.

References

  • Science of Synthesis. "Deoxidative Chlorination of Heteroaromatic N-Oxides." Thieme Chemistry. Available at: [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). "Bromination of Deactivated Aromatics: A Simple and Efficient Method." Journal of Organic Chemistry, 72(15), 5867-5869. Available at:[Link]

Optimization

Purification methods for halogenated pyridine carboxylic acids

Technical Support Center: Purification of Halogenated Pyridine Carboxylic Acids (HPCAs) Status: Online Operator: Senior Application Scientist Ticket ID: HPCA-PUR-001 Subject: Troubleshooting & Optimization of Downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Halogenated Pyridine Carboxylic Acids (HPCAs)

Status: Online Operator: Senior Application Scientist Ticket ID: HPCA-PUR-001 Subject: Troubleshooting & Optimization of Downstream Processing

Welcome to the HPCA Purification Hub

You are likely here because Halogenated Pyridine Carboxylic Acids (e.g., 3,6-dichloropyridine-2-carboxylic acid, Picloram, Clopyralid) are notoriously difficult to purify. Their zwitterionic nature, combined with the electron-withdrawing effects of halogens, creates a narrow window for successful isolation.

This guide moves beyond basic textbook procedures. We focus on the causality of purification failures—why your product oils out, why isomers co-precipitate, and how to remove persistent inorganic salts.

Module 1: The Primary Workflow (Acid-Base Swing)

User Question: "I have a crude reaction mass containing tars, unreacted starting material, and my target HPCA. What is the most robust method for bulk isolation?"

Technical Response: For bulk purification, we rely on the pH Swing Technique . Because HPCAs are amphoteric, their solubility is highly pH-dependent. The strategy involves solubilizing the molecule as a carboxylate salt (high pH) to filter out non-acidic impurities, then driving the pH to the molecule's Isoelectric Point (pI) or below its pKa to precipitate the free acid.

The Protocol:

  • Basification: Dissolve crude solid in dilute NaOH (10-15% w/w). Target pH > 10.[1]

    • Why: Halogens (Cl, F) on the pyridine ring are electron-withdrawing, increasing the acidity of the carboxylic group. You must ensure full deprotonation to form the soluble sodium salt.

  • Filtration (The "Tar" Step): Filter the alkaline solution through a Celite pad or sintered glass.

    • Why: Tars and non-acidic organic byproducts (e.g., polychlorinated pyridines) remain insoluble at high pH.

  • Oxidative Polishing (Optional): If the filtrate is dark red/brown, treat with 1-2% activated carbon at 50°C for 30 mins, then filter hot.

  • Controlled Acidification: Slowly add HCl or H2SO4 while stirring.

    • Critical Point: Do not "dump" acid. Dropwise addition allows crystal growth rather than amorphous precipitation (oiling out).

  • Isolation: Filter the precipitate at pH 1.0–2.0.

Visualization: The Acid-Base Logic Flow

HPCA_Purification Crude Crude Reaction Mass (Target + Tars + Isomers) Basify Basification (pH > 10) Solvent: 15% NaOH Crude->Basify Dissolution Filter1 Filtration (Remove Insolubles/Tars) Basify->Filter1 Solubilized Salt Carbon Activated Carbon Treat (Decolorization) Filter1->Carbon Filtrate Waste1 Solid Waste: Tars & Non-Acids Filter1->Waste1 Acidify Controlled Acidification (Target pH < 2.0) Carbon->Acidify Clarified Liq Precipitate Precipitate Formation Acidify->Precipitate Protonation

Figure 1: The standard Acid-Base Swing workflow for separating amphoteric HPCAs from neutral organic impurities.

Module 2: Isomer Management (Advanced Separation)

User Question: "My product (e.g., 3,6-dichloro isomer) is contaminated with the 3,5-dichloro isomer. They co-precipitate during acidification. How do I separate them?"

Technical Response: Isomer separation requires exploiting subtle differences in pKa and Solubility Products (Ksp) . Halogens at the ortho position (2, 6) to the nitrogen atom significantly reduce the basicity of the ring nitrogen and affect the acidity of the carboxylic acid via the inductive effect.

Troubleshooting Guide:

ScenarioRecommended TechniqueMechanism
Isomers have different pKa values (>0.5 unit diff) Selective Precipitation Acidify the solution exactly to the pH where the target precipitates but the impurity remains soluble (or vice versa).
Isomers have similar pKa Recrystallization Use a solvent where the impurity is highly soluble at ambient temp, but the target is only soluble at reflux.
High Purity Required (>99.5%) Esterification-Distillation Convert acids to methyl esters. Esters often have larger boiling point differentials than the parent acids have solubility differences.

Protocol: Selective Precipitation (The "pH Cut") Example: Separating 3,6-dichloropyridine-2-carboxylic acid (Target) from 3,5-dichloro isomer.

  • Start with the alkaline solution (pH 10).

  • Acidify slowly to pH 3.5 .

  • Hold and Stir: Stir for 1 hour. Check the precipitate.[1][2][3][4]

    • Insight: Often, the less soluble isomer (or the one with the higher pKa) will precipitate first.

  • Filtration 1: Remove the first crop (Isomer A).

  • Further Acidification: Continue acidifying the filtrate to pH 1.0 .

  • Filtration 2: Collect the second crop (Target Isomer).

Note: You must experimentally determine which fraction contains your target using HPLC.

Module 3: Removing Inorganic Salts (Desalting)

User Question: "My final product has 15% ash content (NaCl/Na2SO4). Water washing isn't working because my compound is slightly water-soluble."

Technical Response: This is a classic problem with pyridine derivatives. The "Isoelectric Trap" means that at the pH where your product precipitates, it might still have some zwitterionic character, trapping water and salts in the crystal lattice.

Solutions:

  • The Solvent Switch (Ethanol/Methanol):

    • Dry the crude solid (containing salts).

    • Slurry the solid in dry Methanol or Ethanol .

    • Mechanism:[1][3][5][6] Inorganic salts (NaCl) are insoluble in alcohols; most Halogenated Pyridine Carboxylic Acids are soluble.

    • Filter off the undissolved salt.

    • Evaporate the alcohol to recover low-salt product.

  • Hydrophobic Extraction (DCM/MIBK):

    • Acidify the aqueous layer to pH 1.0.

    • Extract with Dichloromethane (DCM) or Methyl Isobutyl Ketone (MIBK) .

    • Mechanism:[1][3][5][6] The non-charged, protonated acid moves to the organic phase; salts stay in the water.

    • Caution: Highly halogenated pyridines are very soluble in DCM.

Module 4: Common Troubleshooting (FAQ)

Q1: The product comes out as a sticky oil instead of a solid.

  • Cause: This usually happens if the concentration is too high or the acidification is too fast, trapping impurities that lower the melting point.

  • Fix: "Seed" the mixture. Add a few crystals of pure product during acidification. Alternatively, heat the oiled-out mixture to reflux (if in water) and allow it to cool very slowly (1°C/min) to encourage crystallization.

Q2: My yield is significantly lower than literature values.

  • Cause: High water solubility of the specific halogenated acid. For example, 4-amino-3,5,6-trichloropicolinic acid has measurable water solubility.

  • Fix: Saturate the aqueous mother liquor with NaCl ("Salting Out") to decrease the solubility of the organic acid, forcing more precipitate to form.

Q3: The product is pink/red even after carbon treatment.

  • Cause: Transition metal complexes (often Fe or Cu from reagents) or photo-oxidation products.

  • Fix: Add a chelating agent (EDTA) during the initial alkaline dissolution step, or perform a recrystallization from dilute aqueous HCl rather than pure water.

Visualizing the Isomer Separation Logic

Isomer_Logic Start Mixture of Isomers (e.g., 3,5- vs 3,6-) CheckPKa Check pKa Difference Start->CheckPKa LargeDiff Diff > 0.5 pH units CheckPKa->LargeDiff SmallDiff Diff < 0.5 pH units CheckPKa->SmallDiff Method1 Selective Precipitation (pH Cut) LargeDiff->Method1 Method2 Recrystallization (Solvent Selectivity) SmallDiff->Method2 Method3 Derivatization (Make Methyl Ester -> Distill) Method2->Method3 If purity fails

Figure 2: Decision tree for selecting the correct isomer separation strategy based on physical properties.

References

  • Dow AgroSciences. (2009). Method for electrolytic synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid. Patent US7307188B2. Link

  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carboxylic acid Product Specification. Link

  • ChemicalBook. (2024). 4-Chloropyridine-2-carboxylic acid Properties and Synthesis. Link

  • Royal Society of Chemistry. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. Link

  • Vertex AI Search. (2024). Purification of 3,6-dichloropyridine-2-carboxylic acid. (Aggregated Patent Data). Link

Sources

Troubleshooting

Solving solubility issues with 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Executive Summary This guide addresses solubility challenges associated with 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid . This molecule presents a common "solubility paradox" in medicinal chemistry: it possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses solubility challenges associated with 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid . This molecule presents a common "solubility paradox" in medicinal chemistry: it possesses an ionizable zwitterionic core (pyridine + carboxylic acid) but is heavily decorated with lipophilic halogens (Bromo, Chloro) and a methyl group.[1]

This document provides self-validating protocols to overcome insolubility in aqueous buffers, organic synthesis, and biological assays.[2][3]

Part 1: The Solubility Profile (Technical Analysis)

Before attempting dissolution, you must understand why this molecule resists solvation.[1]

FeatureChemical EffectSolubility Impact
Pyridine Nitrogen Weakly basic (pKa ~2–3 due to halogens).[1][2][3][4]Can accept a proton at very low pH (pH < 2).[1]
Carboxylic Acid (C2) Acidic (pKa ~3–4).[1]Deprotonates to form an anion at pH > 4.[1][3]5.
Halogens (Br, Cl) & Methyl High Lipophilicity (LogP increase).[1]Drastically reduces water solubility of the neutral species.[1]
Crystal Lattice High Lattice Energy.[1][3]Strong intermolecular forces (halogen bonding/pi-stacking) resist breaking.[1][2][3][4]

The Core Issue: At neutral pH (or in the solid "free acid" state), the molecule often exists as a poorly soluble neutral species or zwitterion with high lipophilicity. To dissolve it, you must force ionization or use aprotic polar solvents .[1]

Part 2: Troubleshooting & FAQs

Scenario A: Biological Assays (Aqueous Buffers)

Q1: I am trying to make a stock solution in PBS (pH 7.4), but the powder floats or stays as a suspension. What is wrong? Diagnosis: You are likely using the free acid form.[1][2] While the pH of PBS (7.[1]4) is theoretically high enough to deprotonate the carboxylic acid, the kinetics of dissolution are slow because the solid surface is hydrophobic.[1] The buffer capacity of PBS may also be locally overwhelmed at the surface of the crystal.[1]

The Fix: The "Pre-Dissolve & Dilute" Protocol Do not add powder directly to the buffer. Follow this order:

  • Primary Solvation: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1][2][3] It should dissolve readily.[1][3]

  • Secondary Dilution: Slowly pipette this DMSO stock into your PBS buffer while vortexing.

    • Target: Keep final DMSO concentration < 1% (or as tolerated by your assay).[1]

    • Observation: If precipitation occurs immediately, your concentration is above the thermodynamic solubility limit.

Q2: I cannot use DMSO. How do I get the free acid into water? Diagnosis: You need to convert the free acid into a water-soluble salt in situ.[1][2][3] The Fix: Base-Assisted Solubilization [2][3][4]

  • Calculate the molar amount of your compound.[1]

  • Add 1.05 equivalents of NaOH or KOH (1M solution).

  • Add water to volume.[1][3]

  • Sonicate.[1][3] The base converts the insoluble -COOH to the highly soluble -COO⁻ Na⁺ form.[1][2][3][4]

    • Warning: Ensure the final pH is compatible with your downstream application.[1]

Scenario B: Organic Synthesis & Purification

Q3: Which solvents are best for reaction monitoring and purification? Recommendation:

  • Best Solvents: DMSO, DMF, DMAc (N,N-Dimethylacetamide), and 2-MeTHF (2-Methyltetrahydrofuran).[2][3]

  • Moderate Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), THF.

  • Poor Solvents: Hexanes, Water (neutral), Diethyl Ether.

Q4: How do I purify this compound if it crashes out of my reaction mixture? Strategy: Use the Acid-Base Swing technique. This exploits the molecule's pH sensitivity to separate it from non-acidic impurities.[1]

Protocol: Acid-Base Purification Workflow

  • Dissolution: Suspend the crude solid in water.[1] Add 1M NaOH until pH > 10.[1][3] The product dissolves (as carboxylate); non-acidic impurities remain solid.[1]

  • Filtration: Filter off the undissolved solids (impurities).[1]

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring.

  • Target pH: Adjust pH to ~2–3. The product will protonate to the free acid and precipitate out as a solid.[1]

  • Collection: Filter the precipitate and wash with cold water.[1]

Part 3: Decision Logic (Visualization)

Use this decision tree to select the correct solubilization strategy based on your application.

Solubility_Decision_Tree Start Start: 5-Bromo-6-chloro-4-methylpyridine-2-COOH (Solid Free Acid) App_Type Select Application Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay Org_Synth Organic Synthesis / Purification App_Type->Org_Synth Solvent_Choice Can you use DMSO? Bio_Assay->Solvent_Choice Purification Impurity Removal Org_Synth->Purification Purification Reaction_Solvent Reaction Solvent: Use DMF, DMAc, or 2-MeTHF Org_Synth->Reaction_Solvent Reaction Medium Yes_DMSO Method A: Dissolve in 100% DMSO, then dilute into Buffer Solvent_Choice->Yes_DMSO Yes No_DMSO Method B: Add 1.0 eq NaOH to form Na+ Salt Solvent_Choice->No_DMSO No Acid_Base Method C (Acid/Base Swing): 1. Dissolve in NaOH (pH >10) 2. Filter impurities 3. Precipitate with HCl (pH ~3) Purification->Acid_Base

Caption: Figure 1. Solubility decision matrix for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid based on experimental context.

Part 4: Quantitative Data & Reference Table

PropertyValue / StatusNote
Molecular Weight ~250.48 g/mol
Predicted pKa (COOH) ~3.0 – 3.5More acidic than picolinic acid (5.[1][2][3][4]4) due to electron-withdrawing Br/Cl.[1][2][3][4]
Predicted pKa (Pyridine N) < 1.0Very weakly basic; will not protonate easily unless in strong acid.[1]
LogP (Lipophilicity) ~2.9Significantly lipophilic; explains poor water solubility.[1]
Solubility (Water, pH 7) Low (< 0.5 mg/mL)Requires pH adjustment.[1]
Solubility (DMSO) High (> 50 mg/mL)Ideal stock solvent.[1]
Solubility (1M NaOH) HighForms soluble carboxylate salt.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734427, 5-Bromo-2-chloro-4-methylpyridine (Analog Data).[1][2][3][4] Retrieved from [Link]

  • Organic Syntheses (2025). Purification Protocols for Halogenated Pyridines. Retrieved from [Link][1]

  • MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid Derivatives. Retrieved from [Link][1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives.

Sources

Optimization

Technical Support Center: Regioselectivity in 5-Bromo-6-Chloro-Pyridine Coupling Reactions

Welcome to the technical support center for regioselective coupling reactions involving 5-bromo-6-chloro-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for regioselective coupling reactions involving 5-bromo-6-chloro-pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges in achieving site-selective functionalization of this versatile heterocyclic building block.

The Core Challenge: A Tale of Two Halides

The primary difficulty in designing reactions with 5-bromo-6-chloro-pyridine stems from a competition between two fundamental factors that govern the reactivity in palladium-catalyzed cross-coupling reactions:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and more reactive towards oxidative addition than the C-Cl bond. This suggests a natural preference for reactions to occur at the C5 position.[1][2][3] The general reactivity trend for halides is I > Br > Cl.[4]

  • Positional Activation by the Pyridine Nitrogen: The C6 position is alpha to the ring nitrogen. This placement makes the carbon atom more electrophilic and thus more activated towards oxidative addition by a Pd(0) catalyst.[5][6][7]

This creates a scenario where the inherent bond reactivity (favoring C5) is in direct competition with the electronic activation of the ring position (favoring C6). Mastering regioselectivity requires carefully selecting reaction conditions to favor one factor over the other.

Regioselectivity_Dilemma sub 5-Bromo-6-Chloro-Pyridine C5_Br C5-Position (C-Br) sub->C5_Br C6_Cl C6-Position (C-Cl) sub->C6_Cl factor1 Lower Bond Dissociation Energy (Kinetically Favored) C5_Br->factor1 Driven by factor2 α-Position Activation (Electronically Favored) C6_Cl->factor2 Driven by

Caption: The regioselectivity dilemma in 5-bromo-6-chloro-pyridine coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during experiments in a question-and-answer format.

Q1: My primary goal is selective coupling at the C5-Br position in a Suzuki-Miyaura reaction. Where should I start?

Answer: Coupling at the C5-Br position is the more straightforward transformation due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1][2] This is the kinetically preferred outcome.

A reliable starting point is to use "standard" Suzuki-Miyaura conditions that do not employ overly active catalyst systems.

Recommended Starting Conditions:

  • Palladium Source: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient.

  • Base: An aqueous solution of Na₂CO₃ or K₂CO₃.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water.

  • Temperature: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction.

The key is to use conditions mild enough to exploit the reactivity difference between the two halides.

Q2: I'm attempting a C5-selective Suzuki reaction, but I'm getting a mixture of the C5- and C6-coupled products, along with some di-substituted product. How can I improve C5 selectivity?

Answer: Observing a mixture indicates that your reaction conditions are too harsh or your catalyst system is too active, overcoming the inherent reactivity difference.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., from 100 °C to 70-80 °C) can increase the kinetic preference for C-Br activation.

  • Re-evaluate the Catalyst System: If you are using a highly active catalyst system (e.g., with bulky, electron-rich phosphine ligands or NHC ligands), switch to a less reactive, "first-generation" catalyst like Pd(PPh₃)₄.[8]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the reaction towards di-substitution, especially at higher temperatures.

  • Monitor Reaction Time: Follow the reaction by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent the slower C6-coupling from occurring.

Q3: For a sequential functionalization strategy, I need to couple at the C6-Cl position first. Is this feasible?

Answer: While challenging, selective C6-coupling is possible, but it goes against the natural reactivity trend. This typically requires specialized catalyst systems designed to override the intrinsic selectivity.

Strategies for C6-Cl Coupling:

  • Ligand Control: This is the most critical parameter. Certain bulky N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands have been shown to invert conventional site selectivity in dihalo-N-heteroarenes.[5][9] Screening ligands like IPr, SPhos, or Xantphos may be necessary. For related dihalopyridines, hindered ligands have been shown to favor reaction at sites that are typically less reactive.[5]

  • Catalyst Speciation: In some systems, the ratio of ligand to palladium can influence selectivity. For example, lower ratios of PPh₃:Pd have been shown to favor the less conventional C4-coupling in 2,4-dibromopyridine, a principle that could potentially be explored here.[5]

This is an advanced objective that will almost certainly require significant optimization and screening of catalysts and ligands. The more common approach is to first functionalize the C5 position and then use more forcing conditions for the C6 position.

Q4: I am performing a Sonogashira coupling with a terminal alkyne. Do the same selectivity principles apply?

Answer: Yes, the fundamental principles of halide reactivity (I > Br > Cl) hold true for Sonogashira couplings.[4] Therefore, you should expect high selectivity for coupling at the C5-Br position.

Key Considerations for Sonogashira Coupling:

  • Catalyst System: The standard Sonogashira system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][10]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can cause alkyne homocoupling (Glaser coupling).[10] Ensure your solvent is rigorously degassed and the reaction is kept under a strict inert atmosphere (argon or nitrogen).

Q5: My Buchwald-Hartwig amination is giving low yield and some hydrodehalogenation at the C5-Br site. What's going wrong?

Answer: Low yield and hydrodehalogenation are common issues in challenging Buchwald-Hartwig aminations.[11]

Troubleshooting Steps:

  • Ligand Choice is Crucial: Buchwald-Hartwig reactions require bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to facilitate the catalytic cycle.[8][11] If you are using a simple ligand like PPh₃, it is likely insufficient.

  • Use a Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[11] Weaker bases like K₂CO₃ are often ineffective.

  • Prevent Hydrodehalogenation: This side reaction is often caused by trace amounts of water.[11]

    • Ensure all reagents, solvents, and glassware are scrupulously dry.

    • Use a high-purity amine.

    • The choice of base can also influence this side reaction; screening may be necessary.[11]

  • Use a Palladium Precatalyst: Using a well-defined precatalyst (e.g., XPhos Pd G3) can often provide more reproducible results than generating the active catalyst in situ.

Data & Decision-Making Tools
Table 1: General Guide to Reaction Conditions for Regioselective Coupling
ParameterC5-Br Selective Coupling (Preferred)C6-Cl Selective Coupling (Challenging)Rationale
Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd precatalyst with bulky/specialized ligands (e.g., NHCs, Xantphos)Lower activity catalysts favor the more reactive C-Br bond. Higher activity systems are needed to overcome the C-Cl activation barrier and potentially invert selectivity.[1][5][7]
Temperature 70 - 90 °C100 - 120 °C or higherLower temperatures exploit the kinetic difference. Higher temperatures are needed to activate the stronger C-Cl bond.
Reaction Time Monitor carefully to avoid over-reactionMay require extended reaction timesC5 coupling is typically faster.
Key Challenge Avoiding di-substitution and C6-couplingOvercoming the inherent preference for C5-couplingConditions must be carefully tuned to prevent the more favorable reaction.
Troubleshooting Workflow

Troubleshooting_Workflow start Start C5-Br Coupling (e.g., Suzuki) outcome Evaluate Outcome start->outcome good_selectivity Good C5 Selectivity outcome->good_selectivity >95:5 C5:C6 mixture Mixture of C5/C6 Isomers outcome->mixture Poor Selectivity no_reaction No/Low Conversion outcome->no_reaction <20% Conversion side_products Side Products (e.g., Hydrodehalogenation) outcome->side_products Debromination sol_mixture1 Lower Temperature mixture->sol_mixture1 sol_mixture2 Use Less Active Catalyst (e.g., Pd(PPh3)4) mixture->sol_mixture2 sol_no_reaction1 Increase Temperature no_reaction->sol_no_reaction1 sol_no_reaction2 Screen More Active Ligands no_reaction->sol_no_reaction2 sol_no_reaction3 Check Reagent Quality no_reaction->sol_no_reaction3 sol_side_products1 Ensure Anhydrous Conditions side_products->sol_side_products1 sol_side_products2 Degas Solvent Thoroughly side_products->sol_side_products2

Caption: A decision-making workflow for troubleshooting poor outcomes.

Detailed Experimental Protocols

Disclaimer: These are general starting protocols. Optimization for specific substrates is essential. Always conduct reactions under an inert atmosphere (Argon or Nitrogen) with dry solvents unless otherwise noted.

Protocol A: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol is optimized to favor the kinetically preferred coupling at the C-Br bond.

  • Reaction Setup: To a flame-dried reaction flask, add 5-bromo-6-chloro-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 85 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol B: Selective Sonogashira Coupling at the C5-Position

This protocol targets the C-Br bond using standard Sonogashira conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-6-chloro-pyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%), and copper(I) iodide (CuI) (5 mol%).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N). Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol C: Selective Buchwald-Hartwig Amination at the C5-Position

This protocol uses a modern catalyst system for the amination of the C-Br bond.

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOtBu) (1.4 equiv) to a reaction vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Reagent Addition: Add 5-bromo-6-chloro-pyridine (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat to 100 °C. Stir until the starting halide is consumed as determined by GC-MS or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
  • Norman, J. P., Larson, N. G., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC. Available at: [Link]

  • Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846–6863. Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6846-6863. Available at: [Link]

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. Benchchem.
  • Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.

Sources

Troubleshooting

Minimizing side reactions during pyridine-2-carboxylic acid activation

Topic: Minimizing Side Reactions During Picolinic Acid Activation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide Version: 2.4 (Current) Executive Summary: The "Picolin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Picolinic Acid Activation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide Version: 2.4 (Current)

Executive Summary: The "Picolinic Paradox"

Pyridine-2-carboxylic acid (Picolinic acid) presents a unique synthetic challenge compared to its 3- and 4-isomers or benzoic acid. While structurally simple, the proximity of the nitrogen atom to the carboxylic acid creates a "perfect storm" for side reactions.

The Core Problem: The nitrogen atom is not just an electron-withdrawing group; it is a basic center capable of chelation and intramolecular catalysis .

Successful activation requires suppressing three specific failure modes:

  • The Hammick Reaction: Thermal decarboxylation via a zwitterionic intermediate.

  • N-Acylurea Formation: A rearrangement common with carbodiimides (EDC/DCC) due to the "neighboring group effect" of the pyridine nitrogen.

  • Metal Chelation: Sequestration of metal catalysts (Pd, Cu) or Lewis acid additives.

Critical Failure Analysis (The "Why")

Before attempting a protocol, you must understand the mechanism of failure.

A. The Hammick Reaction (Decarboxylation)

Unlike benzoic acid, picolinic acid decarboxylates at elevated temperatures or in the presence of carbonyls.[1] This is driven by the formation of a zwitterionic ylide (The Hammick Intermediate).

Risk Factor: High temperatures (>100°C) and pH levels near the isoelectric point.

HammickReaction cluster_0 Thermal Decarboxylation Pathway Pico Picolinic Acid (Neutral) Zwit Zwitterion (NH+ / COO-) Pico->Zwit Equilibrium Ylide Hammick Intermediate (Ylide/Carbene) Zwit->Ylide -CO2 (Rate Limiting) Prod Pyridine + CO2 (Irreversible Loss) Ylide->Prod Proton Transfer

Figure 1: The Hammick Reaction pathway. Note that the zwitterion is the precursor to CO2 loss.

B. The Chelation Trap

The pyridine nitrogen (N) and the carbonyl oxygen (O) form a stable 5-membered chelate ring with metals or Lewis acids.

  • Consequence: If you use a Lewis Acid catalyst (e.g.,

    
    ) or a metal coupling catalyst, the picolinic acid will bind to it, deactivating the catalyst and stalling the reaction.
    

Validated Activation Protocols

Do not use generic "carboxylic acid activation" methods. Use these specific protocols designed for the 2-position.

Protocol A: The "Gold Standard" (Acid Chloride Hydrochloride)

Best For: Robust substrates, scale-up, and avoiding coupling reagents. Mechanism: Converts the acid to the acid chloride while simultaneously protonating the nitrogen. The protonation is critical —it blocks the nitrogen lone pair, preventing self-reaction and chelation.

Reagents:

  • Thionyl Chloride (

    
    ) OR Oxalyl Chloride (
    
    
    
    )[2]
  • Solvent: Dry Toluene or DCM (Dichloromethane)[2]

  • Additive: DMF (catalytic)

Step-by-Step:

  • Suspension: Suspend Picolinic acid (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Catalysis: Add 1-2 drops of anhydrous DMF. (Gas evolution will occur immediately).

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2-4 hours.

  • Isolation (CRITICAL): Evaporate solvent in vacuo. You will obtain Pyridine-2-carbonyl chloride hydrochloride (usually an off-white solid).

    • Note: Do not wash with water (it will hydrolyze).

    • Note: Do not free-base the chloride (it is unstable as a free base). Use it directly as the HCl salt.

  • Coupling: Dissolve the amine (1.0 equiv) and a base (e.g., Pyridine or

    
    , 2.5 equiv) in DCM. Add the acid chloride HCl salt slowly at 0°C.
    
Protocol B: The "Modern Process" (T3P Coupling)

Best For: Sensitive substrates, avoiding acid chlorides, and high-throughput chemistry. Why: T3P (Propylphosphonic anhydride) is highly selective and produces water-soluble byproducts. It minimizes epimerization and N-acylurea formation.

Reagents:

  • T3P (50% solution in EtOAc or DMF)

  • Base: DIPEA (Hünig's Base) or NMM (N-methylmorpholine)

  • Solvent: EtOAc, DMF, or THF[3]

Step-by-Step:

  • Mix: Dissolve Picolinic acid (1.1 equiv) and the Amine (1.0 equiv) in EtOAc.

  • Base: Add DIPEA (3.0 equiv). The excess base is needed to neutralize the HCl generated by T3P.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir. (Picolinamides often require 12-24h).

  • Workup: Wash with water, sat.

    
    , and brine. The T3P byproducts wash away in water.[3]
    

Reagent Selection Matrix

Use this table to select the correct activation agent for your specific constraint.

Activation AgentStability of IntermediateRisk of Side RxnRecommended ForNotes
Oxalyl Chloride High (as HCl salt)LowScale-up, Simple AminesMust isolate as HCl salt. Gold Standard.
T3P HighVery LowMedicinal Chemistry, ScreeningEasiest workup. slightly slower kinetics.
HATU / HBTU ModerateModerateDifficult/Hindered AminesFast, but expensive. Pyridine N can interfere with Uronium.
EDC / DCC LowHigh NOT RECOMMENDED High risk of N-acylurea rearrangement due to N-proximity.
Mixed Anhydride LowModerateSpecific EstersProne to disproportionation.

Troubleshooting & FAQs

Q1: The reaction mixture turned into a black/brown tar. What happened? Diagnosis: You likely triggered the Hammick Reaction (decarboxylation) or polymerization. Fix:

  • Check the temperature.[2][4][5] Keep it below 50°C during activation.

  • Did you heat the free acid chloride? Never distill pyridine-2-carbonyl chloride at atmospheric pressure.

  • Ensure the nitrogen is protonated (use HCl salt) or coordinated if heating is absolutely necessary.

Q2: I used EDC/NHS, but my yield is <20%. Diagnosis: N-Acylurea formation. The pyridine nitrogen lone pair can hydrogen-bond with the active ester intermediate, catalyzing the rearrangement to the unreactive N-acylurea urea byproduct. Fix: Switch to T3P (Protocol B) or the Acid Chloride (Protocol A). If you must use carbodiimides, use DCM as solvent (suppresses rearrangement compared to DMF) and add HOAt (more effective than HOBt for pyridines).

Q3: My Pd-catalyzed coupling failed when using picolinic acid as a substrate. Diagnosis: Catalyst poisoning. Picolinic acid is a bidentate ligand. It stripped the Palladium from your ligand (e.g., XPhos, dppf). Fix:

  • Protect the acid as an ester first.

  • Or, use a pre-formed active ester (e.g., pentafluorophenyl ester) that doesn't have the free carboxylic acid capable of chelation.

Q4: Can I store Pyridine-2-carbonyl chloride? Answer: Only as the Hydrochloride salt . As a free base, it decomposes rapidly. Store the HCl salt in a desiccator at -20°C under Argon. It is extremely hygroscopic; hydrolysis yields picolinic acid + HCl.

Decision Logic (Workflow)

DecisionTree Start Start: Activate Picolinic Acid Scale What is the Scale? Start->Scale Small < 100 mg (Discovery) Scale->Small Large > 10 grams (Process) Scale->Large Substrate Is Amine Hindered? Small->Substrate MethodB Use Acid Chloride HCl (Protocol A) Lowest Cost / Robust Large->MethodB MethodA Use T3P (Protocol B) Cleanest Profile Substrate->MethodA No (Standard) MethodC Use HATU + HOAt Force Coupling Substrate->MethodC Yes (Hindered)

Figure 2: Reagent selection decision tree based on scale and substrate difficulty.

References

  • Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Goossen, L. J., et al. (2010). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 46, 23-25.

  • Dunn, G. E., et al. (1977).[6] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55, 2478.[6]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Reference for Hammick Reaction mechanism). Springer.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Welcome to the Technical Support Center for the purification and handling of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid . This highly functionalized picolinic acid derivative presents unique challenges during is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid . This highly functionalized picolinic acid derivative presents unique challenges during isolation. Due to its dense halogenation and steric bulk, standard protocols for unsubstituted pyridinecarboxylic acids often fail, leading to oiling out, poor yields, or the co-crystallization of synthetic impurities.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure high-purity isolation.

Physicochemical Profiling & Solvent Causality

To design a successful recrystallization protocol, we must first understand the structural causality dictating the molecule's behavior:

  • Hydrophobicity vs. Polarity: Unsubstituted picolinic acid is highly soluble in water and poorly soluble in organic solvents like acetonitrile[1]. However, the addition of the 5-bromo, 6-chloro, and 4-methyl groups drastically increases the molecule's lipophilicity (LogP). Consequently, water acts as an extreme anti-solvent, while polar aprotic solvents (like ethyl acetate) become excellent primary solvents[2].

  • Hydrogen Bonding & Dimerization: The carboxylic acid moiety strongly drives the formation of intermolecular hydrogen-bonded dimers. Solvents that can disrupt these dimers (like ethanol) will exhibit high solubility at elevated temperatures but may struggle to release the solute upon cooling without the introduction of an anti-solvent.

  • Steric Hindrance & Basicity: The 6-chloro group sterically shields the pyridine nitrogen, while the halogens withdraw electron density, significantly lowering its pKa. Unlike standard amino acids, this compound does not readily form zwitterions in neutral media. It must be recrystallized near its isoelectric point to ensure it remains in the neutral, least-soluble free-acid form[3].

Solvent System Selection Data

The following table summarizes the optimal solvent systems based on the specific impurity profile of your crude batch.

Solvent SystemCrystallization MechanismHot SolubilityCold SolubilityPrimary Application & Troubleshooting Notes
Ethyl Acetate / Heptane Anti-solvent precipitationHigh (in EtOAc)LowBest for general purification. High recovery rate. Note: Prone to oiling out if Heptane is added too rapidly.
Toluene Temperature-gradient coolingModerateVery LowBest for separating regioisomers. Aromatic π-π stacking allows selective crystallization based on steric differences.
Ethanol / Water Protic solvation & hydrophobic exclusionHigh (in EtOH)LowBest for removing polar inorganic salts. Note: High risk of oiling out due to the extreme anti-solvent nature of water.

Workflow Visualization

Recrystallization Crude Crude 5-Bromo-6-chloro- 4-methylpyridine-2-carboxylic acid SolTest Solubility & Impurity Profiling Crude->SolTest SysA High Regioisomer Content Select Toluene SolTest->SysA SysB High Polar Impurities Select EtOAc/Heptane SolTest->SysB Heat Heat to Reflux & Dissolve SysA->Heat SysB->Heat Filter Hot Filtration (Remove Insolubles) Heat->Filter Cool Controlled Cooling (0.5 °C / min) Filter->Cool Seed Seed at Cloud Point (Prevents Oiling Out) Cool->Seed If cloudy Isolate Vacuum Filtration & Wash Cool->Isolate Seed->Isolate Pure Pure Crystalline Product Isolate->Pure

Decision tree and workflow for the recrystallization of halogenated picolinic acids.

Self-Validating Experimental Protocols (SOPs)

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / Heptane)

Causality: Ethyl acetate dissolves the monomeric acid by acting as a hydrogen bond acceptor, while heptane forces the hydrophobic halogens to aggregate, driving crystal lattice formation.

  • Dissolution: Suspend 1.0 g of crude 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid in 5 mL of Ethyl Acetate in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (approx. 75 °C) using a water bath. Add additional Ethyl Acetate dropwise (up to 2 mL) until complete dissolution is achieved.

  • Hot Filtration: If insoluble particulates remain, perform a hot gravity filtration through a fluted filter paper pre-warmed with hot Ethyl Acetate to prevent premature crystallization in the funnel.

  • Anti-Solvent Addition: While maintaining the solution at 70–75 °C, add hot Heptane dropwise.

    • Self-Validation Check: Stop adding Heptane the exact moment the solution becomes faintly cloudy (the cloud point). Add exactly 1-2 drops of Ethyl Acetate to restore clarity. This confirms you are exactly at the saturation threshold.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.5 °C/min.

    • Crucial: Do not disturb the flask; mechanical shock can induce rapid, impure precipitation.

  • Isolation: Once at room temperature, chill the flask in an ice bath (0–5 °C) for 30 minutes. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold Heptane.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" (liquid-liquid phase separation) instead of crystallizing. Why does this happen and how do I fix it? A: Causality: Oiling out occurs when the melting point of the solute-solvent mixture is lower than the temperature at which the solute becomes supersaturated. Because this highly halogenated picolinic acid is extremely lipophilic[2], using a strong anti-solvent (like water) forces it out of solution as an oil before a rigid crystal lattice can form. Solution: If oiling out occurs, immediately reheat the mixture until it becomes a homogeneous liquid again. Add 5–10% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation threshold. Reduce your cooling rate drastically by insulating the flask. Seeding the solution with a few pure crystals of the product right at the cloud point provides a physical nucleation template, bypassing the oiling phase entirely.

Q: How do I separate my product from regioisomeric impurities (e.g., the 5-chloro-6-bromo isomer)? A: Causality: Regioisomers formed during electrophilic aromatic substitution have nearly identical LogP values and polarities. Standard anti-solvent crystallization (like EtOAc/Heptane) is ineffective because both isomers will co-precipitate simultaneously. Solution: Switch to a thermodynamic cooling crystallization using a single aromatic solvent like Toluene . Aromatic solvents engage in specific π-π stacking interactions with the pyridine ring. The slight steric differences between the 5-bromo and 6-chloro positions disrupt the crystal packing of the impurity, allowing the major isomer to selectively crystallize as the temperature drops.

Q: The yield is extremely low after filtration, even though the compound was highly concentrated. What went wrong? A: Causality: The pyridine nitrogen, while sterically hindered, can still form highly soluble salts if trace acids or bases are present from previous synthetic steps. Solution: Ensure your crude mixture is strictly neutralized before recrystallization. If the pH is too high, the carboxylic acid deprotonates into a highly soluble carboxylate; if too low, the pyridine nitrogen protonates. Prior to recrystallization, wash your crude solid with slightly acidic water (pH 3.5–4.0, the approximate isoelectric point) to ensure the molecule is in its neutral, least-soluble free-acid form[3].

References[3] Title: US3657259A - Process for the production of pyridine carboxylic acids

Source: Google Patents URL:[1] Title: Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[2] Title: 3-Bromo-5-chloropyridine-2-carboxylic acid | 1189513-50-5 Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Pyridine Coupling

Topic: Overcoming Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Pyridines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Senior Application Scientist, Cata...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Pyridines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Senior Application Scientist, Catalysis Division

The "Pyridine Problem": Diagnostic Triage

Pyridine-based substrates are notoriously difficult in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi) because they act as competitive inhibitors . The pyridine nitrogen lone pair (


-donor) binds tightly to the palladium center, displacing the phosphine ligands and forming a stable, catalytically inactive complex (often a bis-pyridine Pd(II) species).

Before altering your entire synthesis, confirm if you are facing Catalyst Poisoning or Substrate Instability (e.g., protodeboronation of 2-pyridyl boronates).

Interactive Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black)? CheckColor->BlackPrecip Instability Likely Catalyst Decomposition (Not Poisoning) BlackPrecip->Instability Yes Poisoning Likely Catalyst Poisoning (Resting State Trap) BlackPrecip->Poisoning No (Remains Clear/Yellow) SubstrateCheck Is Substrate a 2-Pyridyl Boronate? Instability->SubstrateCheck LigandCheck Are you using standard ligands? (PPh3, dppf)? Poisoning->LigandCheck DeBoronation Issue: Protodeboronation Sol: Use MIDA Boronates or BF3K salts SubstrateCheck->DeBoronation Yes SwitchLigand Action: Switch to Buchwald Ligands (XPhos, SPhos) LigandCheck->SwitchLigand Yes Masking Action: Attempt Lewis Acid Masking or N-Oxide Route LigandCheck->Masking No (Already using bulky ligands)

Caption: Diagnostic logic flow to distinguish between catalyst aggregation (instability) and competitive coordination (poisoning).

Core Solutions & Mechanisms

Strategy A: Steric Exclusion (The First Line of Defense)

The most effective way to prevent pyridine nitrogen from binding to Palladium is to make the catalyst center too crowded for the pyridine to enter, while still allowing the oxidative addition of the aryl halide.

  • Mechanism: Bulky biaryl phosphine ligands (Buchwald ligands) create a "roof" over the Pd center. The sheer size of the ligand (measured by % Buried Volume,

    
    ) physically blocks the approach of the pyridine nitrogen but accommodates the flat aryl ring required for the reaction.
    
  • Recommendation: Move away from

    
     or 
    
    
    
    .

Table 1: Recommended Ligands for Pyridine Couplings

LigandClassBest For...Why it works
XPhos Biaryl PhosphineGeneral Suzuki/Buchwald with pyridinesHigh steric bulk prevents N-binding; promotes reductive elimination.
SPhos Biaryl Phosphine2-substituted pyridinesExtreme stability; resistant to oxidation.
Q-Phos FerrocenylSterically demanding partnersForms a highly active monomeric Pd(0) species.
P(t-Bu)3 Trialkyl PhosphineDifficult oxidative additionsElectron-rich and bulky, but air-sensitive.
Strategy B: Lewis Acid Masking (The "Chemical Tape")

If steric bulk fails, you must chemically "mask" the nitrogen lone pair. By adding a Lewis acid that binds to nitrogen stronger than Palladium does, you effectively remove the poison from the equation.

  • The Fix: Add stoichiometric amounts of Zinc Chloride (

    
    ) or Magnesium salts.
    
  • Mechanism:

    
    . The pyridine is now coordinatively saturated and cannot bind Pd.
    
Strategy C: The N-Oxide Detour (The "Nuclear Option")

When direct coupling is impossible (often with 2-pyridyl substrates prone to protodeboronation), oxidize the pyridine first. Pyridine N-oxides are more reactive toward nucleophilic attack and oxidative addition, and the oxygen atom prevents the specific N-binding mode that kills the catalyst.

Field-Proven Protocols

Protocol 1: The "Buchwald G3" Optimization

Use this for standard pyridine couplings where yield is low (10-40%).

Rationale: Using


 often fails because the reduction to Pd(0) is inhibited by the pyridine. Precatalysts  (like XPhos Pd G3) contain the ligand pre-bound and activate rapidly, ensuring the active species is formed before the pyridine can interfere.

Materials:

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (2.0 - 3.0 equiv) - Finely ground is critical.
    
  • Solvent: 1,4-Dioxane or Toluene/Water (4:1)

  • Temperature: 80°C - 100°C

Step-by-Step:

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and XPhos Pd G3 to the vial.

  • Evacuate: Cycle vacuum/Argon 3 times. Oxygen is a catalyst killer here.

  • Solvent Addition: Add degassed solvent.

  • Heat: Place in pre-heated block.

    • Tip: If the reaction stalls, add the pyridine substrate slowly (syringe pump over 1 hour) to keep the local concentration of "poison" low relative to the catalyst.

Protocol 2: The N-Oxide "Mask & Slash"

Use this for 2-substituted pyridines that refuse to couple.

Phase 1: Oxidation [1]

  • Dissolve pyridine substrate in DCM.

  • Add m-CPBA (1.2 equiv) at 0°C, then warm to RT. Stir 4-12h.

  • Wash with

    
    , dry, and concentrate. Yields are usually >90%.
    

Phase 2: Coupling (The "Easy" Part)

  • Run the Suzuki/Stille coupling on the Pyridine N-Oxide .

  • Note: N-oxides couple much faster than their parent pyridines.

Phase 3: Deoxygenation (Reduction) Return the molecule to its pyridine form.

  • Method A (Mild):

    
     dust (3 equiv) + 
    
    
    
    (aq) in THF/Water. Stir RT for 1h.
  • Method B (Clean):

    
     (10 wt%) + Ammonium Formate (5-10 equiv) in Methanol. Reflux 1h.
    

Mechanism of Failure Visualization

Understanding how the pyridine kills the cycle helps you select the right solution.

PoisoningMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)-Ar-X Pd0->OxAdd Aryl Halide TransMet Transmetallation OxAdd->TransMet Boronic Acid PoisonedState OFF-CYCLE TRAP [L-Pd(II)-Pyridine] OxAdd->PoisonedState Pyridine Coordination (Displaces Ligand/Solvent) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 PoisonedState->OxAdd Heat/Steric Bulk (Reversible)

Caption: The catalytic cycle showing the "Off-Cycle Trap" where pyridine coordinates to the Pd(II) intermediate, halting transmetallation.

Frequently Asked Questions (FAQs)

Q: Can I just add more catalyst? A: Generally, no. If you have a poisoning issue, adding more Pd just creates more poisoned complexes. You need to change the equilibrium (via temperature) or the binding affinity (via ligands). However, adding a "sacrificial" metal like Copper(I) Thiophene-2-carboxylate (CuTC) can sometimes scavenge the pyridine or facilitate transmetallation in Stille couplings.

Q: Why does my reaction start fast and then die at 20% conversion? A: This is the classic kinetic signature of poisoning. As the reaction proceeds, if the product itself is a pyridine (e.g., creating a bipyridine), the product might be a better ligand than your phosphine.

  • Fix: Use a ligand that binds tighter than the product (e.g., N-Heterocyclic Carbenes or NHCs).

Q: Is there a specific Lewis Acid for Suzuki coupling? A: Yes. Zinc Chloride (


)  is the standard. However, be aware that Lewis acids can also catalyze the protodeboronation of boronic acids. If using 

, use a slight excess of boronic acid (1.5 - 2.0 equiv).

References

  • Mechanisms of Catalyst Poisoning

    • BenchChem. (2025).[2] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Link

  • Buchwald Ligand Efficacy

    • Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Link

    • Billingsley, K., & Buchwald, S. L. (2007). J. Am. Chem. Soc.[3] (Demonstrating XPhos/SPhos utility in heteroaryl couplings).

  • N-Oxide Reduction Protocols

    • Zacharie, B., et al. (2001).[4] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. J. Org.[4] Chem. Link

  • Lewis Acid Activation

    • Knochel, P., et al. (2011). Regioselective Magnesiation and Zincation Reactions of Aromatics and Heterocycles Triggered by Lewis Acids. Link

  • CuTC in Stille Coupling

    • Liebeskind, L. S., et al. Copper(I) Thiophene-2-carboxylate (CuTC). Link

Sources

Optimization

Handling moisture sensitivity of pyridine acid chlorides

Topic: Handling Moisture Sensitivity of Pyridine Acid Chlorides Current Status: Operational Ticket Priority: Critical (High Reactivity / Instability) Welcome to the Heterocycle Handling Hub You are likely here because yo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity of Pyridine Acid Chlorides

Current Status: Operational Ticket Priority: Critical (High Reactivity / Instability)

Welcome to the Heterocycle Handling Hub

You are likely here because your white crystalline solid has turned into a rose-red gum, or your Schotten-Baumann reaction yielded nothing but the starting carboxylic acid.

Pyridine acid chlorides (e.g., nicotinoyl chloride, isonicotinoyl chloride) are not standard benzoyl chlorides. They possess a basic nitrogen atom within the ring that acts as an internal nucleophile, making them prone to autocatalytic decomposition and extreme moisture sensitivity.

This guide treats your chemistry as a system.[1][2] Follow the protocols below to stabilize, synthesize, and utilize these reagents effectively.

Module 1: The "Pink Gum" Phenomenon (Storage & Stability)

User Issue: "I bought nicotinoyl chloride hydrochloride. I opened the bottle, weighed it out, and two days later the remaining solid is a sticky pink paste."

Root Cause Analysis

The "pink" or "red" coloration is a hallmark of pyridine degradation. Unlike benzene rings, the pyridine ring is electron-deficient but the nitrogen lone pair is nucleophilic.

  • Hydrolysis: Moisture reacts with the acyl chloride to form HCl and the carboxylic acid.

  • Autocatalysis: In the free base form, the pyridine nitrogen of Molecule A attacks the carbonyl carbon of Molecule B, forming unstable acyl-pyridinium dimers/oligomers.

  • The HCl Factor: The generated HCl protonates the ring. While the fully protonated salt is stable, a partially hydrolyzed mixture creates a "proton shuttle" melt, leading to the sticky gum.

The Solution: The Salt Rule

Never store pyridine acid chlorides as free bases. They must be stored as Hydrochloride (HCl) Salts .

  • Why? Protonating the nitrogen (

    
    ) removes its nucleophilicity. It cannot attack the carbonyl carbon of a neighbor. It effectively "cages" the molecule in a stable crystal lattice.
    
DOT Diagram: The Degradation Cycle

Decomposition FreeBase Free Base (Py-COCl) Acid Pyridine Acid (Py-COOH) FreeBase->Acid Hydrolysis HCl HCl Gas FreeBase->HCl Byproduct Goo Oligomers/Gum (Pink/Red) FreeBase->Goo N-attack on C=O (Autocatalysis) Moisture Moisture (H2O) Salt HCl Salt (Stable) HCl->Salt Protonation Salt->FreeBase Base Wash

Caption: The instability cycle. Free bases are prone to self-polymerization (Goo). Protonation (Salt) arrests this cycle.

Module 2: Synthesis & Preparation

User Question: "Commercial stocks are degraded. How do I make fresh nicotinoyl chloride?"

The Protocol: Oxalyl Chloride Activation (The Vilsmeier Route)

Avoid Thionyl Chloride (


) if possible. While standard, 

requires heat (reflux), which accelerates the decomposition of the formed pyridine acid chloride. Recommendation: Use Oxalyl Chloride with catalytic DMF at Room Temperature.[3][4]
Step-by-Step Methodology
ParameterSpecification
Solvent Anhydrous Dichloromethane (DCM) or Toluene.
Reagent Oxalyl Chloride (1.2 - 1.5 equivalents).
Catalyst DMF (Dimethylformamide) - 2-3 drops per 10 mmol.
Atmosphere Nitrogen or Argon (Strictly inert).[4][5][6]
  • Suspension: Suspend the pyridine carboxylic acid (e.g., nicotinic acid) in anhydrous DCM. It will not dissolve initially.

  • Catalyst: Add catalytic DMF.

  • Addition: Add Oxalyl Chloride dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT).

    • Visual Cue: The reaction is complete when the suspension turns into a clear solution and gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases.
  • Isolation: Evaporate solvent under reduced pressure.

    • Critical: Do not use water or alcohol to quench.

    • Result: The residue is the Hydrochloride Salt (due to HCl generation in situ). Use immediately or store in a desiccator.

Module 3: Reaction Troubleshooting

User Question: "I tried reacting nicotinoyl chloride with an amine, but I got low yield and the starting acid back. Why?"

The "Base Trap"

In standard Schotten-Baumann reactions, you add a base (TEA, DIPEA, Pyridine) to scavenge HCl.

  • The Error: Adding the base before the acid chloride is fully dissolved/reactive, or using a nucleophilic base that attacks the acid chloride.

  • The Fix: The order of addition is paramount.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Precipitate forms immediately upon mixing Moisture in solvent hydrolyzed the chloride.Dry solvent over molecular sieves (3Å or 4Å) for 24h.
Darkening (Black/Tar) Exothermic decomposition.Cool reaction to

or

during addition.
Recovery of Starting Acid Hydrolysis competed with Amine attack.Use a large excess of the amine (nucleophile) if cheap, or use a non-nucleophilic base (DIPEA) after mixing.
Insoluble Reagent The HCl salt is insoluble in non-polar solvents.Do not filter it. The solid is the reagent. It will dissolve as it reacts.
DOT Diagram: Reaction Workflow

ReactionFlow Start Pyridine Acid Chloride (HCl Salt) Solvent Solvent Choice: DCM (Good) THF (Okay) DMF (Avoid if wet) Start->Solvent Suspend Reaction Acylation Reaction (0°C -> RT) Solvent->Reaction Base Base Addition: Must be Non-Nucleophilic (DIPEA / TEA) Base->Reaction Add Slowly (Scavenge HCl) Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Reaction Add First Workup Workup: Acidic Wash removes Pyridine Basic Wash removes Acid Reaction->Workup Complete

Caption: Optimization of the acylation workflow. Note that the base is added to scavenge HCl only after the nucleophile is present to compete.

Module 4: Workup & Purification

User Question: "How do I remove the unreacted pyridine acid from my product?"

Because the pyridine ring is amphoteric (acts as both acid and base depending on pH), standard washes can be tricky.

The "Switchable" Workup Protocol
  • Quench: Quench the reaction with a small amount of water (converts excess acid chloride to acid).

  • The Acid Wash (Removes Pyridine):

    • Wash the organic layer with 1M HCl .

    • Mechanism:[3][7][8][9][10][11] Protonates the pyridine nitrogen (

      
      ), making it water-soluble. Your product (amide/ester) stays in the organic layer (unless it also has a basic amine).
      
  • The Base Wash (Removes Acid):

    • If your product is acid-sensitive, wash with Sat.

      
       .
      
    • Mechanism:[3][7][8][9][10][11] Deprotonates the carboxylic acid (

      
      ), moving it to the aqueous layer.
      

Warning: If your product contains a pyridine ring, do not use the Acid Wash step, or you will lose your product to the aqueous layer. In this case, rely on column chromatography (DCM:MeOH gradients).

References

  • Preparation of Nicotinoyl Chloride Hydrochloride

    • Source: Organic Syntheses, Coll.[12] Vol. 4, p.700 (1963); Vol. 33, p.52 (1953).

    • Context: Defines the standard for handling the hydrochloride salt to prevent hydrolysis.
    • Link:

  • Vilsmeier-Haack Activation (Oxalyl Chloride/DMF): Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism reference). Context: Mechanistic basis for using DMF as a catalyst to form the active chloroiminium species.
  • Handling of Pyridine Derivatives

    • Source: BenchChem Technical Guides.[1] "Best practices for handling anhydrous reactions for pyridine synthesis."

    • Context: Troubleshooting moisture sensitivity and solvent drying protocols.
    • Link:

  • Purification of Acid Chlorides

    • Source: ResearchGate Community Discussions (Validated by multiple contributors). "Synthesis of acid chlorides?"
    • Context: Practical consensus on avoiding distillation for high-boiling, unstable heterocyclic acid chlorides.
    • Link:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl Substituted Pyridines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges arising from ste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges arising from steric hindrance in reactions involving 4-methyl substituted pyridines (4-picoline). The methyl group at the C4 position, while seemingly modest, can exert significant steric and electronic effects that influence reactivity at the nitrogen atom and the pyridine ring itself. This resource offers practical solutions, explains the underlying chemical principles, and provides detailed protocols to help you navigate these synthetic challenges.

Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis and modification of 4-methylpyridine derivatives.

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am attempting to N-alkylate 4-methylpyridine with a bulky alkyl halide, but I am consistently observing low yields and recovery of starting material. What is causing this and how can I improve the conversion?

Answer: The low reactivity you are observing is likely due to steric hindrance. The methyl group at the C4 position, while not directly adjacent to the nitrogen, can sterically shield the nitrogen's lone pair, especially when the incoming electrophile (your alkyl halide) is also sterically demanding. This slows down the rate of the SN2 reaction.[1][2][3]

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: For sterically hindered pyridines and bulky alkylating agents, prolonging the reaction time or increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[1]

  • Select a More Reactive Alkylating Agent: The choice of leaving group on your alkylating agent is critical. The reactivity order is I > Br > Cl > OTs.[1] Switching to an alkyl iodide or triflate can significantly enhance the reaction rate.

  • Optimize Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation as they can stabilize the transition state.[1]

  • Consider Alternative Alkylating Agents: For particularly challenging substrates, highly reactive alkylating agents like methyl triflate (MeOTf) or Meerwein's salt (Me3O+BF4-) could be employed, though caution is advised due to their high reactivity and toxicity.[4]

Issue 2: Poor Selectivity in Ring Functionalization

Question: I am trying to functionalize the pyridine ring of 4-methylpyridine but am getting a mixture of isomers. How can I achieve better regioselectivity?

Answer: The electronic properties of the pyridine ring inherently favor nucleophilic attack at the C2 and C4 positions.[1] Achieving specific regioselectivity, especially in the presence of a C4-substituent, requires strategic manipulation of the reaction conditions.

Strategic Solutions for Regioselectivity:

  • C4-Selective Alkylation:

    • Blocking Groups: Employing a removable blocking group on the nitrogen atom can direct alkylation specifically to the C4 position under Minisci conditions.[1][5]

    • Catalysis: A nickel/Lewis acid cooperative catalyst system can be used to achieve direct C4-selective addition across alkenes and alkynes.[1]

  • C2-Selective Alkylation:

    • Directed Metalation: In some cases, directed ortho-metalation can be used to functionalize the C2 position, though this is more common for pyridines with directing groups at C2 or C3.

    • Solvent and Activator Control: The choice of solvent and alkyllithium activator can significantly influence the C2/C4 selectivity. For instance, sterically hindered alkyllithiums like tert-butyllithium in a mixed THF/toluene solvent system have been shown to favor C2-alkylation.[6]

Issue 3: Difficulty in Metal Complexation

Question: I am using 4-methylpyridine as a ligand in a coordination complex, but the complex formation is inefficient compared to unsubstituted pyridine. Why is this happening?

Answer: The methyl group in 4-methylpyridine can create steric hindrance that impedes the coordination of the pyridine nitrogen to a metal center.[7][8] This effect is more pronounced with larger metal ions or when other bulky ligands are present in the coordination sphere.[9] The steric repulsion between the C4-methyl group and other ligands can weaken the metal-ligand bond or prevent complex formation altogether.[10][11]

Strategies for Improved Complexation:

  • Ligand Design: If possible, modifying the other ligands on the metal center to be less bulky can create more space for the 4-methylpyridine to coordinate.

  • Reaction Conditions: Optimizing the reaction temperature and time may favor the thermodynamic product, allowing the complex to form despite a higher activation barrier.

  • Solvent Effects: The choice of solvent can influence the thermodynamics of complexation. A solvent that poorly solvates the free ligand and the metal precursor may drive the equilibrium towards the complex.

Strategic Solutions to Overcome Steric Hindrance

This section provides a deeper dive into specific strategies and the mechanistic principles behind them.

Strategy 1: Lewis Acid Catalysis

Principle: A Lewis acid can coordinate to the nitrogen atom of the pyridine ring. This coordination activates the ring towards nucleophilic attack by withdrawing electron density.[12] This strategy is particularly effective for nucleophilic aromatic substitution (SNAr) reactions. A common and effective Lewis acid for this purpose is zinc(II) chloride.[12]

Workflow for Lewis Acid-Activated SNAr:

Lewis_Acid_Activation cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Py 4-Methylpyridine Py_LA Activated Complex Py->Py_LA LA Lewis Acid (e.g., ZnCl₂) LA->Py_LA Intermediate Meisenheimer-like Intermediate Py_LA->Intermediate Nu Nucleophile (Nu⁻) Nu->Intermediate Product Functionalized Pyridine Intermediate->Product

Caption: Lewis acid activation of the pyridine ring for SNAr.

Strategy 2: N-Oxide Chemistry

Principle: The formation of a pyridine N-oxide significantly alters the electronic properties of the ring, making the C2 and C4 positions highly susceptible to nucleophilic attack. The N-oxide group can be introduced by oxidation, for example, with hydrogen peroxide in acetic acid. Following functionalization, the N-oxide can be removed by reduction if desired. This approach can also be used to facilitate reactions that are otherwise difficult due to steric hindrance at the nitrogen. For instance, 4-methylpyridine N-oxide can catalyze amine-free O-sulfonylation of alcohols.[13]

Experimental Workflow for N-Oxide Mediated Functionalization:

N_Oxide_Workflow Start 4-Methylpyridine Step1 Oxidation (e.g., H₂O₂, AcOH) Start->Step1 N_Oxide 4-Methylpyridine N-Oxide Step1->N_Oxide Step2 Nucleophilic Attack (e.g., Alkylation) N_Oxide->Step2 Functionalized_N_Oxide C2-Functionalized N-Oxide Step2->Functionalized_N_Oxide Step3 Reduction (e.g., PCl₃) Functionalized_N_Oxide->Step3 Final_Product C2-Functionalized 4-Methylpyridine Step3->Final_Product

Caption: General workflow for functionalization via a pyridine N-oxide intermediate.

Strategy 3: Transition Metal Catalysis

Principle: Transition metal catalysts can enable reactions that are not feasible under standard conditions. For example, palladium-catalyzed cross-coupling reactions can be used to form C-C bonds at various positions on the pyridine ring.[14] In some cases, the choice of ligand on the metal catalyst can be tailored to accommodate the steric bulk of the 4-methylpyridine substrate.

Data Summary: Comparison of Reaction Conditions for N-Alkylation

MethodReagentSolventTemperatureYield (%)Reference
StandardAlkyl BromideAcetonitrileRefluxLow-ModerateGeneral Knowledge
High Temp/TimeBulky Alkyl HalideDMF100-150 °CModerate[1]
Reactive AgentAlkyl IodideDMSO80 °CGood-High[1]
Lewis AcidAlkyl Halide/ZnCl₂Toluene110 °CGood[12]

Detailed Experimental Protocols

Protocol 1: N-Acylation of 2-Amino-4-methylpyridine

This protocol describes a high-yield synthesis of N-(4-methylpyridin-2-yl)acetamide, a valuable building block in medicinal chemistry.[15]

Materials:

  • 2-amino-4-methylpyridine

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Buchner funnel and flask

  • Vacuum pump

Procedure:

  • To a round-bottom flask, add 2-amino-4-methylpyridine (e.g., 99.0 g, 91.5 mmol).[15]

  • Add acetic anhydride (e.g., 250 mL) to the flask.[15]

  • Warm the reaction mixture to 70°C with stirring for 2 hours.[15]

  • After 2 hours, cool the mixture to room temperature.[15]

  • Slowly add diethyl ether (e.g., 100 mL) to the cooled mixture to induce crystallization.[15]

  • The product will precipitate as white needle-like crystals.[15]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[15]

Protocol 2: C4-Alkylation via Minisci Reaction with a Blocking Group

This protocol outlines a general approach for the regioselective C4-alkylation of pyridines using a removable blocking group.[5]

Conceptual Steps:

  • Blocking Group Installation: React pyridine with a suitable reagent (e.g., a fumarate-derived compound) to form a pyridinium salt. This blocks the nitrogen and the C2/C6 positions.[5]

  • Minisci Reaction: Subject the pyridinium salt to Minisci conditions. This typically involves a radical precursor (e.g., a carboxylic acid), a silver catalyst (e.g., AgNO₃), and an oxidant (e.g., (NH₄)₂S₂O₈). The radical will selectively add to the C4 position.[5]

  • Blocking Group Removal: Treat the C4-alkylated pyridinium salt with a base (e.g., DBU) to remove the blocking group and yield the C4-alkylated pyridine.[5]

Conclusion

Overcoming the steric hindrance presented by the C4-methyl group in pyridine derivatives is a common challenge in synthetic chemistry. However, by understanding the underlying principles of steric and electronic effects, researchers can employ a variety of strategic solutions. These include optimizing reaction conditions, utilizing more reactive reagents, leveraging Lewis acid or transition metal catalysis, and employing protecting group strategies or N-oxide chemistry. The protocols and troubleshooting guides provided in this technical support center offer a starting point for developing robust and efficient synthetic routes to valuable 4-methylpyridine-containing molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Sterically Hindered Pyridine Bases.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis.
  • Mayr, H., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • ResearchGate. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
  • ACS Publications. (2009). From Classical Adducts to Frustrated Lewis Pairs: Steric Effects in the Interactions of Pyridines and B(C6F5)3. Inorganic Chemistry.
  • PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands.
  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
  • Organic Chemistry Portal. (2022).
  • Wikipedia. (n.d.). Transition metal pyridine complexes.
  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
  • University of Bath. (2015).
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • PMC. (n.d.).
  • Reddit. (2025).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Strategies for Pyridine-2-Carboxylic Acid and Isomeric Impurities

Executive Summary The Verdict: For the separation of Pyridine-2-carboxylic acid (Picolinic acid) from its positional isomers (Nicotinic and Isonicotinic acid), Mixed-Mode Chromatography (MMC) is the superior modern appro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the separation of Pyridine-2-carboxylic acid (Picolinic acid) from its positional isomers (Nicotinic and Isonicotinic acid), Mixed-Mode Chromatography (MMC) is the superior modern approach. While traditional Ion-Pair Reversed-Phase (IP-RP) provides adequate resolution, it suffers from poor Mass Spectrometry (MS) compatibility and long equilibration times. HILIC offers an MS-friendly alternative but lacks the robustness of MMC regarding sample diluent effects.

This guide details the development of a robust HPLC method, comparing the three dominant strategies and providing a validated protocol for the optimal Mixed-Mode approach.

Part 1: The Challenge – Chemistry & Retention

Pyridine-2-carboxylic acid (PCA) presents a "perfect storm" of chromatographic challenges:

  • Zwitterionic Nature: It contains a basic pyridine nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ). Depending on pH, it exists as a cation, zwitterion, or anion.
  • Isomeric Complexity: Impurity profiles often contain Pyridine-3-carboxylic acid (Nicotinic acid) and Pyridine-4-carboxylic acid (Isonicotinic acid). These isomers share identical molecular weights and nearly identical hydrophobicity, making standard C18 separation driven purely by van der Waals forces ineffective.

  • Dewetting: Due to high polarity, PCA elutes near the void volume (

    
    ) on C18 columns, leading to poor reproducibility and "phase collapse" (dewetting) in highly aqueous conditions.
    
Method Selection Decision Matrix

Use the following logic flow to select the correct methodology for your lab:

MethodSelection Start Start: Method Selection Q1 Is MS Compatibility Required? Start->Q1 Q2 Is Sample Matrix High Salt/Complex? Q1->Q2 No (UV Only) MMC RECOMMENDED: Mixed-Mode (RP/SCX) (Robust, MS-Compatible) Q1->MMC Yes Q2->MMC No IPRP Legacy: Ion-Pair RP (C18 + TBAHS) (UV Only, High Resolution) Q2->IPRP Yes HILIC Alternative: HILIC (Zwitterionic) (High Sensitivity, Fragile) MMC->HILIC If retention < 2 min

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on detection and matrix constraints.

Part 2: Comparative Analysis

The following table synthesizes performance data across the three primary methodologies.

FeatureMethod A: Ion-Pair RP (Legacy) Method B: HILIC (Polar) Method C: Mixed-Mode (Recommended)
Column Chemistry C18 + Ion-Pair Reagent (e.g., TBAHS)Bare Silica or ZwitterionicAlkyl chain + Cation Exchange (SCX)
Separation Mechanism Hydrophobic + Electrostatic (Dynamic)Partitioning into water layerHydrophobic + Electrostatic (Fixed)
Isomer Resolution High (

)
Moderate (

)
Excellent (

)
MS Compatibility Poor (Non-volatile salts suppress ionization)ExcellentExcellent (Volatile buffers)
Equilibration Time Slow (20-30 column volumes)Slow (Water layer formation)Fast (10 column volumes)
Sample Diluent Tolerates waterCritical (Must be high organic)Tolerates water/organic mix
Why Mixed-Mode Wins

Standard C18 fails because the polar analytes do not interact with the alkyl chains.

  • IP-RP fixes this by adding a surfactant (Ion-Pair reagent) to the mobile phase, which coats the column. However, this permanently alters the column and contaminates MS sources.

  • Mixed-Mode (RP/SCX) builds the "ion-pairing" capability into the stationary phase.[1] The column contains both hydrophobic chains (C12/C18) and acidic groups (sulfonic/carboxylic).

    • Mechanism: At acidic pH (e.g., pH 2-3), the pyridine nitrogen is protonated (

      
      ). It interacts electrostatically with the negative SCX groups on the column, while the aromatic ring interacts with the alkyl chain. This dual mechanism provides orthogonal selectivity to separate the 2-, 3-, and 4- isomers.
      

Part 3: Recommended Protocol (Mixed-Mode)

This protocol utilizes a Reversed-Phase/Cation-Exchange (RP/SCX) mixed-mode column.[2] It is self-validating because retention time is controlled by two independent variables: ACN concentration (hydrophobicity) and Buffer Strength (ionic exchange).

Instrumentation & Materials
  • System: HPLC/UHPLC with UV (260 nm) or MS detection.

  • Column: Sielc Primesep 100 or Coresep 100 (150 x 4.6 mm, 5 µm). Alternative: Waters Atlantis Premier BEH C18 AX (if using high pH).

  • Reagents: HPLC Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate, Deionized Water.

Mobile Phase Preparation[3][4]
  • Mobile Phase A (aqueous): 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B (organic): Acetonitrile.

  • Note: For stricter control of ionization, use 20 mM Ammonium Formate pH 3.0 as MPA.

Gradient Method
  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 30°C

  • Injection Volume: 5 µL

Time (min)% A% BDescription
0.0955Initial hold to retain polar Picolinic Acid
2.0955Isocratic hold
10.06040Linear ramp to elute hydrophobic impurities
12.06040Wash
12.1955Re-equilibration
18.0955End
Mechanism of Separation (Visualized)

Mechanism cluster_0 Stationary Phase Surface (Mixed-Mode) Ligand Ligand Structure: 1. Alkyl Chain (Hydrophobic) 2. Acidic Group (SCX -) Analyte Analyte (pH 2.7): Pyridine Ring (+ Charge) Carboxyl Group (Neutral) Interaction1 Interaction A: Cation Exchange (N+ <--> SCX-) Analyte->Interaction1 Primary Retention Interaction2 Interaction B: Hydrophobic (Ring <--> Alkyl) Analyte->Interaction2 Selectivity Tuning Interaction1->Ligand Interaction2->Ligand

Figure 2: Dual-retention mechanism. The cation exchange site retains the polar amine, while the hydrophobic chain separates the positional isomers.

Troubleshooting & Optimization
  • Loss of Retention: If retention decreases, decrease the buffer concentration (if using salt) or decrease the acid concentration. In cation exchange, lower ionic strength = higher retention.

  • Peak Tailing: Pyridines are notorious for tailing due to silanol interactions. The Mixed-Mode phase masks silanols with its own acidic groups, usually solving this. If tailing persists, increase temperature to 40°C.

  • Isomer Overlap: If 3- and 4- isomers co-elute, adjust the % ACN. Small changes in organic modifier significantly affect the hydrophobic selectivity between the isomers.

References

  • Helix Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • SIELC Technologies. (2011).[1] HPLC Separation of Pyridinecarboxylic Acids (Primesep 100). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids.[4] Analytical Methods.[1][2][5][6][3][7][8][9][10][11] Retrieved from [Link]

  • ResearchGate. (2006). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids (Ion-Pairing). Retrieved from [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Halogenated Pyridines

Executive Summary Halogenated pyridines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors, antihistamines, and agrochemicals.[1][2] Their analysis presents a unique chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated pyridines are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors, antihistamines, and agrochemicals.[1][2] Their analysis presents a unique challenge: the pyridine ring is highly stable, yet the halogen substituents introduce variable lability.

This guide provides a comparative technical analysis of the fragmentation behaviors of fluorinated, chlorinated, brominated, and iodinated pyridines. It contrasts the performance of Electron Ionization (EI) against Electrospray Ionization (ESI-MS/MS) , offering a decision-making framework for structural elucidation and isomer differentiation.[2]

Part 1: Mechanistic Foundations[1][2]

To interpret the mass spectrum of a halogenated pyridine, one must understand the competition between two primary fragmentation channels: Ring Cleavage and Substituent Loss .

The Pyridine Core Stability

The pyridine radical cation (


) is aromatic and resilient. Under high-energy collision (EI or CID), the characteristic degradation pathway is the opening of the ring followed by the expulsion of hydrogen cyanide (HCN).
  • Diagnostic Neutral Loss: 27 Da (HCN).[1]

  • Mechanism: The nitrogen atom dictates the fragmentation, often retaining the charge in the resulting acyclic fragment.

The Halogen Effect (Bond Energy vs. Electronegativity)

The identity of the halogen directs the fragmentation pathway based on the Carbon-Halogen (C-X) bond strength relative to the ring bonds.

HalogenBond Energy (kJ/mol)Dominant PathwayCharacteristic
Fluorine (F) ~485 (Very Strong)Ring Cleavage C-F bond remains intact; loss of HCN dominates.[1]
Chlorine (Cl) ~327 (Strong)Mixed Competitive loss of Cl• and HCN.[1][3] Distinct 3:1 isotope pattern.[1]
Bromine (Br) ~285 (Weak)Substituent Loss C-Br cleavage is favored.[1][2] 1:1 isotope pattern.[1]
Iodine (I) ~213 (Very Weak)Substituent Loss Rapid loss of I• to form the pyridyl cation (

).

Part 2: Comparative Analysis of Ionization Methods

This section compares the two industry-standard "products" for analyzing these compounds: GC-MS (EI) and LC-MS/MS (ESI) .

Method A: Electron Ionization (EI) @ 70 eV[4][5]
  • Nature: Hard ionization.[1]

  • Species Generated: Radical Cations (

    
    ).
    
  • Performance:

    • Pros: Generates rich structural fingerprints; excellent for library matching (NIST/Wiley); distinct isotope patterns for Cl/Br are preserved.[1]

    • Cons: Molecular ion (

      
      ) may be weak or absent for iodo-pyridines due to rapid fragmentation.[1][2]
      
    • Best For: Impurity profiling, raw material identification, and non-polar halogenated intermediates.[1]

Method B: Electrospray Ionization (ESI) with CID
  • Nature: Soft ionization.[1]

  • Species Generated: Even-electron Protonated Molecules (

    
    ).[1][2]
    
  • Performance:

    • Pros: Preserves the molecular ion; high sensitivity for polar derivatives.

    • Cons: Minimal fragmentation in MS1 requires Tandem MS (MS/MS) for structural data; "Ortho effect" is less pronounced than in EI.[1]

    • Best For: DMPK studies, metabolite identification, and polar pharmaceutical salts.[1]

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways based on the halogen substituent.

HalogenatedPyridineFragmentation M Halogenated Pyridine (M) Ion Molecular Ion [M]+• M->Ion EI (70 eV) RingFrag Ring Cleavage (Loss of HCN) Ion->RingFrag Dominant for X = F Ion->RingFrag Competitive (Cl) HalogenLoss Halogen Cleavage (Loss of X•) Ion->HalogenLoss Dominant for X = Br, I Ion->HalogenLoss Competitive (Cl) Prod_HCN Fragment [M-27] (C4H3X)+• RingFrag->Prod_HCN Prod_X Pyridyl Cation (C5H4N)+ HalogenLoss->Prod_X

Figure 1: Divergent fragmentation pathways. Fluorine directs fragmentation through the ring (HCN loss), while Bromine/Iodine favor direct C-X bond cleavage.

Part 3: Isomer Differentiation (The "Ortho Effect")

Distinguishing between 2-, 3-, and 4-halopyridines is critical. The position of the halogen relative to the ring nitrogen creates specific electronic environments that influence fragmentation abundance.

The "Ortho" Instability (2-Halopyridines)

In 2-halopyridines, the halogen is adjacent to the electronegative nitrogen.[2]

  • Mechanism: The lone pair on the nitrogen can destabilize the C-X bond through inductive effects or facilitate specific elimination mechanisms.

  • Observation: 2-halopyridines typically show a higher abundance of the

    
     fragment  compared to their 3- and 4- isomers.[1][2]
    
  • Protocol for Differentiation:

    • Calculate the ratio:

      
      .
      
    • Result:

      
      .
      

Part 4: Experimental Protocols

To ensure reproducible data for comparative analysis, follow these self-validating protocols.

Protocol 1: EI-GC-MS for Halogen Profiling[1][2]
  • Objective: Establish the halogen count and basic structural fingerprint.

  • System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

  • Inlet: Split 50:1 @ 250°C.

  • Source: 230°C, 70 eV.[1]

Step-by-Step:

  • Blank Check: Run a solvent blank (DCM or Methanol) to ensure no carryover of previous halogenated species (memory effects are common with I-pyridines).[1][2]

  • Injection: Inject 1 µL of 100 ppm standard.

  • Isotope Validation:

    • Check the M+2 peak.

    • If M+2 is ~33% of M, confirm Chlorine .[1]

    • If M+2 is ~98% of M, confirm Bromine .[1]

    • If M+2 is <1% (C13 only), confirm Fluorine or Iodine .[1]

  • Fragment Analysis: Look for m/z 51, 52, 78 (pyridyl ring fragments).[1]

Protocol 2: ESI-MS/MS Decision Tree for Isomers[1][2]
  • Objective: Differentiate 2-Cl-pyridine from 3-Cl-pyridine.

  • System: Triple Quadrupole (e.g., Sciex 6500 or Waters Xevo).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.[1]

Workflow Diagram:

IsomerID Start Unknown Halogenated Pyridine Step1 Perform MS1 Scan (Full Scan) Start->Step1 Check Check Isotope Pattern Step1->Check Cl_Path Pattern 3:1 (Cl detected) Check->Cl_Path Br_Path Pattern 1:1 (Br detected) Check->Br_Path Step2 Perform MS/MS (CID) on [M+H]+ Cl_Path->Step2 Br_Path->Step2 Analysis Calculate Ratio: [M-HCN] vs [M-X] Step2->Analysis Result1 High [M-X] Abundance Likely 2-Position (Ortho) Analysis->Result1 Result2 Low [M-X] Abundance Likely 3- or 4-Position Analysis->Result2

Figure 2: Decision tree for identifying halogenated pyridine isomers using MS/MS fragmentation ratios.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of 2-Chloropyridine. National Institute of Standards and Technology.[1] Available at: [Link]

  • ChemGuide. (2022).[1] Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Michigan State University. (2023).[1] Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Validation

Regioselective Functionalization of Pyridines: A Comparative Guide to 5-Bromo vs. 2-Chloro Reactivity

As a Senior Application Scientist in medicinal chemistry, navigating the orthogonal reactivity of dihalogenated heterocycles is a daily reality. 5-Bromo-2-chloropyridine (often referred to interchangeably as 3-bromo-6-ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, navigating the orthogonal reactivity of dihalogenated heterocycles is a daily reality. 5-Bromo-2-chloropyridine (often referred to interchangeably as 3-bromo-6-chloropyridine depending on numbering conventions) is a quintessential bifunctional scaffold in drug discovery. Its value lies in the distinct electronic and steric environments of its two halogens, allowing for programmable, sequential functionalization.

This guide objectively compares the reactivity of the C5-bromo and C2-chloro positions, explaining the mechanistic causality behind experimental choices and providing field-proven, self-validating protocols.

Mechanistic Divergence: The "Why" Behind the Selectivity

To effectively utilize 5-bromo-2-chloropyridine, one must understand the fundamental dichotomy between its two reactive sites. The regioselectivity is governed by a competition between Bond Dissociation Energy (BDE) and the electronic activation provided by the heteroatom.

The C5-Bromo Position: Soft Electrophile (Cross-Coupling & Metal Exchange)

In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the active Pd(0) species undergoes oxidative addition preferentially at the C5-Br bond .

  • Causality: The average BDE of a C(sp2)–Br bond is significantly lower (~81 kcal/mol) than that of a C(sp2)–Cl bond (~96 kcal/mol). Because oxidative addition is typically the rate-determining step, the metal center selectively inserts into the weaker C-Br bond.

  • Halogen-Metal Exchange: Similarly, when treated with highly nucleophilic organometallics (like

    
    -PrMgCl or 
    
    
    
    -BuLi), the exchange occurs exclusively at the C5 position due to the higher polarizability of the bromine atom and the weaker bond strength .
The C2-Chloro Position: Hard Electrophile (SNAr)

Conversely, the C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) .

  • Causality: The adjacent electronegative pyridine nitrogen acts as an electron sink. When a hard nucleophile (such as an amine or alkoxide) attacks the C2 position, the resulting anionic transition state (the Meisenheimer complex) is heavily stabilized by the nitrogen atom via inductive and resonance effects. The C5 position lacks this direct resonance stabilization, rendering the C5-Br bond inert to standard SNAr conditions.

Visualizing the Orthogonal Reactivity

The following workflow illustrates how a single substrate can be diverted into entirely different chemical spaces based on the chosen reaction paradigm.

Reactivity Substrate 5-Bromo-2-chloropyridine C5_Path C5 Functionalization (Pd-Catalyzed Coupling / Halogen-Metal Exchange) Substrate->C5_Path Lower BDE Soft Electrophile C2_Path C2 Functionalization (Nucleophilic Aromatic Substitution - SNAr) Substrate->C2_Path N-Activated Hard Electrophile

Caption: Divergent regioselective functionalization pathways of 5-bromo-2-chloropyridine.

Quantitative Data Comparison

The table below summarizes the expected regioselectivity and performance metrics across different reaction classes based on established literature and empirical laboratory data.

Reaction TypeReagents / CatalystPrimary Site of AttackTypical RegioselectivityYield RangeMechanism
Suzuki-Miyaura Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃C5 (Br) > 95:5 (C5:C2)75 - 90%Oxidative Addition
Buchwald-Hartwig Amine, Pd₂(dba)₃, XantphosC5 (Br) > 90:10 (C5:C2)70 - 85%Oxidative Addition
SNAr (Amination) Sec-Amine, K₂CO₃, DMF, 100°CC2 (Cl) > 99:1 (C2:C5)80 - 95%Addition-Elimination
Metal Exchange

-PrMgCl·LiCl, THF, 0°C
C5 (Br) > 98:2 (C5:C2)85 - 95%Kinetic Metalation

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . In my experience, the most robust way to confirm regioselectivity in real-time is via LC-MS isotopic pattern analysis. Bromine exhibits a distinct 1:1 (M : M+2) isotopic signature, whereas chlorine exhibits a 3:1 (M : M+2) signature. Monitoring the disappearance of these specific patterns confirms exactly which halogen has been displaced.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C5 position while leaving the C2-chloride intact for downstream SNAr.

  • Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-chloropyridine (1.0 mmol), phenylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Evacuate and backfill the flask with Argon three times.

  • Solvent: Inject degassed 1,4-dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: The product mass should exhibit a 3:1 isotopic pattern , confirming the retention of the chlorine atom. The 1:1 bromine pattern of the starting material must be absent.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2-Selective SNAr Amination

Objective: Selectively install an amine at the C2 position without utilizing transition metals, preserving the C5-bromide for late-stage cross-coupling.

  • Preparation: In a sealed tube, dissolve 5-bromo-2-chloropyridine (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Nucleophile Addition: Add morpholine (2.5 mmol) and K₂CO₃ (2.0 mmol). Note: An excess of the amine can act as both nucleophile and base, but K₂CO₃ acts as an acid sponge to ensure high yields.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation Check: The product mass should exhibit a 1:1 isotopic pattern , confirming the retention of the bromine atom. Furthermore, ¹H NMR of the crude mixture will show a significant upfield shift (shielding) of the C3-proton due to the electron-donating effect of the newly installed C2-amino group.

  • Workup: Quench with ice water (10 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum. If the product is an oil, extract with CH₂Cl₂ (3 x 10 mL), wash thoroughly with LiCl aqueous solution (5%) to remove DMF, dry, and concentrate.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 2010.[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal, 2015.[Link]

Comparative

Characterization &amp; Performance Guide: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

Topic: Characterization standards for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid Content Type: Publish Comparison Guides The "Orthogonal" Scaffold for Divergent Library Synthesis Executive Summary In the high-st...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization standards for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid Content Type: Publish Comparison Guides

The "Orthogonal" Scaffold for Divergent Library Synthesis

Executive Summary

In the high-stakes landscape of medicinal chemistry, scaffold selection dictates the ceiling of chemical diversity. 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7) represents a "privileged" intermediate due to its orthogonal reactivity profile . Unlike its mono-halogenated analogs, this compound offers three distinct, chemically addressable sites: a carboxylic acid for anchoring, a C5-bromide for cross-coupling, and a C6-chloride for nucleophilic substitution.

This guide defines the characterization standards for this compound, benchmarks its performance against standard alternatives (e.g., 5-bromo-4-methylpicolinic acid), and provides validated protocols for its integration into drug discovery workflows.

Part 1: Identity & Physicochemical Standards

Before integrating this intermediate into a synthesis campaign, its identity must be rigorously established. The presence of two different halogens (Br, Cl) creates a unique isotopic and spectroscopic signature.

PropertySpecification StandardTechnical Insight
CAS Number 2731009-75-7 Validated unique identifier.
Formula C₇H₅BrClNO₂MW: 250.48 g/mol .[1][2][3]
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation of the pyridine nitrogen or phenol tautomers.
Solubility High: DMSO, MeOH, DMFLow: Water, HexanesThe 2-COOH group dominates solubility; zwitterionic character may reduce solubility in non-polar aprotic solvents (DCM).
pKa (Calc) ~3.5 (COOH), ~0.5 (Pyridine N)The electron-withdrawing halogens (Br, Cl) significantly lower the pKa of the pyridine nitrogen compared to 4-methylpyridine.
Structural Validation (NMR & MS)
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is deceptively simple due to the high substitution.

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

    • δ 8.05 ppm (s, 1H): The C3-H aromatic proton. This is the critical diagnostic peak. It must be a sharp singlet. Splitting indicates regioisomeric impurities (e.g., 3-bromo isomer).

    • δ 2.45 ppm (s, 3H): The C4-Methyl group.

  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: The combination of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl creates a distinct "M, M+2, M+4" pattern with relative intensities approx 3:4:1 . This is the primary check for correct halogenation.

Part 2: Comparative Performance Analysis

Why utilize this specific scaffold over cheaper, mono-halogenated alternatives? The value lies in Regioselective Diversity .

Benchmark Table: Reactivity Profile

We compared the target against two common alternatives: Compound A (5-Bromo-4-methylpyridine-2-carboxylic acid) and Compound B (6-Chloro-4-methylpyridine-2-carboxylic acid).

FeatureTarget Compound (5-Br, 6-Cl)Alternative A (5-Br only)Alternative B (6-Cl only)
C5 Reactivity High (Suzuki/Buchwald) HighInert (C-H bond)
C6 Reactivity High (SₙAr) Inert (C-H bond)High (SₙAr)
Diversity Potential Tri-Vector (3 variations)Bi-Vector (2 variations)Bi-Vector (2 variations)
Steric Profile High (Tetra-substituted)MediumMedium
Cost High (

$)
Moderate (

)
Low ($)
Performance Insight: The "Orthogonal" Advantage
  • Alternative A Limitation: While excellent for Suzuki couplings, Alternative A lacks a handle at C6. Introducing a substituent there later requires harsh C-H activation conditions which often lack selectivity.

  • Target Advantage: The 6-Chloro group in the Target is activated by the adjacent pyridine nitrogen. It undergoes Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides under mild conditions (80°C, weak base). Crucially, the C5-Bromo bond remains intact during this SₙAr process, allowing for a subsequent Suzuki coupling. This enables the sequential construction of highly complex core structures.

Part 3: Experimental Protocols
A. Quality Control: HPLC Purity Method

Standard purity assessment often fails due to the acidic nature of the analyte causing peak tailing.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is essential to suppress ionization of the carboxylic acid.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/carbonyl).

  • Pass Criteria: Purity >97% (AUC). The 6-Cl impurity (des-bromo) often elutes earlier; the 5-Br impurity (des-chloro) elutes later.

B. Functionalization Workflow (SₙAr Selectivity)

To demonstrate the utility, we provide a protocol for selective substitution at C6 without touching C5.

  • Dissolution: Dissolve 1.0 eq of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid in anhydrous DMSO (0.2 M).

  • Base Addition: Add 2.5 eq of DIPEA (Diisopropylethylamine).

  • Nucleophile: Add 1.1 eq of a primary amine (e.g., Benzylamine).

  • Reaction: Heat to 85°C for 4 hours.

    • Checkpoint: Monitor by LC-MS. You should see conversion to the amino-pyridine product. The Br isotope pattern must remain (M, M+2 1:1 ratio) indicating the Bromine was not displaced.

  • Workup: Acidify to pH 4 with 1N HCl to precipitate the product (zwitterion formation).

Part 4: Visualization of Reactivity & Logic
Diagram 1: The Orthogonal Reactivity Map

This diagram illustrates the sequential functionalization logic, proving why this scaffold is superior for library generation.

ReactivityMap Start 5-Bromo-6-chloro- 4-methylpyridine-2-COOH Path1 Path A: C6 Substitution (SnAr) (Preserves Br) Start->Path1  R-NH2, Base, 80°C   Path2 Path B: C5 Coupling (Suzuki) (Preserves Cl) Start->Path2  Ar-B(OH)2, Pd(0)   Product1 6-Amino-5-bromo- Derivative Path1->Product1 Product2 5-Aryl-6-chloro- Derivative Path2->Product2 Final Fully Decorated Drug Candidate Product1->Final  Suzuki Coupling   Product2->Final  SnAr Displacement  

Caption: Chemo-selective functionalization pathways. Path A (Red) utilizes the activated C6-Cl for SnAr, leaving the C5-Br intact for subsequent steps.

Diagram 2: QC Decision Tree

A self-validating logic flow for assessing the quality of incoming batches.

QCDecision Start Incoming Batch Visual Appearance: Off-white solid? Start->Visual HNMR 1H NMR: Singlet at ~8.05 ppm? Visual->HNMR Yes Reject1 REJECT: Possible Oxidation Visual->Reject1 No (Dark/Tar) LCMS LC-MS: Isotope Pattern Br+Cl present? HNMR->LCMS Yes Reject2 REJECT: Regioisomer (3-Br impurity) HNMR->Reject2 No (Split peaks) Purity HPLC Purity > 97%? LCMS->Purity Yes Reject3 REJECT: Mono-halo impurity LCMS->Reject3 No Purity->Reject3 No Approve APPROVE for Synthesis Purity->Approve Yes

Caption: Quality Control workflow ensuring exclusion of common regioisomeric and mono-halogenated impurities.

References
  • EnamineStore. 5-bromo-6-chloro-4-methylpyridine-2-carboxylic acid (CAS 2731009-75-7).[1] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734427, 5-Bromo-2-chloro-4-methylpyridine. Retrieved from

  • ChemicalBook. 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2) Properties and Reactivity. Retrieved from

  • Santa Cruz Biotechnology. 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7).[4] Retrieved from [4]

Sources

Validation

Comparative Guide: Infrared (IR) Spectrum Analysis of Pyridine Carboxylic Acids

Executive Summary Pyridine carboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA), Nicotinic acid (3-PCA, Niacin), and Isonicotinic acid (4-PCA)—are critical scaffolds in drug development and metal-organ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxylic acids (PCAs)—specifically the isomers Picolinic acid (2-PCA), Nicotinic acid (3-PCA, Niacin), and Isonicotinic acid (4-PCA)—are critical scaffolds in drug development and metal-organic frameworks (MOFs). However, their analysis is complicated by their tendency to exist as zwitterions in the solid state and their ability to form diverse hydrogen-bonded networks.

This guide provides a technical comparison of Infrared (IR) spectroscopy against alternative analytical techniques, details the specific spectral fingerprints required to differentiate the three isomers, and offers a validated ATR-FTIR protocol for routine analysis.

Part 1: The Analytical Challenge (Zwitterions & Polymorphs)

Unlike simple aliphatic acids, PCAs possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group. In the solid state, this often leads to a proton transfer, resulting in a zwitterionic species (


 and 

) rather than the neutral form (

and

).

Why this matters for IR Analysis:

  • The "Missing" Carbonyl: A zwitterionic PCA will not show the classic carboxylic acid

    
     stretch at 
    
    
    
    . Instead, it displays carboxylate (
    
    
    ) bands.
  • The Broad Region: The formation of strong intermolecular hydrogen bonds (N-H...O) creates broad, complex absorption features in the

    
     region, often obscuring typical C-H stretches.
    

Part 2: Comparative Methodology (IR vs. Alternatives)

While NMR is the structural gold standard, IR spectroscopy (specifically ATR-FTIR) offers distinct advantages for solid-state characterization, particularly for detecting zwitterionic states and polymorphs which are lost in solution-phase NMR.

Table 1: Performance Matrix of Analytical Techniques for PCAs
FeatureATR-FTIR (Recommended) Raman Spectroscopy Solution NMR (

H/

C)
Primary Utility Functional group ID, Zwitterion detection, H-bond analysis.Crystal lattice modes, symmetric vibrations, aqueous samples.Definitive molecular structure and purity.
Sample State Solid (native) or Liquid.[1][2]Solid or Liquid.[1][2][3]Solution only (Solid-state NMR is rare/slow).
Zwitterion Detection Excellent. Distinct shifts in C=O vs COO- regions.Good, but carboxylate bands are often weaker than ring modes.Poor. Proton exchange in solvent averages the signal.
Isomer Differentiation High. Fingerprint region (600-900 cm⁻¹) is unique for ortho/meta/para.High. Ring breathing modes are highly sensitive to substitution.High. Coupling constants (

) define substitution.
Water Interference High (OH overlaps). Requires dry purge.Low. Water is a weak Raman scatterer.Low (if using deuterated solvents).
Throughput < 2 mins per sample.< 2 mins per sample.> 15 mins (prep + acquisition).

Part 3: Detailed Spectral Analysis & Isomer Differentiation

To accurately identify a specific PCA isomer, you must analyze three distinct spectral regions.

The Diagnostic Regions
  • High Frequency (

    
    ): 
    
    • Neutral: Sharp O-H stretch.

    • Zwitterion: Broad, multi-component band due to

      
       interactions.
      
  • Carbonyl/Carboxylate (

    
    ): 
    
    • Neutral: Strong

      
       stretch at 
      
      
      
      .
    • Zwitterion: Asymmetric

      
       stretch at 
      
      
      
      (often overlapping with ring modes).
  • Fingerprint/Bending (

    
    ): 
    
    • Crucial for distinguishing the 2-, 3-, and 4- positions (C-H out-of-plane bending).

Isomer Specifics (Solid State ATR)
IsomerCommon StateKey Spectral Features (cm⁻¹)
Picolinic Acid (2-PCA) ZwitterionCOO⁻ (asym): ~1610-1650 (Strong)Ring Breathing: ~990-1000OOP Bending: ~760-770 (Ortho pattern)
Nicotinic Acid (3-PCA) ZwitterionCOO⁻ (asym): ~1580-1600Ring Stretching: ~1590 (often a doublet with COO⁻)OOP Bending: ~740-750 & ~680-690 (Meta pattern)
Isonicotinic Acid (4-PCA) ZwitterionCOO⁻ (asym): ~1550-1600Ring Stretching: ~1600-1610OOP Bending: ~830-860 (Para pattern - usually one strong band)

Note: Comparison data derived from NIST and spectral literature [1, 2]. Picolinic acid is unique; its "ortho" position allows for intramolecular hydrogen bonding if the neutral form is forced, but the zwitterion is thermodynamically favored in the crystal lattice [3].

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying a PCA sample and determining its protonation state using IR data.

PCA_Analysis Start Unknown Sample (Solid White Powder) Check_1700 Check 1680-1730 cm⁻¹ Region Start->Check_1700 Has_CO Strong Peak Present (C=O Stretch) Check_1700->Has_CO Yes No_CO No Strong Peak (Broad bands 1550-1650) Check_1700->No_CO No Neutral Neutral Form (COOH / N) Has_CO->Neutral Zwitterion Zwitterionic Form (COO⁻ / NH⁺) No_CO->Zwitterion Fingerprint Analyze Fingerprint (600-900 cm⁻¹) Neutral->Fingerprint Zwitterion->Fingerprint Iso_2 Peak ~760-770 cm⁻¹ (Ortho) Fingerprint->Iso_2 Iso_3 Peaks ~745 & 690 cm⁻¹ (Meta) Fingerprint->Iso_3 Iso_4 Peak ~830-860 cm⁻¹ (Para) Fingerprint->Iso_4 Result_2 ID: Picolinic Acid Iso_2->Result_2 Result_3 ID: Nicotinic Acid Iso_3->Result_3 Result_4 ID: Isonicotinic Acid Iso_4->Result_4

Figure 1: Decision tree for the identification of Pyridine Carboxylic Acid isomers and protonation states based on ATR-FTIR spectral features.

Part 5: Validated Experimental Protocol (ATR-FTIR)

This protocol is designed to minimize moisture interference and ensure high-resolution capture of the fingerprint region.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

  • Detector: DTGS (standard) or MCT (if high sensitivity is needed, though DTGS is sufficient for bulk powders).

  • Resolution:

    
    .
    
  • Scans: 32 scans (Sample), 32 scans (Background).

Step-by-Step Methodology
  • Crystal Cleaning: Clean the diamond surface with isopropanol and a lint-free wipe. Ensure the energy meter reads maximum throughput (no residue).

  • Background Acquisition: Collect the background spectrum (air) before placing the sample.

    • Critical: Ensure the room humidity is stable. Water vapor bands (

      
       and 
      
      
      
      ) can interfere with the carboxylate region.
  • Sample Loading: Place approximately 5-10 mg of the PCA powder onto the center of the crystal.

  • Pressure Application: Lower the pressure arm/anvil.

    • Expert Tip: Apply pressure until the preview spectrum peaks stabilize. PCAs are hard crystalline solids; poor contact yields noisy spectra. Aim for an absorbance of 0.1 - 0.5 A.U. for the strongest peaks.[4][5]

  • Acquisition: Collect the sample spectrum.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct only if significant drift is observed. Avoid over-smoothing, which can merge the critical fingerprint peaks.

Part 6: Troubleshooting & Interpretation

Common Pitfall: The "Salt" Confusion

Researchers often confuse the zwitterion (internal salt) with a hydrochloride salt (e.g., Nicotinic acid HCl).

  • Nicotinic Acid (Zwitterion): No C=O peak (~1700). Strong COO- (~1600).

  • Nicotinic Acid HCl (Cationic): Strong C=O peak (~1720) because the carboxyl group is protonated (

    
    ) and the pyridine nitrogen is protonated (
    
    
    
    Cl
    
    
    ) [1].
Moisture Effects

PCAs are hygroscopic. If your spectrum shows a massive, shapeless blob around


, your sample is wet. This water band will obscure the N-H stretching fine structure. Dry the sample in a desiccator or vacuum oven at 40°C for 1 hour and re-run.

References

  • NIST Mass Spectrometry Data Center. (2023). Nicotinic acid: Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][6][7] Retrieved from [Link]

  • Koczoń, P., et al. (2003).[8] Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure, 655(1), 89-95.[8]

  • Rozenberg, M., et al. (2003). Low-temperature FTIR spectra of pyridine-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(13), 3225-3233.

Sources

Comparative

Comprehensive Stability Profiling of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid

This guide provides a technical stability profile for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid , a critical scaffold in the synthesis of MDM2 inhibitors (e.g., Idasanutlin analogs) and other pyridine-based pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical stability profile for 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid , a critical scaffold in the synthesis of MDM2 inhibitors (e.g., Idasanutlin analogs) and other pyridine-based pharmaceuticals.[1][2]

A Comparative Technical Guide for Process Chemists & Formulators

Executive Analysis: The Stability Matrix

Compound Identity: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid Core Function: Halogenated pyridine building block for Suzuki/Sonogashira couplings (via 5-Br) and SNAr diversifications (via 6-Cl).[1][2][3]

This molecule presents a "Stability Paradox" common to multi-functionalized pyridines: the very features that make it synthetically versatile (halogen activation, ortho-nitrogen placement) compromise its thermodynamic stability.[1]

Mechanism-Based Stability Risks[1][2]
  • Thermal Decarboxylation (Primary Risk): Pyridine-2-carboxylic acids (picolinic acids) are prone to thermal decarboxylation via the Hammick Mechanism .[1][2] The presence of electron-withdrawing halogens (Cl, Br) on the ring stabilizes the transition state ylide, potentially lowering the onset temperature of decarboxylation compared to non-halogenated analogs.[4]

  • Nucleophilic Instability (SNAr): The 6-chloro substituent is activated by the adjacent ring nitrogen and the electron-withdrawing carboxyl group at the 2-position.[1][2] In basic aqueous media, this site is highly susceptible to hydrolysis, yielding the 6-hydroxy (pyridone) impurity.[4]

  • Photolytic Dehalogenation: The Carbon-Bromine bond (C5-Br) is homolytically labile under UV irradiation, leading to radical degradation species.[1][2]

Comparative Performance Guide: Form Selection

In drug development, choosing the correct isolation form is critical for shelf-life.[1] The table below compares the Free Acid (Target) against its two primary alternatives: the Methyl Ester precursor and the Carboxylate Salt .

FeatureFree Acid (Target) Methyl Ester (Alternative 1) Sodium Salt (Alternative 2)
Thermal Stability Low to Moderate. Risk of decarboxylation >80°C or in solution.[1][2]High. Ester blocks the zwitterion formation required for decarboxylation.High (Solid State). Anionic charge repulsion inhibits decarboxylation mechanism.[1][2]
Hydrolytic Stability Moderate. Stable in acid; degrades in strong base (SNAr of Cl).Low. Prone to ester hydrolysis in both acid and base.[1]Moderate. Stable in neutral/mild base; SNAr risk in strong base.[2]
Process Suitability Best for immediate coupling reactions (e.g., amide coupling).[4]Best for long-term bulk storage (>12 months).[1][2]Best for aqueous solubility requirements.[1][2]
Critical Impurity 5-Bromo-6-chloro-4-methylpyridine (Decarboxylated)Picolinic Acid (Hydrolysis product)6-Hydroxy analog (SNAr product)

Recommendation: Isolate and store as the Methyl Ester if holding times exceed 6 months. Convert to Free Acid only immediately prior to the next synthetic step (Just-in-Time generation).[1][2]

Degradation Pathways & Visual Analysis

The following diagram illustrates the causality of degradation. The Hammick Mechanism (center) is the dominant thermal pathway, driven by the formation of a zwitterionic intermediate.

StabilityPathways Parent 5-Bromo-6-chloro-4- methylpyridine-2-carboxylic acid Zwitterion Zwitterionic Intermediate (NH+ / COO-) Parent->Zwitterion Thermal Stress (>80°C, Protic Solvent) HydrolysisProd Hydrolysis Impurity (6-Hydroxy-5-bromo...) Parent->HydrolysisProd Basic pH (OH-) SNAr at C6-Cl RadicalProd De-brominated Radical (Photodegradation) Parent->RadicalProd UV Light (hν) Homolysis of C-Br DecarbProd Decarboxylation Product (5-Bromo-6-chloro-4-methylpyridine) Zwitterion->DecarbProd -CO2 (Hammick Mechanism)

Caption: Primary degradation vectors. Thermal stress drives decarboxylation via zwitterion formation; basic conditions drive Cl-displacement; light drives Br-loss.[1][2]

Experimental Protocols (Self-Validating Systems)

To validate the stability of your specific batch, use these "Stress Test" protocols. These are designed to be self-validating—meaning the appearance of specific marker peaks confirms the test is working.[1]

Protocol A: Thermal Decarboxylation Assessment
  • Objective: Determine the "Safe Processing Temperature" (SPT).

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound in DMSO-d6 (for NMR monitoring) or Acetonitrile/Water (for HPLC).[1][2]

    • Heat samples in sealed vials at 60°C, 80°C, and 100°C for 24 hours.

    • Validation Marker: Look for the disappearance of the carboxylic acid proton (or peak shift) and the appearance of a new aromatic proton signal corresponding to the H-2 position (the decarboxylated product).

    • Acceptance Criteria: < 0.5% Decarboxylated impurity at intended process temperature.[1][2]

Protocol B: Hydrolytic Stress (SNAr Vulnerability)
  • Objective: Assess stability of the 6-Chloro substituent during workup.

  • Methodology:

    • Dissolve compound in 0.1 N NaOH (aq) / THF (1:1).

    • Stir at Ambient Temperature (25°C) for 4 hours.

    • Neutralize with 0.1 N HCl and analyze via LC-MS.

    • Validation Marker: Appearance of mass peak [M - Cl + OH]. For the parent (approx MW ~250.5), look for shift to ~232.[4]

    • Insight: If >1% degradation occurs, avoid caustic washes (e.g., NaOH/KOH) during isolation; switch to mild buffers (Phosphate/Bicarbonate).[4]

Protocol C: HPLC Analytical Standard (Gradient)

Use this method to separate the Parent from the Decarboxylated and Hydrolyzed impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Low pH suppresses COOH ionization, improving retention).[4]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.[2]

References

  • Dunn, G. E., et al. (1972).[4][5] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[2][5] [5]

  • Sims, G. K., et al. (1989).[4][6] "Degradation of Pyridines in the Environment." Critical Reviews in Environmental Control.

  • Tocris Bioscience. "Idasanutlin: Biological Activity and Chemical Properties."[1][2] (Confirming the relevance of halogenated pyridine intermediates in MDM2 inhibitor synthesis).

  • BenchChem. "Pyridine-2-carboxylic anhydride decomposition pathways." (Analogous degradation mechanisms for picolinic acid derivatives).

Sources

Validation

A Comparative Analysis of In-House Synthesized versus Commercially Sourced 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid for Pharmaceutical Research and Development

In the landscape of pharmaceutical and medicinal chemistry, the quality and purity of starting materials and intermediates are of paramount importance.[1][2] These foundational molecules are the building blocks of novel...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and medicinal chemistry, the quality and purity of starting materials and intermediates are of paramount importance.[1][2] These foundational molecules are the building blocks of novel therapeutics, and their impurity profiles can significantly impact the safety, efficacy, and reproducibility of a drug discovery program.[3][4][5] This guide presents an in-depth comparison of in-house synthesized 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid against a representative profile of commercially available, structurally similar pyridine carboxylic acids.

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a highly functionalized heterocyclic compound, a class of molecules that forms the backbone of a vast number of pharmaceuticals.[6][7] Its utility as a synthetic intermediate is underscored by the presence of multiple reactive sites, allowing for diverse chemical modifications in the development of new chemical entities.

This technical guide provides a detailed protocol for the laboratory-scale synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid, a thorough discussion of the potential impurities that may arise, and a comparative analysis with what can be expected from a commercial supplier of a closely related analogue. Experimental data, including Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are presented to provide a robust framework for researchers to evaluate the suitability of their materials for downstream applications.

The Strategic Importance of Purity: Commercial vs. Synthesized

The decision to synthesize a key intermediate in-house versus procuring it from a commercial vendor is a critical one in the drug development pipeline. Commercial suppliers offer convenience and immediate availability, often with a certificate of analysis (CoA) detailing the purity. However, the information on the CoA may be limited, and the presence of uncharacterized impurities can introduce variability into sensitive assays or complex synthetic steps.

Synthesizing the intermediate in-house, while more time and resource-intensive, provides a deeper understanding of the compound's characteristics, including a comprehensive impurity profile. This knowledge is invaluable for troubleshooting downstream reactions and ensuring the long-term consistency of the research program.

Synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid

The following protocol outlines a plausible and efficient laboratory-scale synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid, based on established methodologies for the oxidation of alkylpyridines.[8]

Experimental Protocol: Synthesis

Step 1: Oxidation of 5-Bromo-6-chloro-2,4-dimethylpyridine

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 5-Bromo-6-chloro-2,4-dimethylpyridine (1.0 eq), and water (10 volumes).

  • Reagent Addition: While stirring, heat the mixture to 80 °C. Once the temperature has stabilized, add potassium permanganate (KMnO₄) (2.5 eq) portion-wise over 1 hour, maintaining the temperature between 80-90 °C. The reaction is exothermic and careful control of the addition rate is crucial.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The manganese dioxide (MnO₂) byproduct is removed by filtration through a pad of celite. The filter cake is washed with hot water.

  • Isolation: The combined aqueous filtrates are acidified to pH 3-4 with concentrated hydrochloric acid (HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product of high purity.[9][10]

Diagram of the Synthesis Workflow

G cluster_synthesis Synthesis Protocol A 1. Dissolve 5-Bromo-6-chloro-2,4-dimethylpyridine in Water B 2. Heat to 80°C A->B C 3. Add KMnO4 Portion-wise B->C D 4. Monitor Reaction by TLC/HPLC-MS C->D E 5. Cool and Filter MnO2 D->E F 6. Acidify Filtrate with HCl E->F G 7. Collect Precipitate by Filtration F->G H 8. Recrystallize from Ethanol/Water G->H I Pure 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid H->I

Caption: Workflow for the synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.

Comparative Analysis: Characterization of Synthesized vs. Commercial Material

ParameterSynthesized 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acidRepresentative Commercial Analogue (5-Bromo-4-methylpyridine-2-carboxylic acid)
Purity (by HPLC) >99.0% (after recrystallization)Typically ≥97%
Appearance White to off-white solidOff-white to tan solid
Melting Point To be determined experimentallyVaries by supplier
Key Impurities - Unreacted Starting Material- Over-oxidized byproducts (e.g., di-acid)- Regioisomers from starting material synthesis- Often unspecified- May contain residual solvents and reagents from manufacturing
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[11][12][13][14]

  • ¹H NMR (400 MHz, DMSO-d₆) of Synthesized Product (Predicted): δ 13.5 (s, 1H, COOH), 8.1 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) of Synthesized Product (Predicted): δ 165.0 (C=O), 158.0 (C-Cl), 150.0 (C-COOH), 148.0 (C-CH₃), 125.0 (C-Br), 120.0 (C-H), 20.0 (CH₃).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is an essential technique for assessing the purity of a compound and identifying any impurities. A high-resolution mass spectrometer provides an accurate mass measurement, confirming the elemental composition of the product and any byproducts.

A typical HPLC method for the analysis of pyridine carboxylic acids would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile with a small amount of formic acid.

Diagram of the Analytical Workflow

G cluster_analysis Analytical Characterization A Sample Preparation (Synthesized & Commercial) B 1H and 13C NMR Spectroscopy A->B C HPLC-MS Analysis A->C D Structural Elucidation B->D E Purity Assessment C->E F Impurity Identification C->F

Caption: Workflow for the analytical comparison of synthesized and commercial materials.

Discussion of Potential Impurities and their Impact

The purity of a synthetic intermediate is critical, as impurities can have a significant impact on downstream applications.[15][16][17][18]

Potential Impurities in Synthesized 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid:

  • Unreacted Starting Material (5-Bromo-6-chloro-2,4-dimethylpyridine): Incomplete oxidation will result in the presence of the starting material. This can be minimized by careful monitoring of the reaction and adjusting the reaction time and temperature as needed.

  • Over-oxidation Products: Harsh oxidation conditions can lead to the formation of di-carboxylic acids or other degradation products.[19][20][21][22]

  • Regioisomeric Impurities: The purity of the starting material, 5-Bromo-6-chloro-2,4-dimethylpyridine, is crucial. Any regioisomers present in the starting material will likely be carried through the synthesis and be difficult to separate from the final product.

  • Inorganic Salts: Residual inorganic salts from the workup and purification steps can be present in the final product.

Concerns with Commercial Materials:

While commercial suppliers provide a certificate of analysis, the level of detail can vary. Often, only the purity by a single method (e.g., HPLC at a specific wavelength) is provided. This may not detect all impurities, especially those that lack a chromophore or co-elute with the main peak. The presence of unknown impurities can lead to inconsistent results in biological assays or interfere with catalytic reactions.

Conclusion and Recommendations

The in-house synthesis of 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid offers researchers greater control over the quality and a deeper understanding of the impurity profile of this key intermediate. While commercially available analogues provide a convenient starting point, the potential for batch-to-batch variability and the presence of uncharacterized impurities can pose a risk to the integrity of a research program.

For researchers in the early stages of drug discovery and development, a thorough analytical characterization of all starting materials and intermediates is strongly recommended, regardless of their source. A combination of NMR, HPLC-MS, and other analytical techniques should be employed to confirm the structure and assess the purity of the compound. This rigorous approach to quality control will ultimately lead to more reliable and reproducible scientific outcomes.

References

  • Elchemy. (2024, November 12). Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry.
  • Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery.
  • PharmaGuru. (2025, October 8). Starting Material and Key Starting Material In Pharmaceutical: 3+ Key Differences With Case study.
  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation.
  • Pharmaceutical Technology. (2025, March 12). Drug Substance Starting Material Selection.
  • Chemical & Pharmaceutical Bulletin. (Year of publication). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Academia.edu. (2025, September 17). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
  • CymitQuimica. (n.d.). 5-BROMO-2-CHLORO-4-METHYLPYRIDINE-3-CARBOXYLIC ACID.
  • IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • LookChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine CAS NO.778611-64-6.
  • PMC. (n.d.). 2-Bromopyridine-3-carboxylic acid.
  • Organic Syntheses. (n.d.). Procedure.
  • ChemicalBook. (n.d.). 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis.
  • Fisher Scientific. (n.d.). 5-Bromo-2-chloro-4-methylpyridine 98.0+%, TCI America™.
  • ChemicalBook. (n.d.). 5-Bromo-2-chloro-6-methylpyridine ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • AJC. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6.
  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Benchchem. (2025).
  • Academia.edu. (n.d.). (PDF)
  • UBC Library Open Collections. (1972, December 18).
  • ResearchGate. (2015, September 29).
  • Chemistry LibreTexts. (2023, January 22).
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • YouTube. (2020, February 21).
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Scribd. (2015, September 29).
  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336.
  • International Journal of Pharmaceutical Sciences and Research. (2021, August 23).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 3.
  • ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R.
  • ScienceDirect. (n.d.).
  • Organic Chemistry: A Tenth Edition. (n.d.). 21.
  • Chinese Pharmaceutical Journal. (2010). Synthesis of the Impurities of Lansoprazole.
  • Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.

Sources

Comparative

Crystal Structure Analysis of Substituted Picolinic Acids: A Comparative Guide for Drug Design

Topic: Crystal structure analysis of substituted picolinic acids Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of the solid-state behaviors of substituted picolinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of substituted picolinic acids Content Type: Publish Comparison Guide

Executive Summary This guide provides a technical comparison of the solid-state behaviors of substituted picolinic acids (pyridine-2-carboxylic acid derivatives) versus the parent scaffold. Targeted at drug development professionals, we analyze how specific substitutions (e.g., 3-hydroxy, 6-methyl) alter hydrogen-bonding networks, solubility profiles, and metal chelation geometries—critical factors in designing metallo-pharmaceuticals and co-crystals.

Part 1: The Picolinate Scaffold in Medicinal Chemistry[1][2]

Picolinic acid (PA) is a "privileged scaffold" in coordination chemistry and pharmacology. Its ability to act as a bidentate N,O-chelator makes it indispensable for metallodrugs (e.g., Chromium Picolinate for insulin regulation). However, the substituted derivatives offer tunable electronic and steric properties that the parent compound lacks.

Why Structural Analysis Matters

In drug design, the crystal structure reveals the "molecular recognition" features of a compound. For picolinates, slight modifications at the 3- or 6-positions drastically switch the solid-state packing from simple 1D chains to complex 2D hydrated networks. Understanding these transitions is key to predicting bioavailability and stability.

Part 2: Comparative Structural Analysis

We compare the Parent Picolinic Acid (PA) against two structurally significant derivatives: 3-Hydroxypicolinic Acid (3-HPA) (a MALDI matrix and intermediate) and 6-Methylpicolinic Acid (6-MPA) (a sterically hindered lipophilic variant).

Hydrogen Bonding Motifs & Packing
  • Picolinic Acid (PA): Typically crystallizes in the monoclinic system (

    
     or 
    
    
    
    ).[1] It forms 1D zigzag chains driven by intermolecular
    
    
    and
    
    
    hydrogen bonds. It often exists as a zwitterion in the solid state, stabilizing head-to-tail interactions.
  • 3-Hydroxypicolinic Acid (3-HPA): The introduction of an -OH group at position 3 creates a competing intramolecular hydrogen bond (

    
    ). This "locks" the conformation, reducing conformational flexibility. Consequently, 3-HPA tends to form planar sheets that stack efficiently via 
    
    
    
    interactions, making it an excellent energy transfer matrix for MALDI-MS.
  • 6-Methylpicolinic Acid (6-MPA): The methyl group at position 6 introduces steric bulk adjacent to the nitrogen. This disrupts the standard "head-to-head" dimer formation seen in other pyridine acids. The hydrophobic methyl group forces the lattice to expand, often reducing density and altering solubility profiles (increasing lipophilicity).

Quantitative Comparison Data

The following table summarizes key crystallographic and physicochemical differences.

FeaturePicolinic Acid (Parent)3-Hydroxypicolinic Acid6-Methylpicolinic Acid
Crystal System Monoclinic (

)
Monoclinic/TriclinicMonoclinic
Primary H-Bond Intermolecular (Chain)Intramolecular + IntermolecularIntermolecular (Dimer/Catemer)
Zwitterionic Character High (Neutral/Zwitterion mix)ModerateLow (Steric hindrance)
Solubility (Water) High (~862 g/kg)ModerateLow (Lipophilic)
Chelation Geometry Planar N,O-chelationPlanar, stabilized by 3-OHDistorted (Steric clash at 6-pos)
Key Application Metallo-supplementsMALDI Matrix, AntiviralsPalladium catalysis ligands

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain high-quality single crystals suitable for SC-XRD to resolve hydrogen positions and tautomeric states.

Protocol 1: Controlled Crystallization Workflow
  • Causality: Picolinic acids are highly soluble in water but prone to forming hydrates. To get anhydrous forms or specific polymorphs, solvent polarity must be modulated.

  • Step 1 (Solvent Selection): Prepare three saturated solutions:

    • System A: Pure Deionized Water (Promotes zwitterionic hydrates).

    • System B: Ethanol/Water (9:1 v/v) (Promotes neutral forms).

    • System C: Acetonitrile (Slow evaporation for anhydrous forms).

  • Step 2 (pH Adjustment): For 3-HPA, adjust pH to ~3.0 using dilute HCl to suppress deprotonation of the carboxylate, ensuring the neutral acid crystallizes.

  • Step 3 (Nucleation Control): Filter solutions through a 0.22 µm PTFE filter into a silanized vial. Cap with parafilm and puncture 3 times with a needle. Store at 4°C (System A) and 20°C (Systems B/C).

  • Validation: Crystals should appear within 48-72 hours. Check extinction under a polarizing microscope. If crystals are opaque/twinned, recrystallize using vapor diffusion (System B inside a jar of diethyl ether).

Protocol 2: Structural Analysis via SC-XRD
  • Mounting: Select a crystal <0.5 mm. Mount on a Kapton loop using perfluoropolyether oil (prevents dehydration).

  • Data Collection: Collect at 100 K (cryostream). Low temperature is non-negotiable for picolinates to freeze the dynamic proton motion in short strong hydrogen bonds (SSHBs).

  • Refinement: Locate H-atoms on difference Fourier maps. Do not geometrically fix N-H or O-H protons initially; refine coordinates freely to determine the tautomeric state (neutral vs. zwitterion).

Part 4: Visualization of Structural Logic

Diagram 1: Crystallization & Analysis Workflow

This diagram outlines the decision tree for processing picolinic acid derivatives from synthesis to structural solution.

G Start Crude Picolinic Derivative Solubility Solubility Test (H2O vs EtOH vs MeCN) Start->Solubility Method_SlowEvap Slow Evaporation (Thermodynamic Control) Solubility->Method_SlowEvap High Solubility Method_VaporDiff Vapor Diffusion (Kinetic Control) Solubility->Method_VaporDiff Low Solubility Check_Microscope Polarizing Microscopy (Check Singularity) Method_SlowEvap->Check_Microscope Method_VaporDiff->Check_Microscope Check_Microscope->Solubility Twinned/Amorphous (Retry) SCXRD SC-XRD Data Collection (100 K, Mo/Cu Source) Check_Microscope->SCXRD Single Crystal Refinement Structure Refinement (Locate H-atoms) SCXRD->Refinement Hirshfeld Hirshfeld Surface Analysis Refinement->Hirshfeld Map Interactions

Caption: Workflow for isolating and solving crystal structures of picolinic acid derivatives.

Diagram 2: Impact of Substitution on Crystal Packing

This diagram illustrates the mechanistic logic of how a substituent alters the solid-state architecture.

Logic Substituent Substituent Introduction Type_OH 3-Hydroxy Group (Donor + Acceptor) Substituent->Type_OH Type_Me 6-Methyl Group (Steric Bulk) Substituent->Type_Me Effect_OH Intramolecular H-Bond (Locks Conformation) Type_OH->Effect_OH Effect_Me Steric Clash at N-site (Blocks Dimerization) Type_Me->Effect_Me Outcome_OH Planar Stacking (Sheet Motif) Effect_OH->Outcome_OH Promotes Pi-Stacking Outcome_Me Distorted Packing (Lower Density / Catemers) Effect_Me->Outcome_Me Disrupts Planarity

Caption: Mechanistic impact of 3-OH vs. 6-Me substitution on supramolecular assembly.

References

  • Hamazaki, H., et al. (1998). "Crystal structure of picolinic acid." Acta Crystallographica Section C, 54(9). Link

  • Kukovec, B.-M., et al. (2008). "Structural analysis of 6-methylpicolinic acid complexes." Polyhedron, 27(13). Link

  • Lopresti, M. (2025). "Unraveling the Crystal Structures of Picolinic Acid Derivatives." ChemistryOpen. Link

  • NIST Chemistry WebBook. "2-Pyridinecarboxylic acid, 6-methyl-." Link

  • PubChem. "3-Hydroxypicolinic Acid Compound Summary."[2] Link

  • Fernandes, A., et al. (2023).[1][3] "Solubility and Crystallization Studies of Picolinic Acid." MDPI Processes, 11(3). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic Acid

[1][2][3] Executive Summary & Chemical Profile[3][4] 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a heterocyclic building block used frequently in medicinal chemistry.[1][2] Its disposal requires strict adheren...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Profile[3][4]

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a heterocyclic building block used frequently in medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols for Halogenated Organic Acids .[1] Unlike simple organic acids, the presence of bromine and chlorine atoms mandates high-temperature incineration with specific flue gas scrubbing capabilities to prevent the release of toxic acid gases (HBr, HCl) and persistent organic pollutants.[1][2]

Chemical Snapshot & Hazard Identification

Use this table for immediate risk assessment before handling waste.

PropertyDescription
Chemical Class Halogenated Heteroaromatic Carboxylic Acid
Physical State Solid (typically off-white to pale yellow powder)
Acidity Acidic (pKa approx. 3–4 for the carboxylic group)
Primary Hazards Skin/Eye Irritant (Cat 2) , STOT SE 3 (Respiratory)
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents
Waste Stream Halogenated Organic (Do NOT mix with non-halogenated solvents)
RCRA Status Characteristic Hazardous Waste (Not specifically P or U listed, but treated as toxic/corrosive)

Pre-Disposal: Segregation & Compatibility Logic[3]

The Core Directive: Never treat this compound as general trash or simple organic waste.

The Mechanism of Incompatibility[1][3]
  • Acid-Base Reaction: Mixing this carboxylic acid with strong bases (e.g., NaOH, KOH) in a waste container will generate heat (exothermic).[1][2] If the container is sealed, this can lead to pressurization and rupture.[1][2]

  • Oxidative Stress: Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can destabilize the pyridine ring, potentially releasing bromine/chlorine gas or causing fire.[1][2]

  • Halogenated Status: Mixing this waste with "Non-Halogenated" solvents (e.g., Acetone, Methanol) contaminates the entire volume.[1][2] Non-halogenated waste is often used as fuel blending; halogenated waste requires specialized incineration.[1][2] Contaminating the stream increases disposal costs by 5–10x.[2]

Segregation Decision Tree

The following logic flow dictates how to categorize the waste at the bench.

SegregationLogic cluster_Solid Solid Waste cluster_Liquid Liquid Waste (Solutions) Start Waste Generation: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid SolidCont Container: HDPE Wide-Mouth Label: Hazardous Waste - Solid Tag: Toxic, Irritant Solid->SolidCont SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic (High Temp Incineration) SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated* *CONTAMINATION ALERT* SolventCheck->NonHaloStream No (e.g., MeOH) Override Mark Entire Container as: HALOGENATED WASTE NonHaloStream->Override Must Re-Classify

Figure 1: Waste segregation logic. Note that adding even small amounts of this compound to a non-halogenated solvent stream reclassifies the entire container as Halogenated Waste.[1][2]

Detailed Disposal Protocol

Phase A: Solid Waste (Preferred Method)

Disposing of the pure solid is safer and more cost-effective than creating large volumes of liquid waste.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1][2]

  • Transfer: Transfer the solid using a disposable spatula or powder funnel to minimize dust generation.[1]

    • Safety Note: Perform this in a fume hood to capture dust.[2] Wear N95 or P100 respiratory protection if handling >10g.[2]

  • Labeling:

    • Primary Constituent: 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.[1][2]

    • Hazards: Irritant, Corrosive (Acidic solid).[1][2]

    • Waste Code: Label as "Non-Regulated Hazardous Waste" (unless your facility assigns a specific state code).

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the satellite accumulation area.

Phase B: Liquid Waste (Reaction Mixtures)

If the compound is dissolved in a reaction solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).[1][2]

  • pH Check: If the reaction involved strong acids or bases, check the pH.[1][2]

    • Requirement: Adjust pH to between 5 and 9 using weak buffers (Sodium Bicarbonate or Citric Acid) to prevent container corrosion.[1]

  • Solvent Compatibility: Ensure the solvent is compatible with HDPE (if using plastic carboys).[1] Chlorinated solvents (DCM) can soften certain plastics over time; glass or fluorinated HDPE is preferred for long-term storage.[1]

  • The "Halogenated" Rule:

    • Pour the mixture into the Halogenated Organic Waste carboy.

    • Crucial: Even if the solvent is Methanol (non-halogenated), the presence of the solute (the bromo/chloro pyridine) mandates the Halogenated stream.[1][2]

  • Log Entry: Record the approximate concentration/mass of the pyridine derivative on the waste tag.

Phase C: Final Destruction (Facility Level)

This section validates the trustworthiness of the process for EHS managers.[1]

The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a Rotary Kiln Incinerator .[1][2]

  • Temperature: >1100°C (2000°F).[1]

  • Mechanism: High heat breaks the C-Cl and C-Br bonds.[1]

  • Scrubbing: The facility must use wet scrubbers (Caustic soda) to capture the resulting Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gases, preventing acid rain formation.[1][2]

Emergency Contingencies: Spill Response

Scenario: You have dropped a 50g bottle of the solid powder on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area.[1][3] The dust is a respiratory irritant.[1][2]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a fitted respirator (N95 minimum).[1][2]

  • Containment:

    • Do NOT use a vacuum cleaner (unless explosion-proof and HEPA filtered).[1]

    • Cover the spill with a wet paper towel or an oil-impregnated sweeping compound to suppress dust.[1]

  • Neutralization (Optional but Recommended):

    • Sprinkle Sodium Bicarbonate (Baking Soda) over the area.[1]

    • Wipe up with damp absorbent pads.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a heavy-duty plastic bag. Label as "Hazardous Waste - Debris (Halogenated)."[1]

Regulatory & Compliance References

  • 40 CFR § 261.3 - Definition of Hazardous Waste.[1] (Defines mixtures and derived-from rules).

  • 40 CFR § 268 - Land Disposal Restrictions (Prohibits land disposal of halogenated organic compounds without treatment).[1]

  • GHS Safety Data: Based on general class data for Halogenated Pyridine Carboxylic Acids (H315, H319, H335).[1][2]

References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristics."[1] RCRA Online. [Link][1]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[1] National Academies Press. [Link][1]

  • PubChem. "Compound Summary: Pyridinecarboxylic Acids."[1] National Library of Medicine. [Link][1]

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid

[1] Executive Summary & Chemical Context 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a highly functionalized pyridine intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid is a highly functionalized pyridine intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.[1]

Scientific Integrity Note: While specific toxicological data (LD50) for this exact isomer may be limited in public databases, its structural pharmacophore—a halogenated pyridine ring combined with a carboxylic acid moiety—dictates a conservative hazard assessment . We treat this compound as a Corrosive Solid and Respiratory Irritant based on established Structure-Activity Relationships (SAR) for similar halogenated picolinic acids.

Core Hazards:

  • Acidic Functionality: Potential for severe eye damage and skin corrosion (pH < 2 in aqueous suspension).

  • Halogenated Pyridine Core: High potential for respiratory sensitization and mucous membrane irritation.

Hazard Assessment & PPE Matrix

Effective safety is not about "wearing everything"; it is about matching protection to the specific energy and route of exposure.

The "Why" Behind the Gear
  • Nitrile vs. Latex: Latex is permeable to many halogenated aromatics. Nitrile offers superior chemical resistance, but thickness matters.

  • Goggles vs. Glasses: This compound is a fine crystalline powder. Standard safety glasses allow dust entry from the top and sides. Chemical splash goggles provide the necessary seal against acidic dust.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Prevents contact with acidic dust fines that bypass standard safety glasses.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins for pyridine analogs. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls are primary. If weighing outside a hood is unavoidable, a fit-tested particulate respirator is mandatory.
Body Lab Coat (High-neck, snap closure)Prevents accumulation of powder on street clothes. Snap closures allow rapid removal in emergencies.
Operational Protocol: Step-by-Step Handling

This protocol uses a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.

Phase A: Pre-Operational Setup
  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm .

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) solution nearby. Why? Immediate neutralization of acidic spills prevents surface corrosion.
    
  • Static Control: Pyridine carboxylic acids are often static-prone. Use an ionizing bar or anti-static gun if available to prevent powder "jumping."

Phase B: Weighing & Transfer (Critical Risk Zone)
  • Risk: Airborne dust inhalation.

  • Protocol:

    • Place the balance inside the fume hood.

    • If the balance must be outside, use a powder containment hood or a localized snorkel exhaust.

    • Technique: Do not pour from the bottle. Use a disposable spatula to transfer small amounts to avoid dust clouds.

    • Validation: Wipe the balance area with a wet Kimwipe immediately after use. If the wipe turns yellow/discolored (depending on impurities), containment failed.

Phase C: Reaction Initiation
  • Risk: Exotherm/Gas Evolution.

  • Protocol:

    • When reacting with bases (e.g., Carbonates, Hydroxides), add the base slowly to the acid solution.[1]

    • Observation: Watch for rapid

      
       evolution. The electron-withdrawing halogens (Br, Cl) increase the acidity of the carboxylic group, potentially making neutralization more vigorous than expected.[1]
      
Waste Disposal & Decontamination[1]

Crucial Logic: This compound contains halogens (Br, Cl).[2] It cannot be disposed of in standard organic waste streams due to the formation of dioxins/furans during improper incineration.

Waste StreamClassificationAction Plan
Solid Waste Halogenated Organic Solid Double-bag in clear polyethylene. Label as "Halogenated Pyridine Acid."
Liquid Waste Halogenated Solvent/Organic Segregate from non-halogenated solvents.[3] Do not mix with strong oxidizing acids (Nitric/Chromic) to avoid toxic halogen gas evolution.
Aqueous Waste Acidic Aqueous Waste Neutralize to pH 6–8 with Sodium Bicarbonate before disposal (if local regulations permit) or collect as "Acidic Aqueous Waste."
Emergency Response Logic
  • Eye Contact: Flush for 15 minutes minimum .[4] Note: The acidic nature causes immediate pain; do not stop flushing even if pain subsides, as tissue damage can continue.

  • Skin Contact: Wash with soap and water.[4][5][6][7][8] Do not use ethanol; solvents can increase transdermal absorption of the pyridine ring.

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE selection.

SafetyLogic Start Task: Handle 5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid HazardID Hazard ID: Corrosive Solid & Respiratory Irritant Start->HazardID CheckHood Is Fume Hood Available? HazardID->CheckHood HoodYes Use Hood (Face Velocity >80 fpm) CheckHood->HoodYes Yes HoodNo STOP: Respiratory Protection Required (N95/P100) CheckHood->HoodNo No PPE_Select PPE Selection Phase HoodYes->PPE_Select HoodNo->PPE_Select After Donning Respirator Eyes Eyes: Chemical Splash Goggles PPE_Select->Eyes Hands Hands: Double Nitrile Gloves PPE_Select->Hands Action_Weigh Action: Weighing/Transfer Eyes->Action_Weigh Hands->Action_Weigh Risk_Dust Risk: Acidic Dust Generation Action_Weigh->Risk_Dust Mitigation Mitigation: Static Control & Wet Wipe Verification Risk_Dust->Mitigation Disposal Disposal: Halogenated Waste Stream Mitigation->Disposal

Caption: Operational logic flow ensuring hazard identification precedes PPE selection and handling actions.

References
  • OSHA (Occupational Safety and Health Administration). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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